(R)-CE3F4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5,7-dibromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLQPWXVZCPUGC-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of (R)-CE3F4
This guide provides a detailed overview of the mechanism of action for this compound, a selective antagonist of the Exchange protein directly activated by cAMP 1 (Epac1). The information is compiled from various biochemical and biophysical studies, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound and its Target: Epac1
This compound is the R-enantiomer of the tetrahydroquinoline analog CE3F4, which has been identified as a potent and selective inhibitor of Epac1.[1][2][3] Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTP-binding proteins Rap1 and Rap2.[1][4] They function as key mediators of cellular signaling pathways initiated by the second messenger cyclic adenosine monophosphate (cAMP).[1][5] Upon binding cAMP, Epac proteins undergo a conformational change that activates their GEF activity, leading to the exchange of GDP for GTP on Rap proteins and initiating downstream signaling cascades.[4][5] this compound offers a valuable tool for dissecting the specific roles of Epac1 in various physiological and pathophysiological processes.[1]
Core Mechanism of Action: Uncompetitive Antagonism
This compound exhibits a non-classical uncompetitive mechanism of inhibition with respect to the allosteric agonist, cAMP.[3][5] This means that this compound does not compete with cAMP for the same binding site.[5][6] Instead, it preferentially binds to the Epac1 protein after cAMP has already bound.[3][5]
The key steps in the mechanism are as follows:
-
cAMP Binding: The signaling cascade begins with cAMP binding to the cyclic nucleotide-binding domain (CNBD) of Epac1.[5]
-
This compound Binding: this compound then binds to a distinct site within the CNBD of the cAMP-activated Epac1, forming a stable ternary complex: cAMP:Epac1:this compound.[5][7]
-
Stabilization of an Intermediate State: The binding of this compound acts like a wedge, stabilizing a mixed-intermediate conformation of Epac1. This conformation shares features of both the inactive (apo) and the fully active cAMP-bound states.[5]
-
Inhibition of Rap1 Access: This stabilized intermediate state prevents the substrate, Rap1, from accessing the catalytic domain (the CDC25-HD) of Epac1.[5] Consequently, the guanine nucleotide exchange (GDP for GTP) on Rap1 is inhibited, blocking downstream signaling.[1][6]
This uncompetitive mechanism is noteworthy because the inhibitory potency of this compound increases with higher concentrations of the agonist (cAMP).[3][5]
References
- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1). | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 5. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (R)-CE3F4: A Technical Guide for Drug Development Professionals
(R)-CE3F4, a tetrahydroquinoline analog, has emerged as a critical pharmacological tool for studying the nuanced roles of the Exchange protein directly activated by cAMP (Epac) signaling pathway. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used in its characterization, tailored for researchers, scientists, and drug development professionals.
This compound is a selective and potent antagonist of Epac1, a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1.[1][2][3] Its unique uncompetitive mechanism of action, targeting the Epac1:cAMP complex, offers a distinct advantage in specificity over other cyclic nucleotide-binding proteins like PKA.[1][4] This guide delves into the key structural determinants of this compound's inhibitory activity, providing a framework for the rational design of next-generation Epac modulators.
Core Structure-Activity Relationship Insights
The inhibitory potency of CE3F4 analogs on Epac1 is dictated by specific substitutions on the tetrahydroquinoline scaffold. Key findings from SAR studies are summarized below.[1][5][6]
Data Presentation: Quantitative SAR of CE3F4 Analogs
The following table summarizes the inhibitory activity of this compound and its analogs against Epac1. The data highlights the critical contributions of the N-formyl group, bromine substitutions, and stereochemistry at the C-2 position.
| Compound | Structure | Modifications from this compound | Epac1 Inhibition | IC₅₀ (µM) | Reference |
| This compound | 5,7-dibromo-6-fluoro-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline | - | Potent Inhibitor | 5.8 | [7] |
| (S)-CE3F4 | Enantiomer of this compound | Stereochemistry at C-2 | Weaker Inhibitor | 56 | [7] |
| Racemic CE3F4 | Mixture of (R) and (S) enantiomers | - | Inhibitor | 10.7 | [7] |
| Analog 2 (from Courilleau et al., 2012) | Lacks N-formyl group | Removal of the 1-formyl group | No inhibitory effect | >20 | [1] |
| Analog 3 (from Courilleau et al., 2012) | Lacks bromine atoms | Removal of 5,7-dibromo groups | No inhibitory effect | >20 | [1] |
| Analog 4 (from Courilleau et al., 2012) | Lacks bromine atoms | Removal of 5,7-dibromo groups | No inhibitory effect | >20 | [1] |
| Analog 6 (from Sonawane et al., 2017) | 5-bromo analog | Lacks the 7-bromo group | ~3-fold less potent than CE3F4 | Not specified | [5][6] |
| Analog 9 (from Sonawane et al., 2017) | N-acetyl analog | Replacement of 1-formyl with 1-acetyl | Loss of activity | Not specified | [5][6] |
| Tribromo analog (from Sonawane et al., 2017) | 5,7,8-tribromo analog | Addition of an 8-bromo group | ~2.5-fold loss of activity | Not specified | [5][6] |
Mechanism of Action: Uncompetitive Inhibition
This compound exhibits a non-classical uncompetitive mechanism of inhibition with respect to the allosteric agonist, cAMP.[4] It does not bind to the cAMP binding site but rather to a distinct site on the Epac1 cAMP-binding domain (CNBD).[4] This binding event stabilizes a cAMP-bound intermediate state of Epac1, preventing the full conformational change required for Rap1 activation.[4] Consequently, this compound's inhibitory potency increases with higher concentrations of the agonist cAMP.[2]
Experimental Protocols
The characterization of this compound and its analogs primarily relies on a fluorescence-based Rap1 guanine nucleotide exchange factor (GEF) activity assay.
Key Experimental Protocol: In Vitro Epac1 GEF Assay
This assay measures the ability of Epac1 to catalyze the exchange of GDP for GTP on its substrate, Rap1.
Materials:
-
Purified full-length human Epac1
-
Purified human Rap1b
-
BODIPY-FL-GDP (fluorescently labeled GDP)
-
GTP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Epac1 agonist (e.g., 8-(4-chlorophenylthio)-2′-O-methyl-cAMP, or 007)
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Methodology:
-
Rap1 Loading: Incubate Rap1b with BODIPY-FL-GDP in the absence of MgCl₂ to facilitate the loading of the fluorescent nucleotide.
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the assay buffer, the Epac1 agonist (e.g., 20 µM 007), and the test compound at various concentrations.
-
Initiation of Reaction: Add the BODIPY-FL-GDP-loaded Rap1b to the reaction mixture, followed by the addition of purified Epac1 to initiate the GEF reaction.
-
GTP Exchange: The exchange of BODIPY-FL-GDP for unlabeled GTP in the assay buffer results in a decrease in fluorescence intensity.
-
Data Acquisition: Monitor the fluorescence decrease over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial velocity of the GDP exchange reaction. The inhibitory effect of the test compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are calculated using a suitable dose-response curve fitting model.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Epac1 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow Diagram
Caption: Workflow for the in vitro Epac1 GEF inhibition assay.
Structure-Activity Relationship Logic Diagram
Caption: Key structural features of this compound for Epac1 inhibition.
References
- 1. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Allosteric Grip: A Technical Guide to the (R)-CE3F4 Binding Site on Epac1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding interaction between the selective inhibitor (R)-CE3F4 and its target, the Exchange protein directly activated by cAMP 1 (Epac1). A thorough understanding of this interaction is critical for the development of next-generation therapeutic agents targeting the Epac signaling pathway, which is implicated in a variety of physiological and pathological processes, including cardiac function, inflammation, and cancer.[1][2] This document details the binding site, mechanism of action, and summarizes the quantitative data and experimental protocols used to elucidate this crucial interaction.
Core Concepts: Uncompetitive Inhibition and Allosteric Binding
This compound acts as an uncompetitive inhibitor of Epac1 with respect to the agonist cAMP.[3][4] This means that this compound preferentially binds to the Epac1-cAMP complex, rather than to the free Epac1 protein.[5] This binding event stabilizes a conformation of Epac1 that is unable to catalyze the exchange of GDP for GTP on its substrate, the small G-protein Rap1, thereby inhibiting downstream signaling.[3]
The binding site of this compound on Epac1 is not within the catalytic domain, nor does it directly compete with cAMP for its binding pocket. Instead, it occupies an allosteric site located within the cyclic nucleotide-binding domain (CNBD), at a distinct interface between the α and β subdomains.[3][6][7] This allosteric modulation is a key feature of its inhibitory mechanism.
Quantitative Analysis of this compound Binding to Epac1
The inhibitory potency of CE3F4 and its stereoisomers has been quantified through various biochemical and cellular assays. The (R)-enantiomer has been consistently shown to be the most potent inhibitor of Epac1.[5][8][9][10]
| Compound | IC50 (Epac1) | IC50 (Epac2) | Notes | Reference |
| This compound | 5.8 µM | - | The most potent stereoisomer. | [10] |
| Racemic CE3F4 | 10.7 µM | 66 µM | Shows selectivity for Epac1 over Epac2. | [10][11] |
| (S)-CE3F4 | 56 µM | - | Significantly less potent than the (R)-enantiomer. | [10] |
| Racemic CE3F4 | 23 ± 3 µM | - | Determined in the presence of 2 µM of the agonist 007. | [10][12] |
| Racemic CE3F4 | 15 ± 2 µM | - | Determined in the presence of 20 µM of the agonist 007, demonstrating the uncompetitive nature of the inhibition. | [13] |
Elucidating the Binding Site: Key Residues
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying the specific amino acid residues of Epac1 that form the binding pocket for this compound. These studies have revealed that the inhibitor interacts with residues located at the interface of the α/β subdomains of the CNBD. Key residues identified as crucial for this interaction include:
-
Tyrosine 242 (Y242) [6]
-
Isoleucine 243 (I243) [6]
-
Aspartic Acid 267 (D267) [6]
-
Glutamine 270 (Q270)
-
Arginine 294 (R294) [6]
To date, a co-crystal structure of this compound in complex with Epac1 has not been reported in the literature. Therefore, the current understanding of the binding mode is primarily based on NMR data and computational modeling.
Experimental Methodologies
The characterization of the this compound binding site on Epac1 has been achieved through a combination of sophisticated experimental techniques.
Guanine Nucleotide Exchange Factor (GEF) Assays
These assays directly measure the catalytic activity of Epac1. A common method involves monitoring the exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-GTP or mant-GTP) on the Rap1 substrate.
Principle: The fluorescence properties of the labeled GTP analog change upon binding to Rap1. By monitoring this change over time, the rate of the exchange reaction can be determined.
Protocol Outline:
-
Reagents: Purified Epac1, purified Rap1, fluorescently labeled GTP, unlabeled GDP, cAMP or other agonist, and the inhibitor (this compound).
-
Reaction Setup: A reaction mixture is prepared containing Rap1 pre-loaded with GDP, the fluorescent GTP analog, and buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of Epac1 and cAMP.
-
Inhibition Assay: To determine the effect of this compound, the inhibitor is pre-incubated with Epac1 and cAMP before the addition of Rap1.
-
Data Acquisition: Fluorescence is measured over time using a plate reader. The initial rate of the reaction is calculated from the linear phase of the fluorescence increase.
-
Data Analysis: IC50 values are determined by plotting the reaction rates against a range of inhibitor concentrations.
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET assays are used to monitor conformational changes in Epac1 upon ligand binding in vitro and in living cells. The CAMYEL (cAMP sensor using YFP-Epac-Rluc) biosensor is a widely used tool for this purpose.
Principle: The CAMYEL sensor consists of Epac1 flanked by a Renilla luciferase (Rluc) and a yellow fluorescent protein (YFP). In the inactive state, the proteins are in close proximity, allowing for efficient BRET. Upon cAMP binding, Epac1 undergoes a conformational change that increases the distance between Rluc and YFP, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Culture and Transfection: HEK293 or other suitable cells are transfected with the CAMYEL plasmid.
-
Cell Lysis (for in vitro assays): Transfected cells are lysed to obtain a cell extract containing the CAMYEL sensor.
-
BRET Measurement: The luciferase substrate (e.g., coelenterazine h) is added to the cell lysate or intact cells.
-
Ligand Addition: cAMP, this compound, or other compounds are added.
-
Data Acquisition: The light emission from both Rluc and YFP is measured simultaneously using a luminometer capable of detecting both wavelengths.
-
Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. A decrease in the BRET ratio indicates Epac1 activation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for mapping the binding site of a small molecule on a protein at atomic resolution.
Principle: The chemical environment of each atom in a protein influences its NMR signal. When a ligand binds to a protein, it perturbs the chemical environment of the amino acid residues in the binding pocket, leading to changes in their NMR signals (chemical shift perturbations).
Protocol Outline:
-
Protein Preparation: Isotopically labeled (e.g., ¹⁵N) Epac1 is expressed and purified.
-
NMR Data Acquisition: A 2D ¹H-¹⁵N HSQC spectrum of the labeled Epac1 is acquired. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.
-
Ligand Titration: A solution of this compound is titrated into the protein sample.
-
Spectral Analysis: A series of HSQC spectra are recorded at different ligand concentrations.
-
Binding Site Mapping: The amino acid residues that show significant chemical shift perturbations upon ligand binding are identified. These residues are then mapped onto the three-dimensional structure of Epac1 to define the binding site.
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the Epac1 signaling pathway and the experimental workflow for characterizing this compound.
Caption: Epac1 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for characterizing the this compound-Epac1 interaction.
References
- 1. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Modeling Epac1 interactions with the allosteric inhibitor AM-001 by co-solvent molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CE3F4 Uncompetitive Inhibition Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the uncompetitive inhibition kinetics of (R)-CE3F4, a selective antagonist of the Exchange protein directly activated by cAMP 1 (Epac1). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target: Epac1
This compound is the more potent enantiomer of the racemic compound CE3F4, a tetrahydroquinoline analog that selectively inhibits the guanine nucleotide exchange factor (GEF) activity of Epac1.[1][2] Epac1 is a key intracellular signaling protein that is directly activated by the second messenger cyclic adenosine monophosphate (cAMP).[3][4] Upon activation, Epac1 catalyzes the exchange of GDP for GTP on the small G-protein Rap1, initiating a cascade of downstream signaling events involved in various cellular processes, including cell adhesion, proliferation, and differentiation.[5] The (R)-enantiomer of CE3F4 exhibits a 10-fold higher potency for Epac1 compared to the (S)-enantiomer.[1][2]
Unconventional Uncompetitive Inhibition Mechanism
This compound exhibits a non-classical uncompetitive inhibition mechanism. Unlike traditional uncompetitive inhibitors that bind to the enzyme-substrate complex, this compound is uncompetitive with respect to the allosteric agonist, cAMP.[6] This means that this compound preferentially binds to the activated Epac1:cAMP complex, rather than the Epac1:Rap1 (enzyme-substrate) complex.[6][7] This binding event stabilizes a non-productive ternary complex, preventing the subsequent productive interaction with and activation of Rap1. A key characteristic of this uncompetitive inhibition is that the inhibitory potency of this compound increases with higher concentrations of the agonist cAMP.[8]
Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that this compound binds to a site within the cyclic nucleotide-binding domain (CNBD) of Epac1, but distinct from the cAMP binding pocket.[7] This allosteric binding locks Epac1 in an inactive conformation, even in the presence of cAMP.
Quantitative Kinetic Data
The inhibitory potency of this compound and its related compounds has been determined using various in vitro assays. The following tables summarize the key quantitative data available in the literature.
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| This compound | Epac1 | 5.8 | Fluorescence-based Rap1 GEF assay | [3] |
| (S)-CE3F4 | Epac1 | 56 | Fluorescence-based Rap1 GEF assay | [3] |
| Racemic CE3F4 | Epac1 | 10.7 | Fluorescence-based Rap1 GEF assay | [3] |
| Racemic CE3F4 | Epac2 | 66 | Fluorescence-based Rap1 GEF assay | [3] |
| Kinetic Parameter | Value | Condition | Reference |
| IC50 of CE3F4 | 22.5 ± 1 µM | 2 µM 007 (Epac agonist) | [8] |
| IC50 of CE3F4 | 15 ± 2 µM | 20 µM 007 (Epac agonist) | [8] |
| Vmax of GDP exchange | Decreased by ~80% | In the presence of 20 µM CE3F4 | [8] |
| EC50 for 007 | Decreased by ~80% | In the presence of 20 µM CE3F4 | [8] |
Note: 007 is a cell-permeable cAMP analog and a potent Epac agonist.
Experimental Protocols
The characterization of this compound's uncompetitive inhibition kinetics relies on specific biochemical and biophysical assays. Below are detailed descriptions of the key experimental methodologies.
Fluorescence-based Rap1 GEF Assay
This assay is the primary method used to determine the inhibitory activity of compounds like this compound on Epac1's guanine nucleotide exchange factor (GEF) activity.
Principle: The assay measures the rate of exchange of a fluorescently labeled GDP analog, such as 2'/3'-O-(N-Methylanthraniloyl)guanosine 5'-diphosphate (Mant-GDP), for unlabeled GTP on the small G-protein Rap1, catalyzed by Epac1. The fluorescence of Mant-GDP is sensitive to its environment; its fluorescence intensity decreases as it is released from Rap1 upon exchange with GTP. The rate of this fluorescence decrease is proportional to the GEF activity of Epac1.
Typical Protocol:
-
Reagents: Purified full-length or catalytic domain of human Epac1, purified human Rap1b, Mant-GDP, GTP, cAMP or other agonists (e.g., 007), and the test inhibitor (this compound).
-
Loading of Rap1 with Mant-GDP: Rap1 is pre-loaded with Mant-GDP in the absence of magnesium ions and in the presence of EDTA to facilitate nucleotide exchange. The loading is stopped by the addition of a molar excess of MgCl2.
-
Assay Execution: The reaction is initiated by mixing the Mant-GDP-loaded Rap1 with Epac1, an excess of unlabeled GTP, the agonist (cAMP or 007), and varying concentrations of the inhibitor (this compound) in an appropriate assay buffer.
-
Data Acquisition: The decrease in fluorescence intensity is monitored over time using a fluorescence plate reader or spectrofluorometer with excitation and emission wavelengths appropriate for Mant-GDP (e.g., ~360 nm excitation and ~440 nm emission).
-
Data Analysis: The initial rates of the reaction are calculated from the fluorescence decay curves. These rates are then plotted against the inhibitor concentration to determine the IC50 value. To determine the mode of inhibition, the assay is performed at different concentrations of the agonist (cAMP). For uncompetitive inhibition with respect to the agonist, the IC50 of the inhibitor will decrease as the agonist concentration increases.[8] Kinetic parameters such as Vmax and Km can be determined by measuring the reaction rates at various substrate (Rap1) and agonist (cAMP) concentrations in the presence and absence of the inhibitor.
NMR Spectroscopy for Binding Site Mapping
Solution NMR spectroscopy is a powerful technique to elucidate the binding site and mechanism of action of small molecule inhibitors.
Principle: NMR spectroscopy can detect changes in the chemical environment of atomic nuclei upon ligand binding. By observing changes in the NMR spectrum of the protein (Epac1) upon addition of the inhibitor (this compound), the residues involved in the binding interaction can be identified.
Typical Protocol:
-
Sample Preparation: Isotopically labeled (¹⁵N or ¹³C/¹⁵N) Epac1 protein (typically the CNBD domain) is prepared. The inhibitor, this compound, is prepared in a compatible buffer.
-
NMR Experiments: A series of NMR experiments are performed on the protein sample in the absence and presence of the inhibitor. Commonly used experiments include:
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment provides a fingerprint of the protein, with each peak corresponding to a specific amino acid residue's backbone amide group. Upon inhibitor binding, residues at the binding site or those undergoing conformational changes will show chemical shift perturbations (changes in peak position).
-
Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of the ligand are in close proximity to the protein, providing information about the binding epitope of the small molecule.
-
-
Data Analysis: The chemical shift perturbations from the HSQC spectra are mapped onto the three-dimensional structure of Epac1 to identify the binding site. STD-NMR data reveals the parts of this compound that are in direct contact with the protein. These combined analyses confirmed that this compound binds to the Epac1:cAMP complex at a site distinct from the cAMP binding pocket.[7]
Mandatory Visualizations
Epac1 Signaling Pathway
Caption: Overview of the Epac1 signaling cascade, from GPCR activation to cellular response.
Experimental Workflow for this compound Inhibition Assay
Caption: Step-by-step workflow for determining the inhibitory kinetics of this compound.
Uncompetitive Inhibition Mechanism of this compound
Caption: this compound binds to the active Epac1:cAMP complex, preventing Rap1 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 5. The Interaction of Epac1 and Ran Promotes Rap1 Activation at the Nuclear Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
(R)-CE3F4: A Preferential Inhibitor of Epac1 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of (R)-CE3F4, a potent and selective uncompetitive inhibitor of the Exchange Protein Directly Activated by cAMP 1 (Epac1). This compound has emerged as a critical pharmacological tool for elucidating the nuanced roles of Epac1 in various cellular signaling pathways. This document details the quantitative data associated with its inhibitory activity, outlines the experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Discovery and Synthesis
This compound, with the chemical name (2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde, was identified through a high-throughput screening (HTS) campaign of a chemical library.[1] The screening aimed to discover novel antagonists of Epac1, a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1. The racemic mixture, CE3F4, initially showed promising inhibitory activity, and subsequent chiral separation and analysis revealed that the (R)-enantiomer is the more potent inhibitor of Epac1.[2]
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature, the synthesis of similar tetrahydroquinoline analogs has been described. These generally involve multi-step reactions starting from commercially available precursors. The synthesis of the core tetrahydroquinoline scaffold is often followed by functional group modifications, such as bromination and formylation, to arrive at the final product. The stereospecific synthesis of the (R)-enantiomer would likely involve the use of a chiral auxiliary or a chiral catalyst during a key step, such as a cyclization or reduction.
Quantitative Data
The inhibitory potency of this compound and its related compounds against Epac1 and Epac2 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Epac1 | 5.8 | [3] |
| (S)-CE3F4 | Epac1 | 56 | [3] |
| Racemic CE3F4 | Epac1 | 10.7 - 23 | [3] |
| This compound | Epac2 | >58 (approx. 10-fold less potent than for Epac1) | [2] |
Mechanism of Action: Uncompetitive Inhibition
This compound exhibits a non-classical uncompetitive mechanism of inhibition with respect to the allosteric activator, cAMP.[4] This means that this compound does not bind to the free Epac1 enzyme but instead binds to the Epac1-cAMP complex. This binding event stabilizes a conformation of Epac1 that is unable to catalyze the exchange of GDP for GTP on its substrate, Rap1.[4] Consequently, the inhibitory effect of this compound becomes more pronounced at higher concentrations of cAMP.[4]
Signaling Pathway
This compound targets the Epac1 signaling pathway, which plays a crucial role in a multitude of cellular processes. The canonical Epac1 pathway involves the activation of the small GTPase Rap1.
Caption: The Epac1 signaling pathway, illustrating activation by cAMP and inhibition by this compound.
Experimental Protocols
High-Throughput Screening (HTS) for Epac1 Inhibitors
The discovery of CE3F4 was the result of a fluorescence-based HTS assay designed to identify inhibitors of Epac1's guanine nucleotide exchange factor (GEF) activity.[1]
Experimental Workflow:
Caption: A generalized workflow for the high-throughput screening of Epac1 inhibitors.
Protocol:
-
Reagents:
-
Purified, recombinant human Epac1 protein.
-
Purified, recombinant human Rap1b protein pre-loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP).
-
A selective Epac agonist, such as 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (007).
-
Compound library dissolved in DMSO.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
-
Procedure:
-
In a 384-well plate, add a small volume of each test compound from the library.
-
Add a solution containing purified Epac1 and fluorescently labeled Rap1-GDP to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding the Epac agonist (007).
-
Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader. The decrease in fluorescence corresponds to the displacement of the fluorescent GDP from Rap1.
-
Calculate the rate of the reaction for each well.
-
Determine the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Compounds showing significant inhibition are selected as "hits" for further validation.
-
Guanine Nucleotide Exchange Factor (GEF) Assay for IC50 Determination
This assay is used to quantify the inhibitory potency of compounds like this compound.
Protocol:
-
Reagents:
-
Purified Epac1 protein.
-
Purified Rap1b protein loaded with a fluorescent GDP analog.
-
Unlabeled GTP.
-
cAMP.
-
Serial dilutions of this compound in DMSO.
-
Assay buffer.
-
-
Procedure:
-
Set up a series of reactions in a 96- or 384-well plate. Each reaction should contain a fixed concentration of Epac1, fluorescently labeled Rap1-GDP, and a specific concentration of this compound.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes.
-
Initiate the reaction by adding a mixture of cAMP and a molar excess of unlabeled GTP.
-
Monitor the decrease in fluorescence over time.
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Uncompetitive Inhibition Assay
To determine the mechanism of inhibition, the GEF assay is performed with varying concentrations of both the substrate (cAMP) and the inhibitor (this compound).
Experimental Logic:
Caption: Logical workflow to determine the uncompetitive inhibition mechanism of this compound.
Protocol:
-
Perform the GEF assay as described in section 5.2.
-
Create a matrix of experimental conditions with several concentrations of cAMP and several concentrations of this compound.
-
For each concentration of this compound, determine the Vmax (maximum reaction velocity) and Km (Michaelis constant for cAMP).
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[cAMP]).
-
For an uncompetitive inhibitor, the resulting plot will show a series of parallel lines for each inhibitor concentration, indicating that both Vmax and Km are decreased.
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of Epac1. Its high potency and selectivity, combined with its well-characterized uncompetitive mechanism of action, make it an indispensable tool for researchers in the fields of cell signaling, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the key data and methodologies associated with this compound, serving as a valuable resource for its application in further scientific inquiry.
References
- 1. Identification of a tetrahydroquinoline analog as a pharmacological inhibitor of the cAMP-binding protein Epac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
(R)-CE3F4 role in cAMP signaling pathways
An In-depth Technical Guide on the Role of (R)-CE3F4 in cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective antagonist of Exchange Protein Directly Activated by cAMP 1 (Epac1), a key mediator in cyclic AMP (cAMP) signaling pathways. Unlike competitive inhibitors that vie for the same binding site as the endogenous agonist, this compound exhibits a non-classical uncompetitive mechanism of inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Epac and the cAMP Signaling Pathway
Cyclic AMP is a ubiquitous second messenger that regulates a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Its effects are primarily mediated through two main families of intracellular receptors: Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epacs).[2] Epac proteins, which exist in two isoforms (Epac1 and Epac2), function as guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2.[1][3] Upon binding cAMP, Epac undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap proteins and subsequent downstream signaling.[1]
This compound: A Selective Epac1 Antagonist
CE3F4 is a tetrahydroquinoline analog identified as a selective inhibitor of Epac1.[4] It exists as a racemic mixture of two enantiomers, this compound and (S)-CE3F4. The (R)-enantiomer has been shown to be the more potent inhibitor of Epac1.[5]
Mechanism of Action: Uncompetitive Inhibition
This compound acts as an uncompetitive inhibitor with respect to the Epac1 agonist, cAMP.[4] This means that this compound does not bind to the free Epac1 enzyme but rather to the Epac1-cAMP complex.[3] The binding of this compound to this complex stabilizes a non-productive conformation, preventing the activation of Rap1.[3] A key characteristic of this uncompetitive inhibition is that the inhibitory potency of this compound increases with higher concentrations of the agonist (cAMP).[6]
Quantitative Data
The inhibitory potency of this compound and its related compounds has been determined using in vitro fluorescence-based Rap1 exchange assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | IC50 (μM) | Reference |
| This compound | Epac1 | 4.2 | [7] |
| Epac2 | 44 | [7] | |
| (S)-CE3F4 | Epac1 | 56 | [8] |
| Racemic CE3F4 | Epac1 | 10.7 | [8] |
| Epac2(B) | 66 | [8] | |
| Epac1 (induced by 007) | 23 ± 3 | [8] |
Note: 007 is a selective Epac agonist (8-pCPT-2'-O-Me-cAMP).
Experimental Protocols
The following is a detailed methodology for a fluorescence-based Rap1 exchange assay, a common method for characterizing the inhibitory activity of compounds like this compound.
Principle
This assay measures the guanine nucleotide exchange factor (GEF) activity of Epac1 by monitoring the displacement of a fluorescently labeled GDP analog (like Mant-GDP) from Rap1 in the presence of an excess of unlabeled GTP. The rate of fluorescence decrease is proportional to the GEF activity of Epac1.
Materials
-
Purified full-length human Epac1 protein
-
Purified human Rap1b protein (truncated, e.g., amino acids 1-167)
-
Mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate)
-
GTP (Guanosine 5'-triphosphate)
-
cAMP (Adenosine 3',5'-cyclic monophosphate) or a selective Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP, "007")
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
96- or 384-well black microplates
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~440 nm)
Method
-
Preparation of Rap1b-Mant-GDP complex: Incubate Rap1b with a 5-fold molar excess of Mant-GDP in assay buffer for 1 hour at room temperature to allow for nucleotide loading. Remove unbound Mant-GDP using a desalting column.
-
Assay Setup:
-
In each well of the microplate, add the following components in this order:
-
Assay Buffer
-
This compound or vehicle (DMSO) at various concentrations.
-
Epac1 protein (final concentration, e.g., 100 nM).
-
cAMP or 007 to stimulate Epac1 activity (final concentration, e.g., 10 µM).
-
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
-
Initiation of the Exchange Reaction:
-
Add the Rap1b-Mant-GDP complex to each well (final concentration, e.g., 200 nM).
-
Immediately add a high concentration of GTP (final concentration, e.g., 100 µM) to initiate the exchange reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader.
-
Record data points every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each concentration of the inhibitor.
-
Plot the initial rates against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: cAMP-Epac1 signaling and this compound inhibition.
Experimental Workflow Diagram
Caption: Fluorescence-based Rap1 exchange assay workflow.
Structure-Activity Relationship (SAR)
Studies on analogs of CE3F4 have provided insights into the structural features crucial for its inhibitory activity. The N-formyl group and the bromine atoms at the 5 and 7 positions of the tetrahydroquinoline ring are important for potent Epac1 inhibition.[4][9] Modification or removal of these groups generally leads to a decrease in activity.[9] The stereochemistry at the C2 position is also critical, with the (R)-enantiomer being significantly more active than the (S)-enantiomer.[5]
Conclusion
This compound is a valuable pharmacological tool for studying the role of Epac1 in cAMP signaling. Its selective, uncompetitive mechanism of action provides a unique approach to modulating this pathway. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the Epac1 signaling axis.
References
- 1. researchgate.net [researchgate.net]
- 2. The cAMP-activated GTP exchange factor, Epac1 Upregulates Plasma Membrane and Nuclear Akt Kinase Activities in 8-CPT-2-O-Me-cAMP-Stimulated Macrophages: Gene silencing of the cAMP-activated GTP exchange Epac1 prevents 8-CPT-2-O-Me-cAMP activation of Akt activity in macrophages* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac is a Rap1 guanine-nucleotide-exchange factor directly activated by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Dissection of Epac1 Inhibition: A Technical Guide to (R)-CE3F4 versus (S)-CE3F4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stereochemical nuances of CE3F4, a selective inhibitor of Exchange protein directly activated by cAMP 1 (Epac1). A comprehensive analysis of the (R)- and (S)-enantiomers is presented, highlighting their differential inhibitory activities and providing detailed experimental methodologies for their characterization. This document serves as a valuable resource for researchers investigating cAMP signaling pathways and developing targeted therapeutics.
Introduction
Exchange proteins directly activated by cAMP (Epac) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, playing crucial roles in a myriad of cellular processes. The two isoforms, Epac1 and Epac2, represent attractive therapeutic targets for various diseases. CE3F4 has emerged as a valuable pharmacological tool for dissecting the specific functions of Epac1.[1][2][3][4] CE3F4 is a tetrahydroquinoline analog that acts as an uncompetitive inhibitor with respect to the agonist cAMP.[2] The presence of a chiral center at the C2 position of the tetrahydroquinoline ring gives rise to two enantiomers, (R)-CE3F4 and (S)-CE3F4, which exhibit distinct biological activities. This guide provides a detailed comparison of these stereoisomers, supported by quantitative data and experimental protocols.
Quantitative Data Presentation
The inhibitory potency of the racemic mixture and the individual enantiomers of CE3F4 against Epac1 and Epac2 are summarized below. The data clearly demonstrates the superior potency and selectivity of the (R)-enantiomer for Epac1.
| Compound | Target | IC50 (µM) | Reference(s) |
| This compound | Epac1 | 5.8 | [5] |
| (S)-CE3F4 | Epac1 | 56 | [5] |
| Racemic CE3F4 | Epac1 | 10.7 | [5] |
| Racemic CE3F4 | Epac1 | 23 ± 3 (induced by 007) | [5] |
| Racemic CE3F4 | Epac2(B) | 66 | [5] |
Signaling Pathway and Mechanism of Action
CE3F4 exerts its inhibitory effect on the Epac1 signaling pathway. Upon activation by cAMP, Epac1 catalyzes the exchange of GDP for GTP on the small GTPase Rap1. Activated, GTP-bound Rap1 then engages downstream effectors to regulate various cellular functions. CE3F4, acting as an uncompetitive inhibitor, binds to the cAMP-Epac1 complex, thereby preventing the subsequent activation of Rap1.
Caption: Epac1 signaling pathway and the inhibitory action of CE3F4.
Experimental Protocols
This section provides detailed methodologies for the synthesis of (R)- and (S)-CE3F4, and for key biochemical and cell-based assays to evaluate their activity.
Synthesis of this compound and (S)-CE3F4
The synthesis of the individual enantiomers of CE3F4 involves a multi-step process starting from 6-fluoro-2-methylquinoline.
Step 1: Reduction of 6-fluoro-2-methylquinoline to racemic 2-methyl-1,2,3,4-tetrahydroquinoline A solution of 6-fluoro-2-methylquinoline in a suitable solvent (e.g., ethanol) is subjected to catalytic hydrogenation using a catalyst such as Platinum on carbon (Pt/C) under a hydrogen atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
Step 2: Bromination of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline The racemic tetrahydroquinoline is dissolved in a suitable solvent like chloroform or acetic acid. A solution of bromine in the same solvent is added dropwise at a controlled temperature (e.g., -20°C to 0°C). The reaction mixture is stirred for a specified time, and the completion of the reaction is monitored. The product, racemic 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, is then isolated and purified by crystallization or column chromatography.
Step 3: Chiral Resolution of racemic 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline The racemic mixture is resolved into its individual enantiomers using a chiral resolving agent. A common method involves the formation of diastereomeric salts with a chiral acid, such as O,O'-di-p-toluoyl-D-tartaric acid or (S)-naproxen acyl chloride. The diastereomeric salts are then separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the individual enantiopure (R)- and (S)-amines.
Step 4: N-formylation of the enantiopure tetrahydroquinolines The purified (R)- or (S)-5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is dissolved in a mixture of formic acid and acetic anhydride. The reaction is stirred at room temperature until completion. The final product, (R)- or (S)-CE3F4, is then isolated and purified by crystallization or column chromatography.
Epac1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This fluorescence-based assay measures the ability of Epac1 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on Rap1.
Materials:
-
Recombinant human Epac1 protein
-
Recombinant human Rap1b protein
-
BODIPY-FL-GDP (or other suitable fluorescent GDP analog)
-
GTP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
cAMP or a specific Epac1 agonist (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007)
-
This compound, (S)-CE3F4, or racemic CE3F4
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Rap1-BODIPY-FL-GDP complex: Incubate Rap1b with an excess of BODIPY-FL-GDP in the assay buffer in the absence of MgCl2 and in the presence of EDTA to facilitate nucleotide loading. Remove excess unbound fluorescent nucleotide using a desalting column.
-
Set up the reaction: In the microplate wells, add the assay buffer, the Epac1 agonist (e.g., 10 µM 8-pCPT-2'-O-Me-cAMP), and the test compound (this compound, (S)-CE3F4, or vehicle control) at various concentrations.
-
Initiate the exchange reaction: Add the pre-formed Rap1-BODIPY-FL-GDP complex to the wells, followed by the addition of a high concentration of unlabeled GTP (e.g., 100 µM).
-
Start the GEF reaction: Add recombinant Epac1 to each well to initiate the nucleotide exchange.
-
Measure fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., ~485/520 nm for BODIPY-FL). The exchange of fluorescent GDP for non-fluorescent GTP results in a decrease in fluorescence.
-
Data Analysis: Calculate the initial rate of the reaction for each condition. Determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Epac1 GEF Activity Assay.
Rap1 Activation Assay in Living Cells
This assay measures the levels of active, GTP-bound Rap1 in cells following treatment with an Epac1 agonist and the inhibitors. A common method is a pull-down assay using the Rap-binding domain (RBD) of RalGDS, which specifically binds to GTP-bound Rap1.
Materials:
-
Cell line expressing Epac1 (e.g., HEK293 cells)
-
Cell culture reagents
-
Epac1 agonist (e.g., 8-pCPT-2'-O-Me-cAMP-AM, a cell-permeable version)
-
This compound, (S)-CE3F4, or racemic CE3F4
-
Lysis Buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, and protease inhibitors)
-
GST-RalGDS-RBD fusion protein immobilized on glutathione-agarose beads
-
Antibody against Rap1
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-incubate the cells with the desired concentration of this compound, (S)-CE3F4, or vehicle for a specified time (e.g., 30 minutes). Stimulate the cells with the Epac1 agonist for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.
-
Clarify Lysates: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pull-down of Active Rap1: Incubate the cleared cell lysates with GST-RalGDS-RBD beads with gentle rocking at 4°C for 1 hour.
-
Washing: Pellet the beads by centrifugation and wash them several times with Lysis Buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of pulled-down (active) Rap1. Also, run a fraction of the total cell lysate to determine the total Rap1 levels as a loading control.
-
Data Analysis: Quantify the band intensities from the Western blot. Normalize the amount of active Rap1 to the total Rap1 in the corresponding lysate.
References
- 1. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CE3F4: A Technical Guide to its Selective Inhibition of Epac1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of the small molecule inhibitor, (R)-CE3F4, for Exchange protein directly activated by cAMP 1 (Epac1) over its isoform, Epac2. This document outlines the quantitative data supporting this selectivity, details the experimental protocols used for its determination, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Selectivity of this compound
This compound has been identified as a potent and selective inhibitor of Epac1.[1] The selectivity for Epac1 over Epac2 is approximately 10-fold, a crucial attribute for its use as a specific pharmacological tool to investigate the distinct roles of Epac isoforms.[1][2][3]
The inhibitory potency of this compound and its stereoisomers against Epac1 and Epac2 is typically determined by measuring their half-maximal inhibitory concentration (IC50) in guanine nucleotide exchange factor (GEF) activity assays. The following tables summarize the reported IC50 values.
Table 1: Inhibitory Activity of this compound against Epac1 and Epac2
| Compound | Target | IC50 (µM) | Selectivity (Epac2/Epac1) |
| This compound | Epac1 | 4.2[1][4] | ~10.5-fold |
| This compound | Epac2 | 44[1][4] |
Table 2: Comparison of CE3F4 Stereoisomers against Epac1
| Compound | Target | IC50 (µM) |
| This compound | Epac1 | 5.8[5] |
| (S)-CE3F4 | Epac1 | 56[5] |
| Racemic CE3F4 | Epac1 | 10.7[5] |
These data clearly demonstrate that the (R)-enantiomer is the more potent inhibitor of Epac1.
Mechanism of Action
This compound acts as an uncompetitive inhibitor with respect to the allosteric agonist cAMP.[3] This means that this compound preferentially binds to the cAMP-bound, activated form of Epac1, rather than competing with cAMP for its binding site. This mode of inhibition is advantageous as its potency increases with higher concentrations of the natural agonist, cAMP.
Experimental Protocols
The determination of the inhibitory activity of this compound is primarily achieved through a fluorescence-based Rap1 GEF assay. This assay monitors the Epac-catalyzed exchange of a fluorescently labeled GDP analog (like mant-GDP or BODIPY-FL-GDP) for unlabeled GTP on the small G-protein Rap1.
Principle of the Fluorescence-Based Rap1 GEF Assay
The fluorescence of mant-GDP is significantly higher when it is bound to Rap1 in a hydrophobic pocket compared to when it is free in the aqueous buffer. The Epac-mediated exchange of mant-GDP for unlabeled GTP leads to a decrease in fluorescence intensity over time. The rate of this fluorescence decay is proportional to the GEF activity of Epac. By measuring this rate in the presence of varying concentrations of an inhibitor like this compound, an IC50 value can be determined.
Detailed Protocol for Fluorescence-Based Rap1 GEF Assay
This protocol is adapted from methodologies described in the scientific literature for measuring Epac GEF activity.
Materials and Reagents:
-
Purified Proteins:
-
Recombinant human Epac1 (catalytically active fragment)
-
Recombinant human Epac2 (catalytically active fragment)
-
Recombinant human Rap1B (or other Rap1 isoform)
-
-
Nucleotides:
-
2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate (mant-GDP)
-
Guanosine 5'-triphosphate (GTP)
-
Guanosine 5'-diphosphate (GDP)
-
-
Activator:
-
Adenosine 3',5'-cyclic monophosphate (cAMP)
-
-
Inhibitor:
-
This compound
-
-
Assay Buffer:
-
20 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
10 mM MgCl2
-
1 mM DTT
-
0.01% (v/v) Triton X-100
-
-
Equipment:
-
Fluorescence plate reader (excitation ~360 nm, emission ~440 nm for mant-GDP)
-
384-well, low-volume, black microplates
-
Procedure:
-
Preparation of Rap1-mant-GDP:
-
Incubate purified Rap1B with a 5-fold molar excess of mant-GDP in the presence of 10 mM EDTA at 30°C for 1 hour to facilitate nucleotide exchange.
-
Stop the loading reaction by adding MgCl2 to a final concentration of 20 mM.
-
Remove excess, unbound mant-GDP by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with assay buffer.
-
Determine the concentration and loading efficiency of the Rap1-mant-GDP complex.
-
-
IC50 Determination:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the following components in order:
-
Assay buffer
-
This compound at various concentrations (or vehicle control)
-
A fixed concentration of Epac1 or Epac2 (e.g., 50 nM)
-
A fixed concentration of cAMP to activate Epac (e.g., 10 µM)
-
-
Incubate the mixture for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of Rap1-mant-GDP (e.g., 200 nM) and a high concentration of unlabeled GTP (e.g., 100 µM).
-
Immediately begin monitoring the decrease in fluorescence intensity over time in a fluorescence plate reader.
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial rate of the exchange reaction by fitting the linear portion of the fluorescence decay curve.
-
Plot the initial rates as a percentage of the uninhibited control (vehicle) against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the Epac1 signaling pathway and the experimental workflow for determining the IC50 of this compound.
Figure 1: Simplified signaling pathway of Epac1 activation and its inhibition by this compound.
References
- 1. The cAMP-responsive Rap1 Guanine Nucleotide Exchange Factor, Epac, Induces Smooth Muscle Relaxation by Down-regulation of RhoA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(R)-CE3F4: A Potent and Selective Inhibitor of Rap1 Activation via Epac1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(R)-CE3F4 is a tetrahydroquinoline analog that has emerged as a valuable pharmacological tool for studying the signaling pathways mediated by the Exchange protein directly activated by cAMP 1 (Epac1). This document provides a comprehensive overview of the mechanism of action of this compound, its specific effects on the activation of the small GTPase Rap1, and detailed protocols for relevant experimental procedures. This compound acts as a potent and selective uncompetitive inhibitor of Epac1, effectively blocking the cAMP-induced conformational change required for its guanine nucleotide exchange factor (GEF) activity towards Rap1. This inhibitory action has been demonstrated in both biochemical and cell-based assays, highlighting its utility in dissecting the physiological and pathophysiological roles of the Epac1-Rap1 signaling axis.
Introduction to the Epac1-Rap1 Signaling Pathway
The small GTPase Rap1 is a key regulator of a multitude of cellular processes, including cell adhesion, proliferation, and differentiation. Its activity is tightly controlled by cycling between an inactive GDP-bound state and an active GTP-bound state. This activation is catalyzed by Guanine Nucleotide Exchange Factors (GEFs). One of the major GEFs for Rap1 is the Exchange protein directly activated by cAMP (Epac). There are two isoforms, Epac1 and Epac2, which are directly activated by the second messenger cyclic adenosine monophosphate (cAMP).[1]
Upon binding of cAMP to its regulatory cyclic nucleotide-binding (CNB) domain, Epac1 undergoes a conformational change that relieves its autoinhibition and exposes its catalytic GEF domain. This allows Epac1 to interact with Rap1-GDP, facilitating the dissociation of GDP and the subsequent binding of the more abundant cellular GTP, leading to Rap1 activation. The activated Rap1-GTP can then interact with downstream effector proteins to initiate various signaling cascades.
This compound: Mechanism of Action
This compound is the (R)-enantiomer of the tetrahydroquinoline analog CE3F4. It has been identified as a more potent and selective inhibitor of Epac1 compared to its (S)-enantiomer and the racemic mixture.[2]
Uncompetitive Inhibition of Epac1
This compound exhibits an uncompetitive mechanism of inhibition with respect to cAMP.[3] This means that this compound does not bind to the free Epac1 enzyme but rather to the Epac1-cAMP complex. The binding of this compound to the cAMP-bound Epac1 stabilizes a closed, inactive conformation of the protein, preventing the conformational change necessary for its GEF activity towards Rap1.[1] This mode of action makes this compound particularly effective when intracellular cAMP levels are elevated.
Specificity of Inhibition
Crucially, this compound does not directly inhibit the interaction between Epac1 and Rap1, nor does it affect the intrinsic nucleotide exchange of Rap1 itself.[4][5] Its inhibitory effect is specifically targeted at the cAMP-induced activation of Epac1. Furthermore, this compound has been shown to be selective for Epac1 over the closely related Epac2 isoform and does not significantly affect the activity of another major cAMP effector, Protein Kinase A (PKA).[2][5]
Quantitative Data: Inhibitory Potency of CE3F4 Enantiomers
The inhibitory activity of CE3F4 and its enantiomers on Epac1 has been quantified using in vitro GEF assays. The half-maximal inhibitory concentration (IC50) values demonstrate the superior potency of the (R)-enantiomer.
| Compound | Target | IC50 (µM) | Notes |
| This compound | Epac1 | 5.8[5] | The most potent enantiomer. |
| Racemic CE3F4 | Epac1 | 10.7[5] | Mixture of (R) and (S) enantiomers. |
| Racemic CE3F4 | Epac1 | 23 ± 3[6][7] | Against 007-induced Epac1 activity. |
| (S)-CE3F4 | Epac1 | 56[5] | The less potent enantiomer. |
| This compound | Epac2 | ~58 (10-fold less potent than for Epac1)[2] | Demonstrates isoform selectivity. |
Experimental Protocols
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of Epac1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on Rap1. Inhibition of this process by this compound can be quantified.
Materials:
-
Recombinant human Epac1 protein
-
Recombinant human Rap1b protein
-
mant-GTP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-triphosphate)
-
GDP (Guanosine 5'-diphosphate)
-
cAMP (cyclic adenosine monophosphate) or 007 (8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~440 nm)
Procedure:
-
Pre-load Rap1b with GDP by incubating Rap1b with a 10-fold molar excess of GDP in the presence of 10 mM EDTA at 30°C for 30 minutes. Stop the reaction by adding 20 mM MgCl2.
-
In a 96-well black plate, prepare the reaction mixture containing Assay Buffer, GDP-loaded Rap1b (e.g., 500 nM), and mant-GTP (e.g., 1 µM).
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding recombinant Epac1 (e.g., 100 nM) pre-incubated with a saturating concentration of cAMP or 007 (e.g., 100 µM).
-
Immediately measure the increase in fluorescence intensity over time at 30°C. The initial velocity of the reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Rap1 Activation (Pull-Down) Assay
This assay is used to measure the amount of active, GTP-bound Rap1 in cell lysates. It relies on the specific interaction of Rap1-GTP with the Rap1-binding domain (RBD) of one of its effectors, RalGDS.[8][9][10][11]
Materials:
-
Cultured cells (e.g., HEK293, cardiomyocytes)
-
Cell culture medium and supplements
-
This compound
-
Epac agonist (e.g., 8-CPT-2Me-cAMP (007), forskolin, or a specific GPCR agonist)
-
Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 10 mM MgCl2, 1% (v/v) Triton X-100, 0.5% (w/v) sodium deoxycholate, 0.1% (w/v) SDS, protease and phosphatase inhibitor cocktails.
-
GST-RalGDS-RBD fusion protein coupled to glutathione-agarose beads
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an Epac agonist for a short period (e.g., 5-10 minutes) to induce Rap1 activation.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis/Wash Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the cleared lysate with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation to pull down Rap1-GTP.
-
Wash the beads three times with Lysis/Wash Buffer to remove non-specific binding.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins and a sample of the total cell lysate (input control) by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
-
Quantify the band intensities to determine the relative amount of activated Rap1.
Visualizations
Signaling Pathway of Epac1-Mediated Rap1 Activation and Inhibition by this compound
Caption: Epac1-Rap1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Rap1 Activation Pull-Down Assay
Caption: Workflow for the Rap1 activation pull-down assay.
Conclusion
This compound is a highly valuable tool for investigating the roles of the Epac1-Rap1 signaling axis. Its potency, selectivity, and well-characterized uncompetitive mechanism of action make it a superior choice for specifically inhibiting Epac1-mediated Rap1 activation in a variety of experimental settings. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cAMP signaling and its implications in health and disease.
References
- 1. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. biocat.com [biocat.com]
- 11. cellbiolabs.com [cellbiolabs.com]
(R)-CE3F4: A Technical Guide for Researchers and Drug Development Professionals
(R)-CE3F4 is a potent and selective small-molecule inhibitor of the Exchange protein directly activated by cAMP 1 (Epac1). Its unique uncompetitive mechanism of action and selectivity for Epac1 over its isoform Epac2 make it a valuable tool for studying cAMP signaling pathways and a promising lead compound for therapeutic development in various diseases, including cardiac conditions and cancer. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to this compound.
Chemical Properties and Formula
This compound, with the chemical name (2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde, is a derivative of tetrahydroquinoline.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₀Br₂FNO | [1][3][4] |
| Molecular Weight | 351.01 g/mol | [1][3][4] |
| CAS Number | 1593478-56-8 | [1][3] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (≥30 mg/mL) and Ethanol (≥5 mg/mL). Limited solubility in aqueous solutions. | [5] |
| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [3] |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of Epac1, a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1. It exhibits significantly greater potency for Epac1 compared to its isoform, Epac2, and its racemic mixture or (S)-enantiomer.[6][7]
| Target | IC₅₀ Value | Reference |
| Human Epac1 | 4.2 µM | [1][3] |
| Human Epac2 | 44 µM | [1][3] |
| Racemic CE3F4 (Epac1) | ~6 µM | [6] |
| (S)-CE3F4 (Epac1) | ~56 µM | [8] |
The inhibitory mechanism of this compound is noteworthy. It acts as an uncompetitive inhibitor with respect to the allosteric agonist, cyclic adenosine monophosphate (cAMP).[6][9] This means that this compound does not bind to the free Epac1 enzyme but rather to the Epac1-cAMP complex.[6][10] This binding event stabilizes an inactive conformation of Epac1, preventing the subsequent activation of its substrate, Rap1.[6] Nuclear magnetic resonance (NMR) studies have revealed that this compound binds to a site within the cyclic nucleotide-binding domain (CNBD) of Epac1, distinct from the cAMP binding pocket.[6][9] This interaction forms a ternary complex of Epac1-cAMP-(R)-CE3F4.[10]
This uncompetitive mechanism is significant as the inhibitory potency of this compound increases with higher concentrations of the agonist cAMP.[9][11] This property could be particularly advantageous in pathological conditions associated with elevated cAMP levels.
Signaling Pathway
This compound directly modulates the Epac1 signaling pathway. In its canonical function, Epac1 is activated by cAMP, leading to a conformational change that promotes the exchange of GDP for GTP on Rap1. Activated Rap1-GTP then engages with various downstream effectors to regulate cellular processes such as cell adhesion, proliferation, and differentiation. By binding to the Epac1-cAMP complex, this compound prevents this activation cascade.
Caption: Mechanism of this compound inhibition of the Epac1 signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of this compound's activity. Below are methodologies for key assays cited in the literature.
In Vitro Epac1 Guanine Nucleotide Exchange Factor (GEF) Assay
This fluorescence-based assay is commonly used to screen for and characterize Epac inhibitors.
Principle: The assay measures the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on the small G protein Rap1, catalyzed by Epac1. Inhibition of Epac1 activity results in a decreased rate of fluorescence change.
Methodology:
-
Protein Preparation: Purified recombinant human Epac1 and Rap1b are required. Rap1b is pre-loaded with a fluorescent GDP analog.
-
Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, NaCl, MgCl₂, and DTT.
-
Assay Procedure:
-
In a 384-well plate, add purified Epac1.
-
Add this compound at various concentrations (or vehicle control).
-
Initiate the exchange reaction by adding the pre-loaded Rap1b-BODIPY-FL-GDP and a molar excess of GTP.
-
Monitor the decrease in fluorescence over time using a plate reader.
-
-
Data Analysis: The initial velocity of the reaction is calculated. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro Epac1 GEF inhibition assay.
In-Cell Rap1 Activation Assay
This assay assesses the ability of this compound to inhibit Epac-mediated Rap1 activation in a cellular context.
Principle: A pull-down assay is used to specifically isolate the active, GTP-bound form of Rap1 from cell lysates. The amount of activated Rap1 is then quantified by western blotting.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293) to an appropriate confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with an Epac agonist, such as the cell-permeable 8-pCPT-2'-O-Me-cAMP (007-AM) or a β-adrenergic receptor agonist like isoprenaline, to induce Rap1 activation.[2]
-
-
Cell Lysis: Lyse the cells in a buffer containing a GST-fusion protein corresponding to the Rap-binding domain (RBD) of RalGDS, which specifically binds to Rap1-GTP.
-
Pull-down: Incubate the cell lysates with glutathione-sepharose beads to pull down the GST-RalGDS-RBD bound to active Rap1.
-
Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-Rap1 antibody.
-
Detect the amount of pulled-down Rap1 using chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and normalize to the total Rap1 expression in the whole-cell lysate.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Epac1. Its uncompetitive mechanism of action offers a unique pharmacological profile. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound as a tool to investigate the physiological and pathophysiological roles of Epac1 and to explore its therapeutic potential. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its analogs is warranted.
References
- 1. This compound | EPAC | Tocris Bioscience [tocris.com]
- 2. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CE3F4 | EPAC Inhibitors: R&D Systems [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(R)-CE3F4: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with (R)-CE3F4. It provides detailed information on its chemical properties, inhibitory activity, relevant signaling pathways, and experimental protocols.
Core Compound Information
This compound is a potent and selective inhibitor of the exchange protein directly activated by cAMP isoform 1 (Epac1).[1] Its chemical name is (2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1593478-56-8 | [2] |
| Molecular Weight | 351.01 g/mol | [2] |
| Molecular Formula | C11H10Br2FNO |
Quantitative Inhibitory Activity
This compound demonstrates notable selectivity for Epac1 over Epac2. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its related stereoisomers against Epac1 and Epac2. This data highlights the superior potency and selectivity of the (R)-enantiomer.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Epac1 | 4.2 | [2] |
| Epac2 | 44 | [2] | |
| (S)-CE3F4 | Epac1 | 56 | [3] |
| Racemic CE3F4 | Epac1 | 10.7 | [3] |
| Epac2 | 66 | [3] |
Signaling Pathways
This compound exerts its biological effects by inhibiting the Epac1 signaling pathway. Epac1 is a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1. Upon activation by cyclic AMP (cAMP), Epac1 promotes the exchange of GDP for GTP on Rap1, leading to its activation. Activated Rap1 can then modulate various downstream effector pathways involved in cell adhesion, proliferation, and differentiation. This compound, by inhibiting Epac1, prevents the activation of Rap1 and its subsequent downstream signaling.
Caption: Inhibition of the Epac1-Rap1 signaling cascade by this compound.
Further research has implicated Epac1 in the regulation of other significant signaling pathways. The inhibition of Epac1 by compounds like CE3F4 has been shown to suppress key fibrotic signaling pathways, including TGF-β/SMAD2/3, IL-6/STAT3, and AKT signaling.
Caption: Epac1-mediated activation of pro-fibrotic signaling pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in research. Below are representative protocols for in vitro and in vivo studies.
In Vitro Epac1 Guanine Nucleotide Exchange Factor (GEF) Assay
This fluorescence-based assay is used to measure the ability of this compound to inhibit the GEF activity of Epac1 towards its substrate Rap1.
Materials:
-
Recombinant human Epac1 protein
-
Recombinant human Rap1b protein
-
Mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate)
-
GTP (Guanosine 5'-triphosphate)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
This compound stock solution in DMSO
-
cAMP or 8-pCPT-2'-O-Me-cAMP (Epac activator)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm)
Procedure:
-
Loading Rap1b with Mant-GDP: Incubate Rap1b with a 10-fold molar excess of Mant-GDP in the presence of 10 mM EDTA at 30°C for 1 hour in the dark. Stop the reaction by adding MgCl2 to a final concentration of 20 mM. Remove excess Mant-GDP by buffer exchange using a desalting column.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound at various concentrations (or DMSO as a vehicle control)
-
Epac1 protein (final concentration ~50 nM)
-
cAMP or 8-pCPT-2'-O-Me-cAMP (final concentration to achieve EC80 activation)
-
-
Initiation of Reaction: Add Mant-GDP-loaded Rap1b (final concentration ~200 nM) to all wells.
-
Measurement: Immediately start monitoring the decrease in fluorescence at 440 nm every 30 seconds for 30-60 minutes. The exchange of Mant-GDP for unlabeled GTP (introduced with the Rap1b loading or added separately) results in a decrease in fluorescence.
-
Data Analysis: Calculate the initial rate of the reaction for each concentration of this compound. Plot the rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Administration Protocol for Murine Models
This protocol provides a general guideline for the preparation and administration of CE3F4 for in vivo studies in mice. Note that the racemic form, CE3F4, has been used in several published in vivo studies.
Materials:
-
CE3F4
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles for intravenous (i.v.) injection
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the solvents sequentially and vortex thoroughly after each addition to ensure a homogenous solution.
CE3F4 Solution Preparation:
-
Dissolve CE3F4 in DMSO to create a stock solution (e.g., 25 mg/mL).
-
To prepare the final working solution for injection, add the DMSO stock solution to PEG300 and mix well.
-
Add Tween-80 and mix again.
-
Finally, add the required volume of saline to reach the final desired concentration and vehicle composition.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of use.
Administration:
-
CE3F4 has been administered intravenously at doses ranging from 1-10 mg/kg.[3] The exact dose and administration schedule will depend on the specific experimental design and animal model.
Caption: A streamlined workflow for the in vivo preparation and delivery of CE3F4.
References
An In-depth Technical Guide to the Allosteric Inhibition of Epac1 by (R)-CE3F4
Audience: Researchers, scientists, and drug development professionals.
Introduction to Epac1 and its Signaling Pathway
Exchange protein directly activated by cAMP 1 (Epac1) is a crucial mediator of cyclic AMP (cAMP) signaling in various cellular processes, independent of Protein Kinase A (PKA).[1][2] Epac1 is a guanine nucleotide exchange factor (GEF) for the small G-proteins of the Ras superfamily, primarily Rap1 and Rap2.[1] Structurally, Epac1 is a multidomain protein consisting of a C-terminal catalytic region and an N-terminal regulatory region.[1][2][3][4] The regulatory region contains a Dishevelled, Egl-10, Pleckstrin (DEP) domain for subcellular localization and a cyclic nucleotide-binding domain (CNBD) which acts as an autoinhibitory domain.[1][2]
Upon binding of cAMP to the CNBD, Epac1 undergoes a significant conformational change, relieving the autoinhibition and allowing the catalytic domain to interact with and activate Rap1 by promoting the exchange of GDP for GTP.[1][5] Activated Rap1-GTP, in turn, modulates a variety of downstream effectors, influencing processes such as cell adhesion, exocytosis, and gene expression.[3][6][7] The Epac1-Rap1 signaling cascade is implicated in numerous physiological and pathological conditions, including cardiac hypertrophy and cancer, making it an attractive target for therapeutic intervention.[3][8]
(R)-CE3F4: A Potent and Selective Allosteric Inhibitor of Epac1
This compound is a tetrahydroquinoline analog that has been identified as a potent and selective inhibitor of Epac1.[9][10] It acts through a non-classical uncompetitive allosteric mechanism, meaning it does not bind to the cAMP binding site or the Rap1 catalytic site.[1][11] Instead, this compound binds to a distinct site within the CNBD of Epac1, but only after cAMP has bound, forming a ternary complex of cAMP:Epac1:this compound.[1][11] This binding event stabilizes a conformation of Epac1 that is unable to catalyze the exchange of GDP for GTP on Rap1, effectively locking the protein in an inactive state despite being bound to the activating ligand cAMP.[1]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified through various in vitro assays, primarily by measuring its effect on the GEF activity of Epac1. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.
| Compound | Target | IC50 (µM) | Notes |
| This compound | Epac1 | ≈ 4.2 - 6 | Potent inhibitor.[1][12] |
| (S)-CE3F4 | Epac1 | ≈ 56 | Approximately 10-fold less potent than this compound.[13] |
| Racemic CE3F4 | Epac1 | ≈ 10.7 - 22.5 | Intermediate potency between the two enantiomers.[13][14] |
| This compound | Epac2 | ≈ 44 | Demonstrates ~10-fold selectivity for Epac1 over Epac2.[12][15] |
Mechanism of Allosteric Inhibition
The allosteric inhibition by this compound is unconventional. Unlike competitive inhibitors that block agonist binding, this compound requires the presence of cAMP to exert its inhibitory effect. This is characteristic of uncompetitive inhibition with respect to the allosteric agonist (cAMP).[1] The binding of this compound to the cAMP-bound Epac1 stabilizes a mixed-intermediate state that possesses features of both the inactive (apo) and active (cAMP-bound) conformations.[1] This stabilized ternary complex prevents the necessary conformational changes for Rap1 to access the catalytic domain, thus inhibiting GEF activity.[1]
Experimental Protocols
The characterization of this compound as an allosteric inhibitor of Epac1 has been facilitated by a range of biophysical and biochemical assays. Detailed methodologies for key experiments are provided below.
Guanine Nucleotide Exchange Factor (GEF) Assay
This fluorescence-based assay directly measures the catalytic activity of Epac1.
-
Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) bound to Rap1 for unlabeled GTP, catalyzed by Epac1. The dissociation of the fluorescent GDP results in a decrease in fluorescence intensity.
-
Materials:
-
Purified recombinant human Epac1
-
Purified recombinant Rap1b
-
BODIPY-FL-GDP
-
GTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
This compound and other test compounds dissolved in DMSO
-
cAMP or a non-hydrolyzable analog (e.g., 8-pCPT-2'-O-Me-cAMP)
-
96- or 384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing Rap1b pre-loaded with BODIPY-FL-GDP in the assay buffer.
-
Add Epac1 to the reaction mixture.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the exchange reaction by adding a mixture of GTP and the Epac1 agonist (cAMP).
-
Immediately monitor the decrease in fluorescence intensity over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Förster Resonance Energy Transfer (FRET) Assay
FRET-based biosensors are used to monitor the conformational changes in Epac1 upon cAMP binding and inhibition by this compound in living cells.
-
Principle: An Epac1 biosensor is created by fusing a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) to the N- and C-termini of Epac1, respectively. In the inactive state, the fluorophores are in close proximity, resulting in high FRET. Upon cAMP binding, Epac1 undergoes a conformational change that increases the distance between the fluorophores, leading to a decrease in FRET. An allosteric inhibitor like this compound would prevent or reverse this FRET decrease in the presence of cAMP.[16][17]
-
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vector encoding the Epac1-FRET biosensor (e.g., CFP-Epac1-YFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
cAMP-elevating agents (e.g., forskolin)
-
This compound
-
Fluorescence microscope equipped for FRET imaging
-
-
Procedure:
-
Transfect the mammalian cells with the Epac1-FRET biosensor expression vector.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Plate the cells in a suitable imaging dish.
-
Acquire baseline FRET images.
-
Stimulate the cells with a cAMP-elevating agent and monitor the change in FRET ratio (e.g., YFP/CFP emission).
-
In a separate experiment, pre-incubate the cells with this compound for a defined period before stimulating with the cAMP-elevating agent.
-
Compare the FRET response in the presence and absence of the inhibitor to quantify its effect on Epac1 activation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of this compound to Epac1 within a cellular context.
-
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. CETSA measures the temperature at which the target protein denatures and aggregates. An increase in the melting temperature of Epac1 in the presence of this compound indicates direct binding.[10]
-
Materials:
-
Intact cells expressing Epac1
-
This compound
-
Lysis buffer
-
Equipment for heating cell lysates to a precise temperature range (e.g., PCR machine)
-
SDS-PAGE and Western blotting reagents
-
Anti-Epac1 antibody
-
-
Procedure:
-
Treat intact cells with either vehicle (DMSO) or this compound.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble Epac1 at each temperature by SDS-PAGE and Western blotting using an anti-Epac1 antibody.
-
Plot the amount of soluble Epac1 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.
-
Conclusion
This compound represents a valuable chemical tool for dissecting the physiological and pathological roles of Epac1. Its unique uncompetitive allosteric mechanism of inhibition provides a distinct advantage over competitive inhibitors, particularly in environments with high cAMP concentrations. The detailed understanding of its interaction with Epac1, supported by the quantitative data and experimental methodologies outlined in this guide, will facilitate further research into Epac1-mediated signaling and the development of novel therapeutics targeting this important pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-Domain Fluorescence Lifetime Imaging of cAMP Levels with EPAC-Based FRET Sensors | Springer Nature Experiments [experiments.springernature.com]
- 4. orbilu.uni.lu [orbilu.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. A SUMO-interacting motif in the guanine nucleotide exchange factor EPAC1 is required for subcellular targeting and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Characterization of the activation of the Rap-specific exchange factor Epac by cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. faculty.washington.edu [faculty.washington.edu]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for a Novel (R)-CE3F4-Based VHL-Recruiting PROTAC
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). These molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This document outlines detailed in vitro assay protocols for the characterization of a novel, hypothetical PROTAC incorporating the (R)-CE3F4 scaffold as the warhead for the POI and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
This compound is recognized as a potent and selective inhibitor of the exchange protein directly activated by cAMP isoform 1 (Epac1). For the purposes of these protocols, we will consider a derivative of this compound that has been chemically modified to serve as a warhead for a specific POI, while retaining the core scaffold's binding properties. The protocols detailed below are fundamental for evaluating the efficacy and mechanism of action of such a novel PROTAC.
Signaling Pathway and Mechanism of Action
The mechanism of action for a VHL-recruiting PROTAC, such as our hypothetical this compound-based molecule, involves the formation of a ternary complex between the PROTAC, the target Protein of Interest (POI), and the VHL E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for an this compound-based VHL-recruiting PROTAC.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from the in vitro assays described in this document.
Table 1: Binding Affinities and Ternary Complex Formation
| Compound | Binary Binding Affinity to POI (Kd, nM) | Binary Binding Affinity to VHL (Kd, nM) | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) |
| This compound-PROTAC | 150 | 75 | 25 | 3 |
| Negative Control | >10,000 | 80 | >10,000 | 1 |
Table 2: In Vitro Degradation and Ubiquitination
| Compound (1 µM) | POI Degradation (DC50, nM) | Max Degradation (Dmax, %) | Ubiquitinated POI (Relative Units) |
| This compound-PROTAC | 50 | 95 | 850 |
| Negative Control | >10,000 | <10 | 110 |
Experimental Protocols
Ternary Complex Formation Assay (In Vitro Pull-Down)
This assay confirms the formation of the ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.
Materials:
-
Recombinant GST-tagged VHL/Elongin B/Elongin C (VBC) complex
-
Glutathione sepharose beads
-
Recombinant POI
-
This compound-PROTAC
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT
-
Wash Buffer: Assay Buffer with 300 mM NaCl
-
Elution Buffer: Assay Buffer with 20 mM reduced glutathione
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the POI
Protocol:
-
Immobilize the GST-VBC complex on glutathione sepharose beads by incubating for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Assay Buffer to remove unbound VBC complex.
-
Incubate the beads with the this compound-PROTAC at various concentrations for 1 hour at 4°C.
-
Add the recombinant POI and incubate for an additional 2 hours at 4°C.
-
Wash the beads three times with Wash Buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody specific for the POI. The presence of the POI in the eluate indicates the formation of a ternary complex.
In Vitro Ubiquitination Assay
This assay measures the ability of the this compound-PROTAC to induce ubiquitination of the POI in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant VHL/Elongin B/Elongin C (VBC)/Cul2/Rbx1 complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
This compound-PROTAC
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM ATP, 1 mM DTT
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the POI and ubiquitin
Protocol:
-
Set up the ubiquitination reaction by combining E1, E2, VBC-Cul2-Rbx1 complex, POI, and ubiquitin in Ubiquitination Buffer.
-
Add the this compound-PROTAC at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against the POI. A high molecular weight smear or distinct bands above the unmodified POI indicate poly-ubiquitination.
In Vitro Degradation Assay (Cell-Free)
This assay assesses the degradation of the POI in a cell lysate treated with the PROTAC.
Materials:
-
Cell lysate containing the endogenous POI
-
This compound-PROTAC
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Degradation Buffer: Cell lysis buffer supplemented with an ATP regeneration system.
-
SDS-PAGE gels and Western blotting reagents (or Simple Western system)
-
Antibody against the POI
Protocol:
-
Prepare cell lysates from a cell line endogenously expressing the POI.
-
Aliquot the cell lysate and treat with increasing concentrations of the this compound-PROTAC.
-
As a control, treat one aliquot with the PROTAC and a proteasome inhibitor.
-
Incubate the reactions at 37°C for a specified time course (e.g., 2, 4, 8, 24 hours).
-
At each time point, take an aliquot of the reaction and stop it by adding SDS-PAGE loading buffer.
-
Analyze the levels of the POI by Western blotting or a quantitative immunoassay system like Simple Western. A decrease in the POI band intensity indicates degradation.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the in vitro characterization of a novel PROTAC.
Caption: A streamlined workflow for the in vitro evaluation of a novel PROTAC.
Application Notes and Protocols for (R)-CE3F4 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CE3F4 is a potent and selective uncompetitive inhibitor of the Exchange Protein directly Activated by cAMP 1 (Epac1).[1][2] Epac1 is a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1, playing a crucial role in various cellular processes mediated by the second messenger cyclic AMP (cAMP).[1][2][3] Unlike competitive inhibitors that vie with cAMP for the same binding site, this compound binds to a distinct site on the Epac1 cAMP-binding domain, stabilizing an inactive conformation of the protein.[3] This unique mechanism makes this compound a valuable tool for dissecting Epac1-specific signaling pathways and a potential starting point for the development of novel therapeutics.
These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on Epac1 signaling. The protocols are designed for researchers in academic and industrial settings involved in signal transduction research and drug discovery.
Mechanism of Action
This compound functions as an uncompetitive inhibitor with respect to the allosteric agonist cAMP.[3] This means that this compound preferentially binds to the Epac1-cAMP complex, forming a ternary complex that prevents the subsequent activation of Rap1.[3] The (R)-enantiomer of CE3F4 is significantly more potent than the racemic mixture and the (S)-enantiomer, exhibiting a strong preference for Epac1 over Epac2.[1][2]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and its related compounds against Epac1. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Conditions | IC50 Value (µM) | Reference |
| This compound | Epac1 | GEF activity assay | ~6 | [3] |
| Racemic CE3F4 | Epac1 | GEF activity assay | ~12 | [3] |
| (S)-CE3F4 | Epac1 | GEF activity assay | ~60 | [3] |
| This compound | Epac1 | - | 10-fold more potent than (S)-CE3F4 | [1][2] |
| This compound | Epac2 | - | 10-fold selectivity for Epac1 over Epac2 | [1][2] |
| Racemic CE3F4 | Epac1 | Rap1 activation in intact cells | Effective at 20 µM | [4] |
Signaling Pathway
The canonical cAMP signaling pathway involving Epac1 and its inhibition by this compound is depicted below. Activation of G-protein coupled receptors (GPCRs) leads to the production of cAMP by adenylyl cyclase. cAMP then directly binds to and activates Epac1, which in turn catalyzes the exchange of GDP for GTP on Rap1. Activated Rap1-GTP then engages downstream effectors to elicit various cellular responses. This compound intervenes by binding to the cAMP-bound Epac1, locking it in an inactive state and preventing Rap1 activation.
Caption: Epac1 signaling pathway and its inhibition by this compound.
Experimental Protocols
Protocol 1: Rap1 Activation Pull-Down Assay
This protocol describes a method to measure the levels of active, GTP-bound Rap1 in cells treated with an Epac agonist and the inhibitor this compound. The assay utilizes a protein domain (RalGDS-RBD) that specifically binds to the active form of Rap1.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007)
-
This compound
-
DMSO (vehicle control)
-
Lysis/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
RalGDS-RBD agarose beads
-
SDS-PAGE sample buffer
-
Primary antibody: anti-Rap1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
-
Protein concentration assay kit (e.g., BCA)
Experimental Workflow:
Caption: Workflow for the Rap1 activation pull-down assay.
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Optional: Serum-starve the cells for 2-4 hours prior to treatment.
-
Pre-incubate cells with desired concentrations of this compound (e.g., 1-50 µM) or DMSO vehicle for 30-60 minutes.
-
Stimulate cells with an Epac agonist (e.g., 100 µM 8-pCPT-2'-O-Me-cAMP) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Lyse cells by adding 500 µL of ice-cold Lysis/Wash Buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Rap1-GTP Pull-Down:
-
Normalize the protein concentration of all samples with Lysis/Wash Buffer.
-
To 500 µg of protein lysate, add 20-30 µL of RalGDS-RBD agarose bead slurry.
-
Incubate at 4°C for 1 hour with gentle rotation.
-
Pellet the beads by centrifugation at 500 x g for 2 minutes.
-
Wash the beads three times with 1 mL of Lysis/Wash Buffer.
-
-
Western Blot Analysis:
-
After the final wash, remove all supernatant and resuspend the beads in 30 µL of 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Load the samples onto an SDS-PAGE gel, along with a sample of the total cell lysate (input control).
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Rap1, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities to determine the relative amount of active Rap1.
-
Protocol 2: In-Cell ELISA for Rap1 Activation
This protocol offers a higher-throughput alternative to the pull-down assay for measuring Rap1 activation in a 96-well format.
Materials:
-
HEK293 cells stably expressing Flag-tagged Rap1A and Epac1
-
96-well cell culture plates
-
Reagents for cell treatment as in Protocol 1
-
Nickel-coated 96-well plates
-
Recombinant His-tagged RalGDS-RBD
-
Anti-Flag antibody-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Experimental Workflow:
Caption: Workflow for the in-cell ELISA for Rap1 activation.
Procedure:
-
Plate Preparation:
-
Coat the wells of a nickel-coated 96-well plate with a solution of His-tagged RalGDS-RBD and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
-
Cell Culture, Treatment, and Lysis:
-
Seed HEK293 cells stably expressing Flag-Rap1A and Epac1 in a 96-well plate.
-
Perform cell treatments with this compound and Epac agonist as described in Protocol 1.
-
Lyse the cells directly in the wells.
-
-
Capture and Detection:
-
Transfer the cell lysates to the prepared RalGDS-RBD coated plate.
-
Incubate to allow the capture of Flag-Rap1-GTP.
-
Wash the plate to remove unbound proteins.
-
Add an anti-Flag antibody conjugated to HRP and incubate.
-
Wash the plate again.
-
-
Signal Development and Measurement:
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of active Rap1.
-
Protocol 3: BRET-based CAMYEL Assay for Epac1 Activity
This protocol utilizes a genetically encoded biosensor, CAMYEL (cAMP sensor using YFP-Epac-Rluc), to measure changes in intracellular cAMP levels in real-time. A decrease in BRET signal indicates an increase in cAMP and subsequent activation of the Epac-based sensor. This compound will prevent or reverse this change.[5][6]
Materials:
-
HEK293 cells
-
CAMYEL biosensor plasmid
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
Reagents for cell treatment as in Protocol 1
-
Coelenterazine h (luciferase substrate)
-
BRET-capable plate reader
Procedure:
-
Transfection:
-
Transfect HEK293 cells with the CAMYEL biosensor plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a white, clear-bottom 96-well plate.
-
-
Cell Treatment:
-
24-48 hours post-transfection, replace the culture medium with a buffer (e.g., HBSS).
-
Add Coelenterazine h to a final concentration of 5 µM and incubate.
-
Pre-treat with this compound or vehicle.
-
Stimulate with a cAMP-elevating agent (e.g., Forskolin or an Epac agonist).
-
-
BRET Measurement:
-
Measure the luminescence signals from Renilla luciferase (donor) and YFP (acceptor) simultaneously using a BRET-capable plate reader.
-
The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. A decrease in the BRET ratio indicates an increase in intracellular cAMP and activation of the Epac sensor. This compound should antagonize this effect.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak Rap1 activation signal | Inefficient cell lysis | Ensure complete cell lysis; use a stronger lysis buffer if necessary. |
| Low protein concentration | Increase the amount of protein lysate used for the pull-down. | |
| Inactive agonist | Check the activity and concentration of the Epac agonist. | |
| Degraded RalGDS-RBD beads | Use fresh or properly stored beads. | |
| High background in Western blot | Insufficient washing | Increase the number and duration of washes. |
| Non-specific antibody binding | Use a higher dilution of the primary antibody or a different blocking buffer. | |
| Variable results in ELISA | Inconsistent cell seeding or lysis | Ensure uniform cell density and complete lysis in all wells. |
| Inadequate washing | Use an automated plate washer for more consistent washing. | |
| Low BRET signal | Low transfection efficiency | Optimize the transfection protocol. |
| Old or degraded Coelenterazine h | Use fresh substrate. |
Conclusion
The provided protocols offer robust and reliable methods for investigating the inhibitory effects of this compound on Epac1-mediated Rap1 activation in a cellular context. The choice of assay will depend on the specific experimental needs, with the pull-down assay providing a classic and thorough method, the in-cell ELISA offering higher throughput, and the BRET assay allowing for real-time measurements of cAMP dynamics. These tools will aid researchers in further elucidating the role of Epac1 in health and disease and in the development of novel Epac1-targeted therapies.
References
- 1. dst.defence.gov.au [dst.defence.gov.au]
- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-CE3F4 in Living Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CE3F4 is a potent and selective antagonist of the Exchange protein directly activated by cAMP 1 (Epac1).[1][2] Epac proteins, including Epac1 and Epac2, are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, playing crucial roles in a variety of cellular processes independent of Protein Kinase A (PKA).[1][3] this compound offers a valuable tool for dissecting the specific contributions of the Epac1 signaling pathway in living cells. These application notes provide detailed protocols for utilizing this compound to study Epac1 signaling in cellular contexts.
Mechanism of Action
This compound acts as an uncompetitive inhibitor of Epac1.[4][5] This means that it does not bind to the free Epac1 protein but rather to the complex formed between Epac1 and its agonist, cyclic AMP (cAMP).[4][6] By binding to this complex, this compound stabilizes an inactive conformation of Epac1, preventing the subsequent activation of its downstream effector, Rap1.[4][6] This uncompetitive mechanism makes its inhibitory effect more pronounced at higher concentrations of the agonist cAMP.[5] Notably, this compound does not interfere with PKA activity, ensuring specific targeting of the Epac1 pathway.[5][7]
Data Presentation
Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 | Cell Types Used | Reference |
| This compound | Epac1 | ~5.8 µM - 6 µM | In vitro, HEK293, Cardiomyocytes | [4][7] |
| This compound | Epac2 | > 60 µM | In vitro | [7] |
| (S)-CE3F4 | Epac1 | ~56 µM | In vitro | [7] |
| Racemic CE3F4 | Epac1 | ~10.7 µM | In vitro | [7] |
| Racemic CE3F4 | Epac2(B) | ~66 µM | In vitro | [7] |
Signaling Pathway
The signaling cascade initiated by Epac1 activation and its inhibition by this compound is depicted below.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in living cells.
Protocol 1: Inhibition of Rap1 Activation in HEK293 Cells
This protocol details the steps to measure the inhibitory effect of this compound on Epac1-mediated Rap1 activation in HEK293 cells.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound (stock solution in DMSO)
-
Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP, '007')
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
Rap1 activation assay kit (containing GST-RalGDS-RBD beads)
-
SDS-PAGE and Western blotting reagents
-
Anti-Rap1 antibody
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation:
-
Once cells reach the desired confluency, replace the complete medium with serum-free medium.
-
Incubate for 16-24 hours to reduce basal signaling activity.
-
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in serum-free medium from the DMSO stock. A final concentration of 20-50 µM is often effective.[5][7] Include a vehicle control (DMSO).
-
Aspirate the serum-free medium from the cells and add the this compound-containing medium or vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Epac Activation:
-
Prepare a working solution of the Epac agonist (e.g., 10 µM 8-pCPT-2'-O-Me-cAMP).
-
Add the agonist to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Rap1-GTP Pull-down:
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Incubate the lysate with GST-RalGDS-RBD beads according to the manufacturer's protocol to pull down active, GTP-bound Rap1.
-
-
Western Blotting:
-
Wash the beads and elute the bound proteins in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Also, run a parallel blot with a portion of the total cell lysate to determine the total Rap1 levels for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Express the amount of active Rap1 as a ratio to the total Rap1 for each condition.
-
Protocol 2: Analysis of ERK Phosphorylation
This protocol describes how to assess the effect of this compound on the downstream signaling of Epac1 by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells of interest (e.g., INS-1, cardiomyocytes)
-
Complete and serum-free culture media
-
This compound (stock solution in DMSO)
-
Stimulus (e.g., glucose for INS-1 cells, or an Epac agonist)
-
PBS
-
Lysis buffer (as in Protocol 1, with phosphatase inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1-4 from Protocol 1, using the appropriate cell line and stimulus. For example, in INS-1 cells, a glucose challenge can be used to activate Epac. A working concentration of 20 µM this compound has been shown to be effective in INS-1 cells.[7]
-
-
Cell Lysis:
-
Follow step 5 from Protocol 1 to prepare cell lysates.
-
-
Western Blotting:
-
Determine and normalize protein concentrations.
-
Separate proteins from the total cell lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe one membrane with an anti-phospho-ERK1/2 antibody to detect the activated form of ERK.
-
Probe a parallel membrane (or strip and re-probe the same membrane) with an anti-total-ERK1/2 antibody for normalization.
-
-
Data Analysis:
-
Quantify band intensities.
-
Calculate the ratio of phosphorylated ERK to total ERK for each experimental condition to determine the effect of this compound on ERK activation.
-
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the cellular functions of Epac1. Its selectivity and defined mechanism of action allow for the specific interrogation of the Epac1-Rap1 signaling axis. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of cAMP-mediated cellular processes. As with any inhibitor, it is recommended to perform dose-response experiments to determine the optimal concentration for the specific cell type and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A cell-based, quantitative and isoform-specific assay for exchange proteins directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-CE3F4 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CE3F4 is a potent and selective antagonist of the Exchange Protein Directly Activated by cAMP 1 (Epac1).[1] It functions as an uncompetitive inhibitor with respect to the allosteric agonist cAMP, making it a valuable tool for investigating the role of Epac1 in various physiological and pathological processes.[2] this compound is the more active enantiomer of the racemic mixture CE3F4 and exhibits approximately 10-fold higher selectivity for Epac1 over Epac2.[1] These application notes provide a summary of reported in vivo dosages and detailed protocols for the administration of this compound in murine models, particularly in the context of cardiovascular research.
Mechanism of Action
This compound exerts its inhibitory effect on the Epac1 signaling pathway. Epac1 is a guanine nucleotide exchange factor (GEF) for the small G protein Rap1. Upon binding of the second messenger cyclic adenosine monophosphate (cAMP), Epac1 undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap1. Activated GTP-bound Rap1 then modulates various downstream effectors involved in cell adhesion, proliferation, and inflammation. This compound binds to the cAMP-bound Epac1, stabilizing an inactive conformation and thereby preventing the activation of Rap1.
Signaling Pathway Diagram
Caption: Epac1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages for the racemic mixture, CE3F4, in mice. While these studies utilized the racemate, the data provides a valuable starting point for designing experiments with the more potent (R)-enantiomer.
| Application | Animal Model | Compound | Dosage | Route of Administration | Reported Effect |
| Atrial Fibrillation | Wild-type mice | CE3F4 | 1-3 mg/kg | Intravenous (i.v.) | Inhibited pacing-induced atrial fibrillation.[1] |
| Ventricular Arrhythmias | Casq2-KO mice | CE3F4 | 3 mg/kg | Intravenous (i.v.) | Reduced the incidence of sympathetic activation-induced ventricular arrhythmias.[1] |
| Myocardial Infarction | Mice | CE3F4 | 10 mg/kg | Intravenous (i.v.) | Improved cardiac function after myocardial infarction.[1] |
Experimental Protocols
Protocol 1: General Intravenous Administration of this compound in Mice
This protocol is a general guideline for the intravenous administration of this compound. Due to the compound's poor aqueous solubility, a suitable vehicle is required.[3][4] The following vehicle compositions are suggested based on common laboratory practice for poorly soluble compounds and information from commercial suppliers. It is highly recommended to perform small-scale formulation tests to ensure complete dissolution and stability before preparing the final dosing solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Warming bath or block (optional)
Vehicle Preparation (Example Formulation):
This formulation is based on a common vehicle for intravenous injection of hydrophobic compounds.
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose. For example, to achieve a final dosing solution of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 1 part DMSO stock to 4 parts PEG300.
-
Vortex thoroughly until the solution is clear.
-
Add Tween-80. A common ratio is 0.5 parts Tween-80 to the initial DMSO stock volume.
-
Vortex again until the solution is homogenous.
-
Slowly add sterile saline to the desired final volume. A common final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visually inspect the solution for any precipitation. If necessary, gentle warming (e.g., to 37°C) may aid in dissolution. The final solution should be clear.
Administration Procedure:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Warm the mouse tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Load the sterile syringe with the appropriate volume of the this compound dosing solution.
-
Secure the mouse in a restraint device.
-
Swab the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins and inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions post-injection.
Protocol 2: Experimental Workflow for an Acute Atrial Fibrillation Study in Mice
This protocol outlines a general workflow for assessing the acute effects of this compound on inducible atrial fibrillation (AF) in mice, based on common methodologies in the field.
Caption: Experimental workflow for an acute atrial fibrillation study.
Considerations for In Vivo Studies
-
This compound Stability: this compound has been reported to have poor stability in plasma.[3][4] This should be a key consideration in the experimental design, particularly for studies requiring sustained exposure. Formulations using liposomes or lipid nanocapsules have been explored to improve stability and may be necessary for chronic dosing paradigms.[3][4]
-
Vehicle Effects: It is crucial to include a vehicle-only control group in all experiments to account for any potential effects of the solvent mixture on the experimental outcomes.
-
Dose-Response: The dosages provided in the table are for the racemic mixture. As this compound is the more potent enantiomer, it may be effective at lower doses. It is advisable to perform dose-response studies to determine the optimal concentration for the specific animal model and endpoint being investigated.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use. Appropriate anesthesia and analgesia should be used to minimize any pain or distress to the animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Stability, pharmacokinetics, and biodistribution in mice of the EPAC1 inhibitor this compound entrapped in liposomes and lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-CE3F4, a Selective Epac1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CE3F4 is a potent and selective inhibitor of the Exchange Protein Directly Activated by cAMP isoform 1 (Epac1).[1] As a member of the tetrahydroquinoline analog series, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Epac1 signaling.[2] It exhibits a significantly higher potency for Epac1 over its isoform, Epac2, making it a preferred choice for specific inhibition studies.[1][2] This document provides detailed information on the solubility of this compound, protocols for its preparation in experimental settings, and an overview of its mechanism of action.
This compound acts as an uncompetitive inhibitor with respect to the allosteric agonist cAMP.[3] It binds to the cAMP-binding domain of Epac1 at a site distinct from the cAMP binding pocket, stabilizing an inactive conformation of the protein and thereby preventing the activation of its downstream effector, Rap1 GTPase.[3][4] This mode of action makes it a useful tool to probe Epac1-specific signaling pathways.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 | Notes |
| This compound | Epac1 | 4.2 µM | Potent and selective inhibitor. [1] |
| This compound | Epac2 | 44 µM | 10-fold selectivity for Epac1 over Epac2.[1] |
| Racemic CE3F4 | Epac1 | ~6 µM | (R)-enantiomer is more potent.[3] |
| (S)-CE3F4 | Epac1 | ~60 µM | (R)-enantiomer is approximately 10-fold more potent.[2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (142.45 mM) | Use freshly opened DMSO as it is hygroscopic.[1] |
| Ethanol | ~5 mg/mL | Organic solvent for stock solution preparation.[5] |
| Dimethyl formamide (DMF) | ~30 mg/mL | Organic solvent for stock solution preparation.[5] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.09 mg/mL | For aqueous working solutions, first dissolve in DMSO.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.56 mM) | Formulation for in vivo experiments.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (3.56 mM) | Formulation for in vivo experiments.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (3.56 mM) | Formulation for in vivo experiments.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 50 mM stock solution, add 284.9 µL of anhydrous DMSO to 5 mg of this compound (Molecular Weight: 351.01 g/mol ).
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the aqueous buffer to achieve the desired final concentration.
-
Important: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer.[5] The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent effects on the biological system.
-
Prepare fresh aqueous working solutions daily. It is not recommended to store aqueous solutions for more than one day.[5]
Protocol 3: In Vitro Epac1 Guanine Nucleotide Exchange Factor (GEF) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on Epac1 GEF activity.
Materials:
-
Recombinant human Epac1 protein
-
Rap1 protein
-
Fluorescently labeled GTP analog (e.g., mant-GTP) or GDP analog
-
Non-fluorescent GTP
-
cAMP or a specific Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007)
-
This compound working solutions
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing recombinant Epac1 and Rap1 in the assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells of the 384-well plate.
-
Add the Epac1/Rap1 mixture to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of the Epac agonist (e.g., cAMP or 007) and the fluorescently labeled GTP analog.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to the binding of the fluorescent GTP analog to Rap1 upon GDP release, which is catalyzed by active Epac1.
-
To determine the IC50 value, plot the rate of the reaction (or endpoint fluorescence) against the logarithm of the this compound concentration and fit the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Epac1 signaling pathway and inhibition by this compound.
Caption: General workflow for an in vitro Epac1 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
(R)-CE3F4 stock solution preparation and storage
(R)-CE3F4 is a potent and selective uncompetitive inhibitor of the Exchange protein directly activated by cAMP 1 (Epac1). This document provides detailed protocols for the preparation and storage of this compound stock solutions for research purposes.
This compound is the more active enantiomer of the racemic mixture CE3F4, exhibiting approximately 10-fold higher selectivity for Epac1 over Epac2.[1][2] It functions by binding to the cAMP-bound Epac1, stabilizing an inactive conformation and preventing the activation of its downstream effector, Rap1.[3][4][5] Due to its poor aqueous solubility, careful preparation of stock solutions is crucial for reliable experimental outcomes.[6][7]
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀Br₂FNO | [8] |
| Molecular Weight | 351.01 g/mol | [8] |
| Purity | ≥98% | [8] |
| Appearance | Crystalline solid | [8][9] |
| Storage (Solid) | -20°C for ≥ 4 years | [8][9] |
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL (~85.5 mM); up to 100 mM has been reported | [8][9] |
| Dimethylformamide (DMF) | ~30 mg/mL (~85.5 mM) | [8][9] |
| Ethanol | ~5 mg/mL (~14.2 mM); up to 50 mM has been reported | [8][9] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.09 mg/mL (~0.26 mM) | [8][9] |
Stock Solution Storage Recommendations
| Storage Temperature | Duration | Notes | Reference |
| -80°C | Up to 6 months | Recommended for long-term storage. | [1][10] |
| -20°C | Up to 1 month | Suitable for short-term storage. | [1][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a commonly used high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.51 mg of this compound (Molecular Weight = 351.01 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For 3.51 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[10]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[10]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][10]
Protocol 2: Preparation of Working Solutions
Due to the poor aqueous solubility of this compound, working solutions for cell-based assays should be prepared fresh from the DMSO stock solution immediately before use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium of choice (e.g., PBS, DMEM)
Procedure:
-
Dilution: Perform a serial dilution of the 10 mM DMSO stock solution into the desired aqueous buffer or medium. It is critical to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Solubility Limit: Note that the solubility in aqueous buffers is limited. For maximum solubility, this compound should first be dissolved in DMSO and then diluted.[9] Aqueous solutions are not recommended for storage for more than one day.[9]
Visualizations
This compound Signaling Pathway Inhibition
Caption: Mechanism of this compound action on the Epac1 signaling pathway.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability, pharmacokinetics, and biodistribution in mice of the EPAC1 inhibitor this compound entrapped in liposomes and lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: (R)-CE3F4 for the Investigation of Cardiac Function
Introduction
Exchange protein directly activated by cAMP (Epac) is a crucial sensor for the second messenger cyclic AMP (cAMP), operating independently of Protein Kinase A (PKA).[1][2] The Epac family, particularly the Epac1 isoform, is implicated in various cardiovascular processes, including cardiac hypertrophy, arrhythmia, and the cardiotoxicity induced by chemotherapeutic agents.[2][3][4] (R)-CE3F4 is a potent and selective pharmacological inhibitor of the Epac1 isoform.[5][6] It acts as an uncompetitive antagonist, binding to a site on the Epac1 cAMP-binding domain distinct from the cAMP-binding site itself, thereby stabilizing an inactive conformation of the protein.[7] This application note provides detailed protocols and data for researchers, scientists, and drug development professionals utilizing this compound to investigate Epac1's role in cardiac function.
Mechanism of Action
This compound exhibits a novel uncompetitive inhibition mechanism with respect to the allosteric agonist cAMP.[7] Upon binding of cAMP to the Epac1 regulatory domain, a conformational change typically occurs that activates its guanine nucleotide exchange factor (GEF) activity towards the small G-protein Rap1.[1][7] this compound binds to this cAMP-bound state, forming a ternary complex that prevents the full conformational change required for Rap1 access and activation.[7] This makes its inhibitory action more pronounced at higher concentrations of cAMP.[8] this compound is the more active enantiomer, displaying approximately 10-fold greater potency for Epac1 than its (S)-counterpart and a 10-fold selectivity for Epac1 over the Epac2 isoform.[5]
Quantitative Data
The inhibitory potency of this compound and its related compounds against Epac1 has been characterized in vitro. This data is essential for determining appropriate experimental concentrations.
| Compound | Target | IC₅₀ Value | Selectivity | Reference(s) |
| This compound | Epac1 | 5.8 µM | 10-fold vs. Epac2 | [5][9] |
| (S)-CE3F4 | Epac1 | 56 µM | - | [9] |
| Racemic CE3F4 | Epac1 | 23 ± 3 µM | - | [9] |
| Application | Model System | Recommended Starting Dose/Concentration | Reference(s) |
| Arrhythmia Inhibition | In vivo (Mice) | 1-3 mg/kg (i.v.) | [9] |
| Post-MI Function | In vivo (Mice) | 10 mg/kg (i.v.) | [9] |
| Cardiotoxicity Prevention | In vitro (Cardiomyocytes) | 10-20 µM | [4][10] |
| GEF Inhibition | In vitro (Cell-free) | 20-50 µM | [9][11] |
Experimental Protocols
Protocol 1: Inhibition of Doxorubicin-Induced Cardiotoxicity in Cultured Cardiomyocytes
This protocol details the use of this compound to study its protective effects against doxorubicin (Dox)-induced cell death in neonatal rat ventricular myocytes (NRVMs).
Methodology:
-
Cell Culture: Isolate neonatal rat ventricular myocytes (NRVMs) using established enzymatic digestion protocols and plate them on appropriate culture dishes. Culture cells for 24-48 hours to allow for attachment.
-
Pre-treatment: Replace the culture medium. Pre-treat the cells with this compound (e.g., a starting concentration of 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Induction of Toxicity: Add doxorubicin (Dox) to the culture medium at a final concentration known to induce apoptosis (e.g., 1 µM). Include control wells with vehicle only, this compound only, and Dox only.
-
Incubation: Incubate the cells for a period of 24 to 48 hours.
-
Endpoint Analysis:
-
Cell Viability/Cytotoxicity: Collect the supernatant to measure lactate dehydrogenase (LDH) release.
-
Apoptosis: Fix the cells and perform TUNEL staining to identify apoptotic nuclei. Alternatively, lyse the cells and perform a Western blot for cleaved caspase-3.
-
Mitochondrial Health: Assess mitochondrial membrane potential using a fluorescent dye like TMRM.
-
This protocol is based on methodologies described in studies where CE3F4 was shown to protect cardiomyocytes from Dox-induced cell death.[4][10]
Protocol 2: In Vivo Mouse Model of Pathological Cardiac Hypertrophy
This protocol provides a framework for using this compound to investigate the role of Epac1 in pressure-overload-induced cardiac hypertrophy using the thoracic aortic constriction (TAC) model.
Methodology:
-
Animal Model: Use adult male mice (e.g., C57BL/6, 8-12 weeks old).
-
Surgical Procedure: Induce pressure overload by performing thoracic aortic constriction (TAC) surgery. A parallel group of animals should undergo a sham operation.
-
Drug Administration: Treat animals with this compound or a vehicle control. Administration can be achieved via osmotic mini-pumps for continuous delivery or through daily intraperitoneal (i.p.) injections. Dosing will need to be optimized, but studies on related compounds provide a starting point.[9]
-
Functional Assessment: Perform serial echocardiography (e.g., weekly) to assess cardiac function and morphology, measuring parameters such as left ventricular wall thickness, ejection fraction, and fractional shortening.
-
Terminal Analysis: At the end of the study period (e.g., 4 weeks), euthanize the animals.
-
Gravimetry: Excise the hearts, weigh them, and calculate the heart weight to body weight (HW/BW) ratio.
-
Histology: Fix heart tissue in formalin, embed in paraffin, and section for staining with Hematoxylin & Eosin (H&E) to measure cardiomyocyte cross-sectional area and Masson's trichrome to assess fibrosis.
-
Molecular Analysis: Snap-freeze a portion of the ventricle in liquid nitrogen for subsequent RNA and protein extraction. Analyze the expression of hypertrophic markers (e.g., Nppa, Nppb) by qRT-PCR and signaling proteins by Western blot.
-
This experimental design is consistent with studies investigating the role of Epac in cardiac hypertrophy.[2]
Protocol 3: In Vitro Epac1 Guanine Nucleotide Exchange Factor (GEF) Assay
This biochemical assay measures the ability of Epac1 to catalyze the exchange of GDP for GTP on its substrate Rap1 and assesses the inhibitory effect of this compound. A common method uses a fluorescently labeled GTP analog.
Methodology:
-
Reagents:
-
Recombinant human Epac1 protein.
-
Recombinant Rap1b protein.
-
BODIPY-FL-GTP or mant-GTP (fluorescent GTP analog).
-
Non-hydrolyzable GTP analog (GTPγS) for competition assays.
-
GDP.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂).
-
This compound and agonist (e.g., 8-CPT-cAMP or cAMP).
-
-
Loading Rap1 with GDP: Pre-incubate Rap1b with a molar excess of GDP to ensure it is in the inactive state.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer containing Rap1b-GDP and the fluorescent GTP analog.
-
Add this compound at various concentrations to the designated wells. Include a vehicle control.
-
Initiate the reaction by adding a mixture of recombinant Epac1 and the agonist (e.g., 300 µM cAMP).[11]
-
Measure the fluorescence intensity over time. As Epac1 catalyzes the exchange of GDP for the fluorescent GTP on Rap1, the fluorescence will increase.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to determine the initial reaction velocity for each concentration of this compound.
-
Normalize the velocities to the vehicle control.
-
Plot the normalized activity against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC₅₀ value. This assay confirms the direct inhibitory effect of this compound on Epac1 GEF activity.[8][11]
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. The role of Epac in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 4. EPAC1 inhibition protects the heart from doxorubicin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1). | Sigma-Aldrich [merckmillipore.com]
- 7. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EPAC1 inhibition protects the heart from doxorubicin-induced toxicity | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
Application of (R)-CE3F4 in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CE3F4 is a potent and selective small molecule inhibitor of the Exchange Protein directly Activated by cAMP 1 (Epac1).[1] Epac1 is a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1 and is implicated in various cellular processes, including cell proliferation, migration, and apoptosis, which are hallmarks of cancer.[2][3] The (R)-enantiomer of CE3F4 has demonstrated greater potency in inhibiting Epac1 activity compared to the (S)-enantiomer and the racemic mixture, making it a valuable tool for investigating the role of Epac1 in cancer biology and for potential therapeutic development.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research.
Mechanism of Action
This compound acts as an uncompetitive inhibitor of Epac1 with respect to the cAMP agonist. It binds to the cAMP-activated Epac1, stabilizing a closed, inactive conformation of the protein. This prevents the subsequent activation of its downstream effector, Rap1, thereby inhibiting Epac1-mediated signaling pathways. This compound exhibits approximately 10-fold selectivity for Epac1 over its isoform Epac2.[4]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the inhibitory activity of this compound in a cell-free assay.
| Assay Type | Target | Parameter | Value | Reference |
| Guanine Nucleotide Exchange (GEF) Assay | Human Epac1 | IC50 | 5.8 µM | [5] |
Note: IC50 values for the anti-proliferative effects of this compound on specific cancer cell lines are not yet widely published. Researchers are encouraged to determine these values empirically for their cell lines of interest using the protocols provided below.
Mandatory Visualizations
Caption: Simplified signaling pathway of Epac1 activation and its inhibition by this compound.
References
- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating Insulin Secretion using (R)-CE3F4
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CE3F4 is a potent and selective inhibitor of the Exchange Protein Directly Activated by cAMP 1 (Epac1), a key component of the cyclic AMP (cAMP) signaling pathway.[1] The cAMP pathway plays a crucial role in modulating glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This compound exhibits a 10-fold selectivity for Epac1 over its isoform Epac2, with an IC50 of 4.2 µM for Epac1 and 44 µM for Epac2. This selectivity makes this compound a valuable pharmacological tool for dissecting the specific role of Epac1 in the intricate process of insulin release. These application notes provide detailed protocols for utilizing this compound to investigate its impact on insulin secretion from pancreatic islets and β-cell lines.
Data Presentation
Table 1: Dose-Dependent Inhibition of Epac2-Mediated Insulin Secretion by ESI-09 in INS-1 Cells
| ESI-09 Concentration (µM) | Insulin Secretion (as % of 007-AM stimulated control) | Standard Deviation |
| 0 | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 5 | 62 | ± 3.9 |
| 10 | 45 | ± 3.1 |
| 25 | 30 | ± 2.5 |
Data is derived from a study on the pan-Epac inhibitor ESI-09 and its effect on insulin secretion stimulated by the Epac activator 007-AM.[1] This table illustrates a typical dose-dependent inhibitory effect that could be expected when using a selective Epac1 inhibitor like this compound.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
References
Application Notes and Protocols for (R)-CE3F4 as an Epac1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (R)-CE3F4, a selective inhibitor of Exchange protein directly activated by cAMP 1 (Epac1). This document outlines the molecular mechanism of this compound, its quantitative effects on Epac1 activity, and detailed protocols for key experiments to probe the cellular consequences of Epac1 inhibition.
Introduction to this compound
This compound is the more potent enantiomer of CE3F4, a tetrahydroquinoline analog that functions as a selective, uncompetitive antagonist of Epac1.[1][2][3] Unlike competitive inhibitors that vie with cAMP for the same binding site, this compound preferentially binds to the cAMP-bound, activated form of Epac1, thereby preventing the conformational changes necessary for its guanine nucleotide exchange factor (GEF) activity towards its primary downstream effector, the small GTPase Rap1.[2][4] This specific mode of action makes this compound a valuable pharmacological tool for dissecting the physiological and pathophysiological roles of Epac1 signaling. It exhibits a notable selectivity for Epac1 over the closely related Epac2 isoform and does not interfere with the activity of Protein Kinase A (PKA), the other major cAMP effector.[1][3][5]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the key quantitative data for this compound and its racemic mixture, CE3F4, in inhibiting Epac activity.
| Parameter | Value | Target | Assay Conditions | Reference |
| IC50 of this compound | 5.8 µM | Human Epac1 | In vitro GEF assay | [5] |
| IC50 of (S)-CE3F4 | 56 µM | Human Epac1 | In vitro GEF assay | [5] |
| IC50 of racemic CE3F4 | 10.7 µM | Human Epac1 | In vitro GEF assay | [5][6] |
| IC50 of racemic CE3F4 | 23 ± 3 µM | Human Epac1 | In vitro GEF assay with 2 µM 8-pCPT-2-O-Me-cAMP (007) | [4][5] |
| IC50 of racemic CE3F4 | 66 µM | Human Epac2B | In vitro GEF assay | [5][6] |
| Selectivity | ~10-fold | Epac1 over Epac2 | Comparison of IC50 values | [1] |
| Effective Concentration | 20 µM | - | Inhibition of Epac-induced Rap1 activation in HEK293 cells | [5] |
| Effective Concentration | 40 µM | - | Specific inhibition of Epac1 GEF activity without affecting Rap1 activity or Epac1-Rap1 interaction | [5] |
| Effective Concentration | ≥30 µM | - | Prevention of erastin-induced cell death in HT-22 cells | [7] |
Signaling Pathways and Experimental Workflows
Epac1 Signaling Pathway
Epac1 is a key mediator of cAMP signaling, acting independently of PKA.[8] Upon binding of cAMP, Epac1 undergoes a conformational change that activates its GEF function, leading to the activation of the small GTPase Rap1.[8] GTP-bound Rap1, in turn, modulates a variety of downstream effectors, influencing critical cellular processes such as cell adhesion, migration, proliferation, and exocytosis.[8][9]
Experimental Workflow: Assessing Epac1 Inhibition
A typical workflow to investigate the effects of this compound involves stimulating cells with an Epac-selective agonist, treating with the inhibitor, and then measuring the activation of the downstream effector Rap1.
Experimental Protocols
Protocol 1: In Vitro Rap1 Activation Assay (GTP-Rap1 Pull-Down)
This protocol is designed to measure the level of active, GTP-bound Rap1 in cell lysates, a direct downstream indicator of Epac1 activity.[10]
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Epac agonist (e.g., 8-pCPT-2-O-Me-cAMP)
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-RalGDS-RBD (Glutathione S-transferase fused to the Ras-binding domain of RalGDS) beads
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
-
Primary antibody against Rap1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates or 10 cm dishes and grow to 80-90% confluency.
-
Serum Starvation (Optional): Depending on the cell type and experimental question, serum-starve the cells for 2-4 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for 30-60 minutes.
-
Epac Activation: Stimulate the cells with an Epac agonist (e.g., 100 µM 8-pCPT-2-O-Me-cAMP) for 5-10 minutes. Include a non-stimulated control.
-
Cell Lysis:
-
Immediately place the culture dish on ice and wash once with ice-cold PBS.
-
Aspirate PBS and add 0.5-1.0 mL of ice-cold Lysis/Wash Buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
-
Input Control: Collect a small aliquot (e.g., 20-40 µL) of the supernatant and save it as the "total Rap1" input control.
-
GTP-Rap1 Pull-Down:
-
Incubate the remaining lysate with GST-RalGDS-RBD beads (pre-washed according to the manufacturer's instructions) for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 500 x g for 3 minutes at 4°C.
-
Wash the beads 3-4 times with ice-cold Lysis/Wash Buffer.
-
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer. Boil for 5-10 minutes to elute the bound proteins.
-
Western Blotting:
-
Separate the eluted proteins (pull-down fraction) and the input controls by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against Rap1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for active Rap1 in the pull-down fraction and normalize it to the total Rap1 in the input fraction.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Epac1 inhibition on cell viability and proliferation. It is particularly useful for studying the role of Epac1 in processes like apoptosis or ferroptosis.[7]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Treatment agent (e.g., erastin to induce ferroptosis)[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound and the treatment agent in culture medium.
-
Remove the old medium and add 100 µL of the treatment-containing medium to the appropriate wells. Include vehicle controls and controls for each treatment alone.
-
For example, to test the protective effect of this compound, co-treat cells with a toxic substance (like erastin) and various concentrations of this compound.[7]
-
-
Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) in a cell culture incubator.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the cell viability against the concentration of this compound to determine its effect.
General Guidelines and Best Practices
-
Solubility: this compound has poor aqueous solubility.[11] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C.[2] The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced artifacts.
-
Controls: Always include appropriate controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the this compound treatment.
-
Positive Control for Epac1 Activation: Use a known Epac agonist like 8-pCPT-2-O-Me-cAMP to confirm that the Epac1 pathway is functional in your system.
-
Negative Control: If available, use the less active (S)-CE3F4 enantiomer to demonstrate the stereospecificity of the observed effects.[1]
-
-
Specificity: While this compound is highly selective for Epac1, it is good practice to confirm that the observed effects are not due to off-target interactions. This can be achieved through complementary approaches such as siRNA-mediated knockdown of Epac1.[9]
-
In Vivo Use: The low bioavailability of this compound may limit its application in vivo.[12] Formulation in nanocarriers like liposomes or lipid nanocapsules has been explored to improve its stability and delivery.[11]
References
- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CE3F4 - Immunomart [immunomart.com]
- 7. Pharmacological Inhibition of Epac1 Averts Ferroptosis Cell Death by Preserving Mitochondrial Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability, pharmacokinetics, and biodistribution in mice of the EPAC1 inhibitor this compound entrapped in liposomes and lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of EPAC1 signaling pathway alters atrial electrophysiology and prevents atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Efficacy of (R)-CE3F4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CE3F4 is a potent and selective pharmacological inhibitor of the Exchange protein directly activated by cAMP 1 (Epac1).[1][2][3] Epac1 is a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1 and plays a crucial role in various cellular processes mediated by the second messenger cyclic AMP (cAMP).[1][4][5] this compound acts as an uncompetitive antagonist with respect to cAMP, meaning it binds to the Epac1:cAMP complex to stabilize an inactive conformation, thereby preventing the activation of Rap1.[5][6][7] Its selectivity for Epac1 over the Epac2 isoform and Protein Kinase A (PKA) makes it a valuable tool for dissecting Epac1-specific signaling pathways.[1][3]
These application notes provide detailed protocols for measuring the efficacy of this compound in cell culture by assessing its primary function: the inhibition of Rap1 activation.
Mechanism of Action & Signaling Pathway
The intracellular concentration of cAMP is tightly regulated by adenylyl cyclases (AC) and phosphodiesterases (PDE).[6][7] Upon binding cAMP, Epac1 undergoes a conformational change that activates its GEF function, promoting the exchange of GDP for GTP on Rap1.[1][4] GTP-bound Rap1 is the active form that engages downstream effectors. This compound inhibits this process by binding to the cAMP-activated Epac1, preventing the subsequent activation of Rap1.[6][7]
Caption: The Epac1 signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data: Inhibitory Potency
The efficacy of this compound and its related compounds is typically quantified by their half-maximal inhibitory concentration (IC50). This compound is significantly more potent than its (S)-enantiomer and demonstrates clear selectivity for Epac1 over Epac2.[1][3]
| Compound | Target | IC50 Value (µM) | Selectivity |
| This compound | Epac1 | ~5.8 - 6.0 [3][6] | ~10-fold vs. Epac2[1] |
| (S)-CE3F4 | Epac1 | ~56[3] | - |
| CE3F4 (racemic) | Epac1 | ~10.7[3] | - |
| CE3F4 (racemic) | Epac2 | ~66[3] | - |
Experimental Protocols
The most direct method to measure this compound efficacy in a cellular context is to quantify the levels of active, GTP-bound Rap1 after stimulating the Epac1 pathway.
Protocol 1: Rap1 Activation Pull-Down Assay
This protocol details a common method to isolate and detect active Rap1-GTP from cell lysates, thereby providing a quantitative measure of Epac1 activity and its inhibition by this compound.
Caption: Workflow for the Rap1 activation pull-down assay.
A. Materials and Reagents
-
Cell Line: HEK293[3][8], INS-1[3], or other relevant cell type.
-
This compound: Stock solution in DMSO (e.g., 50 mM).[2]
-
Epac Activator: 8-pCPT-2'-O-Me-cAMP (or '007'), a cell-permeable Epac-selective agonist.[5]
-
Rap1 Activation Assay Kit: Containing RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) agarose beads and lysis/wash buffers.
-
Primary Antibody: Anti-Rap1 antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Protein Quantitation Assay: (e.g., BCA or Bradford).
-
Standard cell culture reagents, SDS-PAGE and Western blot equipment.
B. Detailed Methodology
-
Cell Seeding: Plate cells in 6-well or 10 cm dishes and grow to 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 2-4 hours in serum-free media prior to treatment.
-
Inhibitor Pre-treatment:
-
Epac1 Stimulation:
-
Add the Epac activator (e.g., 10-50 µM 8-pCPT-2'-O-Me-cAMP) directly to the wells.
-
Incubate for the desired time (typically 5-30 minutes) at 37°C. A time-course experiment is recommended for optimization.
-
-
Cell Lysis:
-
Immediately stop the reaction by aspirating the media and washing once with ice-cold PBS.
-
Add ice-cold lysis buffer (containing protease inhibitors) to each dish.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each clarified lysate.
-
Save a small aliquot (e.g., 20-30 µg of protein) of each lysate for the "Total Rap1" input control.
-
-
Affinity Precipitation (Pull-down):
-
Normalize the remaining lysates to the same protein concentration and volume using lysis buffer.
-
Add an appropriate amount of RalGDS-RBD agarose beads to each lysate. These beads specifically bind to the active, GTP-bound form of Rap1.
-
Incubate on a rotator for 1 hour at 4°C.
-
-
Washing:
-
Pellet the beads by brief centrifugation (e.g., 5,000 x g for 1 minute).
-
Carefully aspirate the supernatant.
-
Wash the beads 3 times with ice-cold wash buffer, pelleting the beads between each wash.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
-
Western Blot Analysis:
-
Load the eluted pull-down samples and the "Total Rap1" input controls onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Rap1, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
C. Data Analysis and Interpretation
-
Quantification: Use densitometry software to measure the band intensity for Rap1 in both the pull-down lanes (Active Rap1) and the total lysate lanes (Total Rap1).
-
Normalization: For each condition, normalize the Active Rap1 signal to its corresponding Total Rap1 signal. This corrects for any variations in protein loading.
-
Interpretation: A successful experiment will show a strong Rap1 band in the pull-down lane from cells treated with the Epac activator alone. In cells pre-treated with effective concentrations of this compound, the intensity of this band should be significantly reduced in a dose-dependent manner, demonstrating the inhibitory efficacy of the compound. The "Total Rap1" bands should remain consistent across all lanes.
References
- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 5. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining (R)-CE3F4 with Other Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the therapeutic potential of combining the selective Epac1 inhibitor, (R)-CE3F4, with other signaling inhibitors. The information presented here is intended to facilitate the design and execution of robust preclinical studies to explore synergistic or additive anti-cancer effects.
Introduction
This compound is a potent and selective antagonist of the Exchange Protein Directly Activated by cAMP 1 (Epac1).[1][2][3] Epac1 is a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1 and is involved in various cellular processes, including cell proliferation, migration, and apoptosis.[4][5] Dysregulation of the Epac1 signaling pathway has been implicated in the progression of several cancers.[4][6] this compound exerts its inhibitory effect through an uncompetitive mechanism, binding to the cAMP-bound Epac1 and stabilizing an inactive conformation.[7]
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[8] Given that the Epac1 pathway intersects with other critical signaling networks such as the MAPK/ERK and PI3K/Akt pathways, there is a strong rationale for combining this compound with inhibitors targeting these pathways.[4][9] This document provides detailed protocols for testing such combinations in both in vitro and in vivo models.
Data Presentation: Efficacy of this compound and Potential Combination Partners
The following tables summarize key quantitative data for this compound and provide a template for presenting data from combination studies.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes | Reference |
| Epac1 | 5.8 | (R)-enantiomer | [1] |
| Epac2(B) | 66 | (Racemic CE3F4) | [1] |
| PKA | No inhibition | [1] |
Table 2: Example Data from a Hypothetical Combination Study of this compound with a MEK Inhibitor (e.g., Trametinib) in a Cancer Cell Line
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) | Combination Index (CI) | Synergy/Antagonism |
| Control | - | 100 ± 5.2 | - | - |
| This compound | 10 | 85 ± 4.1 | - | - |
| Trametinib | 1 | 78 ± 6.3 | - | - |
| This compound + Trametinib | 10 + 1 | 45 ± 3.8 | < 1 | Synergistic |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol describes how to assess the effects of this compound in combination with another signaling inhibitor on the viability of cancer cells and to determine if the combination is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Signaling inhibitor of choice (e.g., MEK inhibitor, PI3K inhibitor; stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn or similar software for synergy analysis[10]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete cell culture medium. Also, prepare combinations of both drugs at constant and non-constant ratios.
-
Treatment: Remove the overnight culture medium from the cells and add the media containing the single drugs or their combinations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the molecular mechanisms underlying the observed effects of the drug combination on key signaling pathways.
Materials:
-
Cancer cells treated as in Protocol 1 (in larger format, e.g., 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated and total proteins across different treatment groups.
Protocol 3: In Vivo Xenograft Studies
This protocol outlines the procedure for evaluating the efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for injection
-
This compound formulation for in vivo use
-
Combination drug formulation for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, and this compound + combination drug).
-
Drug Administration: Administer the drugs and vehicle control according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistically compare the tumor growth between the different treatment groups.
Visualizations
Signaling Pathway Diagram
Caption: Epac1 signaling pathway and points of inhibition.
Experimental Workflow for Combination Studies
Caption: Workflow for in vitro and in vivo combination studies.
Logical Relationship for Synergy Assessment
Caption: Logic for determining drug synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1). | Sigma-Aldrich [merckmillipore.com]
- 4. The Role of Epac in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly synergistic effect of sequential treatment with epigenetic and anticancer drugs to overcome drug resistance in breast cancer cells is mediated via activation of p21 gene expression leading to G2/M cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Synergy Analysis [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening with (R)-CE3F4
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CE3F4 is a potent and selective, cell-permeable, uncompetitive antagonist of Exchange Protein Directly Activated by cAMP 1 (Epac1).[1][2] Epac1 is a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2, playing a crucial role in various cellular processes initiated by the second messenger cyclic adenosine monophosphate (cAMP).[3][4] As an uncompetitive inhibitor, this compound preferentially binds to the cAMP-activated Epac1, stabilizing an inactive conformation and preventing the subsequent activation of Rap1.[3][5] This specific mechanism of action makes this compound a valuable tool for dissecting Epac1-mediated signaling pathways and a promising starting point for the development of therapeutics targeting Epac1-related pathologies.
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize inhibitors of Epac1, utilizing this compound as a reference compound.
Data Presentation
The following tables summarize the quantitative data for this compound and its related compounds, providing a clear comparison of their potencies and selectivities.
Table 1: Inhibitory Potency of CE3F4 Enantiomers and Racemate against Epac1 and Epac2 [1][2][6]
| Compound | Target | IC50 (µM) | Selectivity (Epac2 IC50 / Epac1 IC50) |
| This compound | Epac1 | 4.2 - 6.0 | ~10-fold |
| Epac2 | 44 | ||
| (S)-CE3F4 | Epac1 | ~56 | Not Applicable |
| Racemic CE3F4 | Epac1 | 10.7 | ~6.2-fold |
| Epac2 | 66 |
Table 2: Structure-Activity Relationship of CE3F4 Analogs against Epac1 [5][7]
| Compound | Modifications from CE3F4 | Relative Inhibitory Activity |
| Analog 1 | Removal of the formyl group | Loss of activity |
| Analog 2 | Removal of the bromine at position 5 | Reduced activity |
| Analog 3 | Replacement of formyl with acetyl group | Loss of activity |
Signaling Pathway
The following diagram illustrates the canonical Epac1 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
High-Throughput Screening (HTS) for Epac1 Inhibitors using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay in a high-throughput format to identify compounds that displace a fluorescently labeled cAMP probe from the Epac1 protein.
Materials:
-
Full-length human Epac1 protein
-
Fluorescently labeled cAMP analog (e.g., 8-NBD-cAMP)
-
This compound (as a positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 5 mM MgCl₂
-
Compound library dissolved in DMSO
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating:
-
Dispense 100 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate.
-
For controls, dispense 100 nL of DMSO (negative control) and 100 nL of a serial dilution of this compound (positive control, e.g., from 100 µM to 0.1 µM final concentration).
-
-
Reagent Preparation:
-
Prepare a 2X solution of Epac1 protein in Assay Buffer. The final concentration should be optimized to be at or below the Kd of the fluorescent probe binding.
-
Prepare a 2X solution of the fluorescent cAMP probe in Assay Buffer. The final concentration should be low (e.g., 10-50 nM) to ensure a good assay window.
-
-
Assay Procedure:
-
Add 10 µL of the 2X Epac1 solution to each well of the compound-plated 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for pre-incubation of the compounds with the protein.
-
Add 10 µL of the 2X fluorescent cAMP probe solution to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible microplate reader.
-
Excitation and emission wavelengths will depend on the fluorescent probe used (e.g., for 8-NBD-cAMP, excitation at 470 nm and emission at 530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test compound, mP_min is the average mP of the positive control (e.g., high concentration of this compound or no Epac1), and mP_max is the average mP of the negative control (DMSO).
-
Plot the percent inhibition against the concentration of this compound to determine the IC50 value of the reference compound.
-
Identify "hits" from the compound library based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Secondary Assay: In Vitro Epac1 GEF Activity Assay (Rap1 Activation)
This assay confirms that the identified hits from the primary screen inhibit the GEF activity of Epac1, which is its primary function. This is a functional assay that measures the exchange of GDP for a fluorescent GTP analog on the substrate Rap1.
Materials:
-
Recombinant human Epac1 protein
-
Recombinant human Rap1b protein
-
BODIPY-GDP (fluorescent GDP analog)
-
GTP (non-fluorescent)
-
cAMP
-
This compound (as a positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
384-well, black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Loading Rap1b with BODIPY-GDP:
-
Incubate Rap1b with a 5-fold molar excess of BODIPY-GDP in the presence of 10 mM EDTA at 30°C for 30 minutes.
-
Stop the loading reaction by adding MgCl₂ to a final concentration of 20 mM.
-
Remove unbound BODIPY-GDP using a desalting column.
-
-
Assay Setup:
-
In a 384-well plate, add 5 µL of Assay Buffer containing the test compounds at various concentrations. Include this compound as a positive control and DMSO as a negative control.
-
Add 5 µL of a solution containing Epac1 and cAMP to each well. The final concentration of Epac1 should be in the low nanomolar range, and cAMP should be at a concentration that elicits a robust response (e.g., 10-50 µM).
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiating the Exchange Reaction:
-
To start the reaction, add 10 µL of a solution containing the BODIPY-GDP-loaded Rap1b and a high concentration of non-fluorescent GTP (e.g., 1 mM) to each well.
-
Immediately start monitoring the decrease in fluorescence in a kinetic mode using a microplate reader (e.g., excitation at 485 nm, emission at 515 nm).
-
-
Data Analysis:
-
Determine the initial rate of the GEF reaction for each concentration of the test compound.
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening and characterization of Epac1 inhibitors, with this compound serving as a critical reference compound. The detailed methodologies for both primary HTS using fluorescence polarization and a secondary functional GEF activity assay, along with structured data presentation and a clear signaling pathway diagram, will aid researchers in the discovery and development of novel modulators of Epac1 for therapeutic applications.
References
- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-CE3F4 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the determination of the half-maximal inhibitory concentration (IC50) of (R)-CE3F4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Exchange protein directly activated by cAMP isoform 1 (Epac1).[1][2] It functions as an uncompetitive inhibitor with respect to the agonist (cAMP).[3][4] This means that this compound binds to the Epac1-cAMP complex, stabilizing an inactive conformation and preventing the activation of its downstream effector, Rap1.[3][5]
Q2: What is the reported IC50 value for this compound?
The reported IC50 value for this compound against Epac1 is approximately 4.2 µM to 6 µM.[1][3] However, it's important to note that IC50 values are highly dependent on experimental conditions and can vary between different assays and cell lines.[6][7] this compound displays a 10-fold selectivity for Epac1 over Epac2.[1][2]
Q3: What factors can influence the IC50 value of this compound?
Several factors can affect the determined IC50 value:
-
Agonist Concentration: Due to its uncompetitive mechanism, the IC50 of this compound will decrease as the concentration of the Epac1 agonist (e.g., cAMP or a cell-permeable analog like 8-pCPT-cAMP) increases.[3][8]
-
Cell Type and Density: The expression level of Epac1 and the general physiology of the cell line used can impact the observed potency. Cell density at the time of treatment can also be a factor.[7]
-
Incubation Time: The duration of cell exposure to this compound can influence the IC50 value.[9]
-
Assay Method: The type of cell viability or functional assay used (e.g., MTT, CellTiter-Glo) can yield different IC50 values.[7][10]
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in the culture medium can lead to inaccurate results.[11][12]
-
Purity of the Compound: The purity of the this compound used can affect its activity.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | Inconsistent agonist concentration. Variations in cell seeding density. Different incubation times. | Standardize the concentration of the Epac1 agonist used in all assays. Ensure consistent cell numbers are seeded for each experiment.[13][14] Maintain a consistent incubation time for all experiments. |
| No significant inhibition observed | This compound concentration is too low. Poor compound solubility. Low Epac1 expression in the chosen cell line. | Test a wider and higher range of this compound concentrations. Prepare a fresh stock solution of this compound in DMSO.[1][15] Ensure the final DMSO concentration in the culture medium is low (<0.5%) and consistent across all wells. Consider using a formulation with excipients to improve solubility.[12][16] Verify Epac1 expression in your cell line via Western Blot or qPCR. |
| Steep or flat dose-response curve | Inappropriate concentration range tested. Compound precipitation at high concentrations. | Perform a preliminary experiment with a broad, logarithmic range of concentrations to identify the dynamic range of inhibition. Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, prepare fresh dilutions and consider adjusting the solvent concentration.[11] |
| Calculated IC50 is significantly different from reported values | Differences in experimental conditions (agonist concentration, cell type, etc.). Data analysis method. | Carefully document and report all experimental parameters. If possible, use a positive control with a known IC50 to validate your assay setup. Use a non-linear regression model (e.g., four-parameter logistic) to calculate the IC50 from your dose-response curve.[17] |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound in adherent cell lines using a colorimetric MTT assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for your cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Epac1 agonist (e.g., 8-pCPT-cAMP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh medium.
-
Count the cells and adjust the concentration to a seeding density of 5,000-10,000 cells per well in a 96-well plate.[14]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[18]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1][19]
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 100 µM.
-
Prepare a solution of the Epac1 agonist at a fixed concentration (e.g., 10 µM 8-pCPT-cAMP).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound and the fixed concentration of the agonist. Include appropriate controls (vehicle control with DMSO and agonist, cells with agonist only, and a blank with medium only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[13]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[13][17]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic model) to determine the IC50 value.[17]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| This compound Stock Solution | 10 mM in DMSO | [1][19] |
| This compound Working Concentration Range | 0.1 µM - 100 µM | General Practice |
| Cell Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | [14] |
| Incubation Time | 24 - 72 hours | [9][13] |
| MTT Incubation Time | 4 hours | [13] |
| Final DMSO Concentration | < 0.5% | General Practice |
Visualizations
Signaling Pathway of Epac1 Inhibition by this compound
Caption: Epac1 signaling pathway and the uncompetitive inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 determination and cell viability assay [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. BioRender App [app.biorender.com]
- 19. CE3F4 | EPAC Inhibitors: R&D Systems [rndsystems.com]
Troubleshooting (R)-CE3F4 insolubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (R)-CE3F4. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is a crystalline solid that is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For most in vitro applications, we recommend creating a stock solution in 100% DMSO.[1] It is sparingly soluble in aqueous buffers alone.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A2: This is a common issue for hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough to not affect your experimental system. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated in cell-based assays.
-
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the stock into a smaller volume of buffer, vortex gently, and then add this intermediate dilution to the final volume.
-
Sonication/Heating: If you observe precipitation, gentle warming and/or sonication can help redissolve the compound.[2] However, be mindful of the temperature sensitivity of your experimental system.
-
Use of Surfactants or Co-solvents: For challenging applications, consider the use of excipients. Formulations including Tween-80 or PEG300 have been used to improve the solubility of similar compounds.[2][3]
Q3: What is the maximum solubility of this compound in common solvents?
A3: The solubility of this compound can vary slightly between batches. However, the following table summarizes typical solubility data.
| Solvent | Approximate Solubility |
| DMSO | ≥ 50 mg/mL (≥ 142.45 mM)[2] |
| Ethanol | ~5 mg/mL[1] |
| DMF | ~30 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.09 mg/mL[1] |
Q4: How should I store my this compound stock solution?
A4: For long-term storage, we recommend storing the powder at -20°C, where it is stable for at least three years.[2] Once dissolved in a solvent, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is not recommended to store aqueous solutions for more than one day.[1]
Q5: Can I use this compound for in vivo studies? If so, how should I prepare it?
A5: Yes, this compound can be used for in vivo experiments. However, due to its poor aqueous solubility, a specific formulation is required. It is recommended to prepare the working solution fresh on the day of use.[2] Here are some example formulations that have been used:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[2]
-
Protocol 3: 10% DMSO, 90% Corn Oil.[2]
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to resolving insolubility problems with this compound.
Step 1: Initial Stock Solution Preparation
-
Problem: The compound does not fully dissolve in DMSO.
-
Solution:
Step 2: Dilution into Aqueous Media
-
Problem: Precipitate forms immediately upon dilution.
-
Solution: Follow the workflow below to troubleshoot this common issue.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 351.01 g/mol ).[2]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.51 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, warm the vial in a 37°C water bath or sonicate until the solid is completely dissolved.
-
Storage: Aliquot into single-use vials and store at -20°C or -80°C.[2]
Protocol 2: Dilution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of your cell culture medium or assay buffer. Mix gently by pipetting.
-
Final Dilution: Add the intermediate dilution to your final assay volume to achieve the desired working concentration. For example, adding 10 µL of a 1 mM intermediate dilution to 990 µL of assay buffer will result in a final concentration of 10 µM with 0.1% DMSO.
Signaling Pathway Context
This compound is a selective inhibitor of the Exchange Protein directly Activated by cAMP (Epac1).[2] Epac proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. The diagram below illustrates the canonical Epac1 signaling pathway that is inhibited by this compound.
References
Improving (R)-CE3F4 stability in experimental buffers
Welcome to the technical support center for (R)-CE3F4. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help ensure the stability and efficacy of this selective Epac1 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a potent and selective small molecule inhibitor of the Exchange Protein directly Activated by cAMP isoform 1 (Epac1).[1][2] It is the more active enantiomer compared to the racemic mixture and the (S)-enantiomer.[1][2] In research, this compound is used as a pharmacological tool to investigate the role of Epac1 in various cellular signaling pathways.[1] Epac1 is involved in a multitude of physiological processes, and its inhibition is being explored in therapeutic areas such as cardiovascular diseases.
Q2: What are the main challenges when working with this compound?
The primary challenges associated with this compound are its poor solubility in aqueous media and its susceptibility to enzymatic degradation, particularly in plasma.[3] These characteristics can lead to precipitation in experimental buffers and a short half-life in biological systems, potentially affecting experimental outcomes.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[4][5] A common practice is to create a high-concentration stock solution (e.g., 10-50 mM in DMSO) which can then be diluted into the desired experimental buffer.[4][5]
Q4: How should I store this compound?
For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous working solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.[5]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Buffer
Cause: this compound has low solubility in aqueous solutions, which can lead to precipitation when the DMSO stock solution is diluted into an aqueous experimental buffer.
Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental buffer is kept low (typically ≤1%) to minimize solvent effects on your biological system. However, be aware that lower DMSO concentrations may reduce the solubility of this compound.
-
Use of Co-solvents: To improve solubility, consider preparing your working solution in a buffer containing co-solvents. The following table provides some formulations that have been used to improve the solubility of similar compounds.
| Co-solvent System | Preparation Protocol |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Add each solvent sequentially, ensuring the solution is clear after each addition. Gentle warming or sonication can aid dissolution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Prepare a 20% solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline first, then add the DMSO stock of this compound.[1] |
-
Fresh Preparation: Always prepare aqueous working solutions of this compound immediately before use to minimize the time for potential precipitation.[5]
Issue 2: Inconsistent or Lack of Biological Activity
Cause: This could be due to the degradation of this compound in the experimental buffer or inaccurate concentration of the working solution due to precipitation.
Solutions:
-
Buffer pH: While specific data on the optimal pH for this compound stability is limited, the stability of small molecules can be pH-dependent. It is recommended to use a buffer with a pH that is optimal for your experimental system and to maintain this pH consistently across experiments.
-
Temperature: Avoid exposing this compound solutions to high temperatures. Prepare and store solutions as recommended.
-
Enzymatic Degradation: If working with biological samples that may contain esterases or other metabolizing enzymes (e.g., plasma, cell lysates), be aware that this compound is susceptible to enzymatic hydrolysis.[3] In such cases, the use of enzyme inhibitors or protective formulations like liposomes or nanocapsules may be necessary to increase its half-life.[3] One study reported that lipid nanocapsules increased the apparent half-life of this compound from approximately 40 minutes to 6 hours in vitro.[3]
-
Confirm Solubility: Before starting your experiment, visually inspect your final working solution for any signs of precipitation. If precipitation is observed, consider adjusting the formulation as described in "Issue 1".
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of this compound solid. The molecular weight of this compound is 351.01 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][6]
-
Protocol 2: General Procedure for Preparing a Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous experimental buffer (e.g., PBS, Tris-HCl)
-
Sterile tubes
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.
-
Add the calculated volume of the this compound stock solution to the appropriate volume of the pre-warmed experimental buffer.
-
Mix immediately by vortexing or gentle inversion.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.[5]
-
Visualizations
Caption: Simplified signaling pathway of Epac1 activation and its inhibition by this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: A logical troubleshooting guide for experiments with this compound.
References
- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability, pharmacokinetics, and biodistribution in mice of the EPAC1 inhibitor this compound entrapped in liposomes and lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seed.nih.gov [seed.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Troubleshooting Low Bioavailability of (R)-CE3F4 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the low in vivo bioavailability of the selective Epac1 inhibitor, (R)-CE3F4. The information is presented in a question-and-answer format to directly address challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a concern?
This compound is a potent and selective antagonist of the Exchange protein directly activated by cAMP 1 (Epac1).[1] It is a valuable tool for investigating the role of Epac1 in various cellular processes. However, this compound is a lipophilic molecule with poor aqueous solubility and is susceptible to enzymatic degradation in plasma, which contributes to its low bioavailability and rapid clearance from the bloodstream when administered in a standard solution.[2]
Q2: What are the primary reasons for the low bioavailability of this compound?
The low bioavailability of this compound can be attributed to two main factors:
-
Poor aqueous solubility: As a lipophilic compound, this compound does not readily dissolve in aqueous environments like the bloodstream, which can lead to precipitation upon intravenous injection.[3][4]
-
Enzymatic instability: this compound is prone to hydrolysis by plasma esterases, leading to rapid degradation and a short half-life in circulation.[2]
Q3: How can the bioavailability of this compound be improved?
Formulation strategies are key to enhancing the in vivo bioavailability of this compound. Encapsulating the compound in lipid-based nanocarriers, such as liposomes or lipid nanocapsules (LNCs), can significantly improve its performance.[2] These formulations can increase the apparent solubility of this compound and protect it from enzymatic degradation, thereby extending its circulation half-life.[2]
Q4: What are the expected pharmacokinetic properties of unformulated versus formulated this compound?
While specific pharmacokinetic parameters can vary between studies, the general trend is a significant improvement with lipid-based formulations. Unformulated this compound is rapidly cleared from the blood, while LNC-formulated this compound shows a substantially longer half-life.[2]
Data Presentation
| Formulation | In Vitro Half-life | Key Observation |
| Unformulated this compound | ~40 minutes | Susceptible to rapid enzymatic degradation in plasma.[2] |
| This compound in Liposomes | - | Increased apparent solubility in aqueous media.[2] |
| This compound in Lipid Nanocapsules (LNCs) | ~6 hours | Offers significant protection against enzymatic degradation.[2] |
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Formulation or Injection
-
Question: I am observing precipitation of this compound when preparing my dosing solution or immediately after intravenous injection. What can I do?
-
Answer: This is a common issue due to the poor aqueous solubility of this compound.
-
Formulation Check: Ensure your vehicle is appropriate for a lipophilic compound. For early-stage studies, co-solvent systems may be used, but these can also lead to precipitation upon injection into the aqueous environment of the bloodstream.[3][4]
-
Consider Lipid-Based Formulations: For more robust studies, encapsulating this compound in liposomes or lipid nanocapsules is highly recommended to improve solubility and stability.[2]
-
Slow Injection Rate: If using a co-solvent system, a slower intravenous injection rate can sometimes mitigate immediate precipitation by allowing for more gradual dilution in the blood.[5]
-
Issue 2: High Variability in Pharmacokinetic Data Between Animals
-
Question: My plasma concentration measurements of this compound show high variability between individual mice. What could be the cause?
-
Answer: High inter-animal variability is a frequent challenge in preclinical pharmacokinetic studies.
-
Formulation Inconsistency: Ensure your formulation is homogenous and that each animal receives a consistent dose.
-
Administration Technique: Improper or inconsistent administration, particularly with oral gavage or intravenous injection, can lead to significant differences in drug absorption and distribution. Ensure all personnel are thoroughly trained in these techniques.
-
Physiological Differences: Animal-to-animal variations in metabolism and clearance can contribute to variability. Ensure the use of a sufficient number of animals per group to obtain statistically meaningful data.
-
Issue 3: Rapid Disappearance of this compound from Plasma
-
Question: My measurements show that this compound is cleared from the plasma very quickly after injection. How can I address this?
-
Answer: The rapid clearance of unformulated this compound is expected due to its enzymatic instability.[2]
-
Lipid Nanocapsule Formulation: The most effective way to increase the circulation time of this compound is to use a protective formulation like lipid nanocapsules, which has been shown to increase its in vitro half-life from approximately 40 minutes to 6 hours.[2]
-
Frequent Sampling: If using an unformulated compound for initial studies, ensure your blood sampling time points are frequent and concentrated in the early period after administration to accurately capture the rapid elimination phase.
-
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
This protocol provides a general guideline for IV injection of this compound formulations in mice.
Materials:
-
This compound formulation
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)
-
70% ethanol or isopropanol wipes
-
Gauze
Procedure:
-
Animal Preparation: Place the mouse in a restrainer. To facilitate visualization of the tail veins, warm the tail using a heat lamp or a warming pad for a few minutes.
-
Vein Dilation: Gently wipe the tail with an alcohol pad to clean the injection site and aid in vein dilation.
-
Injection:
-
Position the needle, bevel up, parallel to the lateral tail vein.
-
Gently insert the needle into the vein. A successful insertion may result in a small flash of blood in the needle hub.
-
Slowly inject the formulation. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions before returning it to its cage.
-
Protocol 2: Oral Gavage in Mice
This protocol outlines the procedure for oral administration of this compound formulations.
Materials:
-
This compound formulation
-
Flexible plastic or stainless steel gavage needle of appropriate size for the mouse
-
Syringe
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. The mouse may exhibit swallowing reflexes. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Compound Administration: Once the needle is correctly positioned, administer the formulation slowly and steadily.
-
Post-administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Protocol 3: Quantification of this compound in Mouse Plasma by LC-MS/MS
This protocol provides a general framework for the bioanalysis of this compound in plasma.
1. Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from plasma components (e.g., 5% B to 95% B over 5 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.
Visualizations
Signaling Pathway of Epac1 Inhibition by this compound
Caption: Inhibition of the Epac1-Rap1 signaling pathway by this compound.
Experimental Workflow for Troubleshooting Low Bioavailability
Caption: A logical workflow for troubleshooting low bioavailability of this compound.
References
- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability, pharmacokinetics, and biodistribution in mice of the EPAC1 inhibitor this compound entrapped in liposomes and lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-CE3F4 Purity and Integrity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and integrity of (R)-CE3F4, a preferential inhibitor of the Exchange Protein directly Activated by cAMP 1 (Epac1). Given that the biological activity of CE3F4 resides in its (R)-enantiomer, rigorous quality control is paramount to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the purity and integrity of this compound?
A1: The purity and integrity of this compound are critical for several reasons:
-
Enantiomeric Specificity: The inhibitory activity of CE3F4 against Epac1 is primarily attributed to the (R)-enantiomer, which is significantly more potent than the (S)-enantiomer. The presence of the less active (S)-enantiomer can lead to inaccurate pharmacological data.
-
Biological Activity: Impurities or degradation products may exhibit off-target effects or interfere with the intended biological activity of this compound, leading to misleading experimental results.
-
Reproducibility: Ensuring high purity and integrity is fundamental for the reproducibility of experiments across different laboratories and over time.
-
Safety and Efficacy: In the context of drug development, impurities can have toxicological implications and affect the overall safety and efficacy profile of a potential therapeutic agent.
Q2: What are the key aspects to consider when evaluating this compound quality?
A2: A thorough quality assessment of this compound should encompass:
-
Chemical Purity: Determination of the percentage of this compound relative to any process-related impurities or other contaminants.
-
Enantiomeric Purity (Chiral Integrity): Quantification of the (R)-enantiomer in relation to the (S)-enantiomer.
-
Structural Integrity: Confirmation of the correct chemical structure and absence of any degradation products.
-
Residual Solvents and Water Content: Quantification of any remaining solvents from the synthesis and purification process, as well as the water content, which can affect stability.
Q3: What are the recommended analytical techniques for assessing this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): For chemical purity assessment. A stability-indicating method should be developed.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): For determining enantiomeric purity.
-
Mass Spectrometry (MS): For confirming the molecular weight and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For verifying the chemical structure and identifying structural impurities.
-
Karl Fischer Titration: For determining water content.
-
Gas Chromatography (GC): For quantifying residual solvents.
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature. | - Screen different types of CSPs (e.g., polysaccharide-based, protein-based).- Optimize the mobile phase by varying the organic modifier, and adding acidic or basic additives.- Evaluate the effect of column temperature on the separation. |
| Peak tailing or broadening | - Column overload.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH. | - Reduce the sample concentration.- Add a small amount of a competing amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase.- Adjust the mobile phase pH. |
| Irreproducible retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each run.- Prepare fresh mobile phase daily.- Use a guard column and ensure the mobile phase is compatible with the CSP. |
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad peaks | - Sample aggregation.- Presence of paramagnetic impurities.- Poor shimming. | - Decrease the sample concentration.- Filter the sample.- Re-shim the spectrometer. |
| Unexpected peaks in the spectrum | - Presence of impurities or residual solvents.- Sample degradation. | - Compare the spectrum with a reference standard.- Identify residual solvent peaks based on their known chemical shifts.- Re-purify the sample if necessary. |
| Low signal-to-noise ratio | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans acquired. |
Mass Spectrometry Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or weak signal | - Poor ionization of the analyte.- Incorrect instrument settings.- Sample degradation in the source. | - Optimize the ionization source (e.g., ESI, APCI) and its parameters (e.g., capillary voltage, gas flow).- Ensure the mass spectrometer is properly tuned and calibrated.- Use a less harsh ionization method if degradation is suspected. |
| Presence of adduct ions | - High salt concentration in the sample.- Mobile phase additives. | - Desalt the sample before analysis.- Use volatile mobile phase additives like ammonium formate or acetate. |
| In-source fragmentation | - High source temperature or voltage. | - Reduce the source temperature and/or fragmentor voltage. |
Experimental Protocols
Protocol 1: Determination of Chemical Purity by HPLC-UV
Objective: To determine the chemical purity of this compound and to detect any non-chiral impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm)
-
Injection volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
Objective: To separate and quantify the (R)- and (S)-enantiomers of CE3F4.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak® IA, IB, or IC)
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (HPLC grade)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) (optional, as mobile phase additive)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of n-Hexane and IPA (e.g., 80:20 v/v). A small amount of an additive like DEA or TFA may be required to improve peak shape and resolution.
-
Standard Preparation: Prepare a solution of racemic CE3F4 to verify the separation of the two enantiomers. Prepare a solution of this compound of known concentration.
-
Sample Preparation: Prepare the this compound sample to be analyzed at a similar concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: As determined in Protocol 1.
-
Injection volume: 10 µL
-
-
Analysis: Inject the racemic standard to confirm the retention times of both enantiomers. Inject the this compound sample.
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the (R)- and (S)-enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and determine the chemical shifts relative to TMS. Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling patterns for the structure of this compound.
Protocol 4: Forced Degradation Study
Objective: To identify potential degradation products and to develop a stability-indicating analytical method.
Procedure:
-
Expose this compound to various stress conditions as outlined in the table below.
-
Analyze the stressed samples by HPLC (using the method from Protocol 1) to assess the extent of degradation and to check for the formation of new peaks.
-
The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.
Forced Degradation Conditions Summary
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. |
| Thermal | 80 °C (solid state) | 48 hours |
| Photolytic | UV light (254 nm) and visible light | 24 hours |
Visualizations
Caption: Epac1 signaling pathway and the inhibitory action of this compound.
Preventing (R)-CE3F4 degradation during experiments
Welcome to the technical support center for (R)-CE3F4. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Exchange protein directly activated by cAMP isoform 1 (Epac1).[1][2] It functions as an uncompetitive inhibitor with respect to the agonist (cAMP), meaning it binds to the Epac1-cAMP complex to prevent the activation of its downstream effector, Rap1.[1] This inhibitory action blocks the guanine nucleotide exchange factor (GEF) activity of Epac1.[1][3]
Q2: What are the known stability issues with this compound?
This compound has two primary stability concerns:
-
Poor Aqueous Solubility: The compound is sparingly soluble in aqueous buffers.[4]
-
Enzymatic Degradation: It is susceptible to enzymatic hydrolysis in plasma, with an apparent in vitro half-life of approximately 40 minutes.[5]
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, follow these guidelines for stock solution preparation and storage:
-
Solvent: Dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher.
-
Storage: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] When thawing an aliquot for use, allow it to come to room temperature slowly and vortex gently before further dilution.
Q4: How do I prepare working solutions for my experiments?
Due to its poor aqueous solubility and to minimize degradation, it is recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.[4] To prepare a working solution, first dissolve this compound in DMSO and then dilute this stock into the aqueous buffer of choice. For in vivo experiments, specific formulations using excipients like PEG300, Tween-80, or SBE-β-CD may be necessary to improve solubility.[4]
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound, with a focus on issues related to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity in in vitro assays (e.g., GEF assays). | Chemical Degradation: The tetrahydroquinoline scaffold of this compound may be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) in the buffer or exposure to air over extended periods. The N-formyl group could also be susceptible to hydrolysis under acidic or basic conditions. | - Prepare fresh working solutions of this compound for each experiment.- Use high-purity, degassed buffers.- Minimize the exposure of stock and working solutions to light and air.- Maintain the pH of the experimental buffer within a neutral range (pH 7.2-7.4). |
| Inconsistent results in cell-based assays. | Enzymatic Degradation: If your cell culture medium contains serum, esterases and other enzymes present can degrade this compound over time.Adsorption to Plastics: The hydrophobic nature of this compound may lead to its adsorption onto the surface of plasticware, reducing its effective concentration. | - If possible, conduct experiments in serum-free media. If serum is required, minimize the incubation time of this compound with the cells.- Consider using low-adhesion plasticware for your experiments.- Include appropriate controls to assess the stability of this compound in your specific cell culture conditions. |
| Precipitation of this compound in aqueous solutions. | Poor Aqueous Solubility: this compound has limited solubility in aqueous buffers, and precipitation can occur upon dilution of the DMSO stock. | - Ensure the final DMSO concentration in your assay is as high as tolerated by your experimental system (typically ≤ 0.5%).- Prepare the final dilution of this compound into the aqueous buffer just before use.- Gently vortex the solution immediately after dilution to ensure it is fully dissolved. |
| Variability in in vivo studies. | Rapid In Vivo Clearance and Metabolism: this compound is known to be rapidly cleared from plasma due to enzymatic degradation. | - For sustained exposure, consider using a formulation that protects this compound from degradation, such as encapsulation in lipid nanocapsules, which has been shown to increase its half-life from ~40 minutes to 6 hours in vitro.[5] |
Experimental Protocols & Methodologies
To ensure the reliable use of this compound, it is crucial to follow established protocols. Below are outlines for key experiments.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of this compound to inhibit Epac1-mediated GDP-GTP exchange on its substrate, Rap1.
Materials:
-
Recombinant human Epac1
-
Recombinant human Rap1b
-
Mant-GTP (fluorescent GTP analog)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
This compound stock solution (in DMSO)
-
cAMP stock solution
Procedure:
-
Prepare a reaction mixture containing Rap1b and Epac1 in the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
Initiate the exchange reaction by adding a mixture of cAMP and Mant-GTP.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm).
-
Calculate the initial rate of the reaction and determine the IC50 value for this compound.
Cell-Based Rap1 Activation Assay (Pull-Down Assay)
This assay is used to determine the effect of this compound on Epac1-mediated Rap1 activation in intact cells.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound
-
Epac1 agonist (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis Buffer
-
RalGDS-RBD agarose beads (for pulling down active Rap1-GTP)
-
Anti-Rap1 antibody
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with an Epac1 agonist for 5-10 minutes to induce Rap1 activation.
-
Lyse the cells on ice and clarify the lysates by centrifugation.
-
Incubate the cell lysates with RalGDS-RBD agarose beads for 1 hour at 4°C to pull down active Rap1-GTP.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
Visualizations
Signaling Pathway of Epac1 Inhibition by this compound
Caption: Mechanism of Epac1 inhibition by this compound.
Experimental Workflow for a Cell-Based Rap1 Activation Assay
Caption: Workflow for Rap1 activation pull-down assay.
Troubleshooting Logic for Loss of this compound Activity
Caption: Troubleshooting flowchart for this compound activity loss.
References
- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1). | Sigma-Aldrich [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellbiolabs.com [cellbiolabs.com]
Addressing variability in (R)-CE3F4 experimental results
Welcome to the technical support center for (R)-CE3F4. This guide is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure consistency and reproducibility in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant variability in the IC50 value of this compound in my assays?
A: Variability in the IC50 value of this compound can stem from several factors related to its unique mechanism of action and physicochemical properties.
-
Uncompetitive Inhibition: this compound is an uncompetitive inhibitor with respect to the agonist (like cAMP or 8-pCPT-cAMP, also known as 007).[1][2] This means it preferentially binds to the agonist-Epac1 complex. Consequently, the apparent IC50 value of this compound will decrease as the concentration of the Epac1 agonist increases.[1][3] Ensure you are using a consistent and saturating concentration of the agonist across all experiments to obtain reproducible IC50 values.
-
Solubility: this compound has poor solubility in aqueous media.[4][5] Improper dissolution can lead to a lower effective concentration in your assay, causing apparent weaker inhibition. See the solubility and solution preparation questions below for detailed guidance.
-
Compound Stability: The compound's stability can be compromised by improper storage or handling. Both stock solutions and aqueous working solutions have limited stability.[4][6][7]
-
Purity and Enantiomeric Form: this compound is the more potent enantiomer, approximately 10 times more efficient at inhibiting Epac1 than (S)-CE3F4.[8] Using the racemic mixture (CE3F4) or the (S)-enantiomer will result in a higher IC50.[7][8] Always verify the purity and the specific enantiomer of the compound you are using.
Q2: My this compound solution appears precipitated or cloudy. What should I do?
A: This is a common issue due to the compound's low aqueous solubility.
-
Stock Solution Preparation: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO or DMF.[5][9] this compound is soluble up to 100 mM in DMSO.[10]
-
Working Dilution: When preparing aqueous working solutions, it is critical to first dissolve this compound in DMSO and then dilute this stock into your aqueous buffer of choice.[5] Rapidly adding the DMSO stock to the buffer while vortexing can help prevent precipitation.
-
Final DMSO Concentration: Keep the final concentration of the organic solvent in your assay as low as possible to avoid solvent effects on your biological system, while ensuring the compound remains in solution.
-
Aqueous Solution Stability: Do not store aqueous solutions of this compound for more than one day.[5] It is highly recommended to prepare fresh working dilutions for each experiment from a frozen stock.[7]
Q3: What are the recommended storage and handling procedures for this compound?
A: Proper storage is critical for maintaining the compound's integrity.
-
Solid Compound: Store the solid form at -20°C for long-term stability (≥ 4 years).[9][10]
-
Stock Solutions: Stock solutions in anhydrous DMSO or ethanol can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] When storing at -20°C, use within one month.[6]
Q4: Does this compound inhibit Epac2 or Protein Kinase A (PKA)?
A: this compound is highly selective for Epac1.
-
Epac2 Selectivity: It shows a 10-fold selectivity for Epac1 over Epac2.[6][8]
-
PKA Activity: It has been shown to have no effect on PKA activity, even in the presence of cAMP.[7][9][10] This makes it a valuable tool for dissecting Epac1-specific signaling pathways.
Data Presentation
Table 1: Inhibitory Potency of CE3F4 Enantiomers and Racemate
| Compound | Target | IC50 (μM) | Notes |
| This compound | Epac1 | 4.2 [6] | The most potent enantiomer. |
| This compound | Epac2 | 44[6] | 10-fold selective for Epac1.[6] |
| (S)-CE3F4 | Epac1 | ~56[7] | Significantly less potent than the (R)-enantiomer. |
| CE3F4 (Racemic) | Epac1 | 10.7 - 23[7][9][11] | Potency is intermediate between the two enantiomers. |
| CE3F4 (Racemic) | Epac2 | 66[7][11] |
Table 2: Solubility of CE3F4
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL[5][9] or 100 mM[10] |
| DMF | ~30 mg/mL[5][9] |
| Ethanol | ~5 mg/mL[5][9] or 50 mM[10] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.09 mg/mL[5][9] |
Signaling Pathway & Workflows
This compound Mechanism of Action
This compound acts as an uncompetitive inhibitor of Epac1. It does not bind to the same site as the agonist (cAMP) but instead binds to the cAMP-Epac1 complex.[1] This binding event stabilizes an inactive conformation, preventing the subsequent activation of the small GTPase Rap1.[1]
Caption: Mechanism of uncompetitive inhibition of Epac1 by this compound.
Troubleshooting Workflow for Inconsistent Results
If you are encountering variability, follow this logical workflow to diagnose the potential source of the issue.
Caption: A logical workflow for troubleshooting variable this compound results.
Experimental Protocols
General Protocol: In-Cell Rap1 Activation Assay
This protocol provides a framework for measuring the inhibition of agonist-induced Rap1 activation in a cell line (e.g., HEK293) using this compound.
1. Reagent Preparation:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
- Agonist Stock Solution: Prepare a stock solution of an Epac-selective agonist (e.g., 10 mM 8-pCPT-cAMP-AM) in DMSO. Store at -20°C.
- Cell Culture Medium: Use the appropriate medium for your cell line.
- Lysis Buffer: A buffer compatible with Rap1-GTP pulldown assays (e.g., containing RalGDS-RBD beads).
2. Experimental Procedure: a. Cell Seeding: Seed cells in multi-well plates to achieve 80-90% confluency on the day of the experiment. b. Serum Starvation (Optional): Depending on the cell line and pathway, you may need to serum-starve the cells for 2-4 hours to reduce basal signaling. c. Inhibitor Pre-incubation: i. Prepare fresh serial dilutions of this compound in serum-free medium from your 10 mM stock. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%). ii. Remove the medium from the cells and add the medium containing the desired concentration of this compound or vehicle (DMSO). iii. Incubate for 30-60 minutes at 37°C. d. Agonist Stimulation: i. Add the Epac agonist (e.g., 8-pCPT-cAMP-AM) to the wells to the final desired concentration. ii. Incubate for the optimal time to induce Rap1 activation (typically 5-15 minutes, requires optimization). e. Cell Lysis: i. Immediately stop the reaction by washing the cells with ice-cold PBS. ii. Lyse the cells on ice using a Rap1 activation-compatible lysis buffer. iii. Scrape the cells, collect the lysate, and clarify by centrifugation. f. Rap1-GTP Pulldown: i. Use a portion of the supernatant for total Rap1 analysis (input). ii. Incubate the remaining lysate with RalGDS-RBD beads (which specifically bind to GTP-bound Rap1) for 1 hour at 4°C with rotation. iii. Wash the beads several times with lysis buffer to remove non-specifically bound proteins. g. Western Blotting: i. Elute the bound proteins from the beads using SDS-PAGE sample buffer and boil. ii. Separate the proteins from both the pulldown and the input samples by SDS-PAGE. iii. Transfer to a PVDF membrane and probe with a primary antibody against Rap1. iv. Use a suitable secondary antibody and visualize the bands. Quantify the band intensity to determine the ratio of active (pulldown) to total (input) Rap1.
Critical Steps for Reducing Variability:
-
Step 2c-i: Ensure this compound is fully dissolved in the medium. Prepare dilutions immediately before use.
-
Step 2c-ii: Maintain a consistent final DMSO concentration in all conditions, including the "no inhibitor" control.
-
Step 2d: Ensure the agonist concentration and stimulation time are precisely controlled across all experiments.
References
- 1. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability, pharmacokinetics, and biodistribution in mice of the EPAC1 inhibitor this compound entrapped in liposomes and lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. CE3F4 | EPAC Inhibitors: R&D Systems [rndsystems.com]
- 11. CE3F4 - Immunomart [immunomart.com]
Technical Support Center: (R)-CE3F4 and Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential interference of (R)-CE3F4 in fluorescence assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective antagonist of the Exchange protein directly activated by cAMP 1 (Epac1).[1][2][3] It functions as an uncompetitive inhibitor with respect to the allosteric agonist, cAMP.[4] This means that this compound preferentially binds to the Epac1:cAMP complex, stabilizing an inactive conformation and preventing the activation of its downstream effector, Rap1.[4]
Q2: Is this compound itself fluorescent?
Currently, there is no readily available information on the intrinsic fluorescence properties of this compound, such as its excitation and emission spectra. Generally, small molecules can sometimes exhibit autofluorescence, which could potentially interfere with fluorescence assays. It is recommended to run a control experiment with this compound alone in the assay buffer to check for any background fluorescence at the wavelengths used in your specific assay.
Q3: Can this compound quench the fluorescence of my probe?
Fluorescence quenching by small molecules is a possibility. This can occur through various mechanisms, such as Förster resonance energy transfer (FRET) if there is spectral overlap, or collisional quenching. To assess this, you can perform a control experiment by measuring the fluorescence of your probe in the presence and absence of this compound (without the other assay components). A significant decrease in fluorescence intensity in the presence of this compound would suggest quenching.
Q4: What are the recommended working concentrations for this compound?
The effective concentration of this compound will depend on the specific assay and cell type. The IC50 value for this compound inhibition of Epac1 is in the low micromolar range.[3] It is always advisable to perform a dose-response curve to determine the optimal concentration for your experimental setup. High concentrations of any small molecule can sometimes lead to off-target effects or insolubility, which might interfere with fluorescence readings.
Troubleshooting Guide
Issue 1: I am observing an unexpected increase/decrease in my fluorescence signal after adding this compound.
-
Question: Could this compound be directly interfering with my fluorescent reporter? Answer: It is possible. As a first step, run a control with just the assay buffer, your fluorescent probe, and this compound to see if it directly affects the fluorescence intensity.
-
Question: Might the solvent for this compound (e.g., DMSO) be the cause? Answer: Yes, the solvent used to dissolve this compound, commonly DMSO, can affect fluorescence signals at certain concentrations. Ensure the final concentration of the solvent is consistent across all wells and is at a level known not to interfere with your assay. Run a solvent-only control.
-
Question: Could this compound be precipitating at the concentration I am using? Answer: Precipitation of small molecules can scatter light and lead to erroneous fluorescence readings. Visually inspect your assay plate for any signs of precipitation. If you suspect precipitation, try lowering the concentration of this compound or using a different solvent system if compatible with your assay.
Issue 2: The background fluorescence in my assay is high when I use this compound.
-
Question: How can I determine if this compound is contributing to the high background? Answer: Measure the fluorescence of a solution containing only the assay buffer and this compound at the working concentration. If you observe a high signal, this suggests that this compound itself is fluorescent at your chosen wavelengths.
-
Question: What can I do if this compound is autofluorescent? Answer: If this compound exhibits intrinsic fluorescence, consider using a fluorescent probe with excitation and emission spectra that do not overlap with that of this compound. Alternatively, if the fluorescence of this compound is minimal, you can subtract the background fluorescence from a control well containing only this compound.
Issue 3: My assay results are not reproducible when using this compound.
-
Question: How can I improve the reproducibility of my assay? Answer: Ensure that your this compound stock solution is properly prepared and stored to avoid degradation. Perform serial dilutions accurately. Inconsistent pipetting can lead to variability. Also, ensure that the incubation times and temperatures are consistent for all experiments.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of CE3F4 enantiomers against Epac1 and Epac2.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Epac1 | 4.2 | [3] |
| This compound | Epac2 | 44 | [3] |
| Racemic CE3F4 | Epac1 | 10.7 | [5] |
| Racemic CE3F4 | Epac2B | 66 | [5] |
| (S)-CE3F4 | Epac1 | >100 | N/A |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Epac1 Activity
This protocol is a generalized example for monitoring the interaction of Epac1 with a fluorescently labeled cAMP analog.
-
Reagents:
-
Purified full-length or truncated Epac1 protein
-
Fluorescently labeled cAMP probe (e.g., 8-NBD-cAMP)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
Unlabeled cAMP (for competition assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a 'no inhibitor' control and a 'solvent' control.
-
In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent cAMP probe.
-
Add the diluted this compound or control solutions to the wells.
-
Add a fixed concentration of Epac1 protein to all wells except for the 'no protein' control.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for your chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (mP) values.
-
Plot the mP values against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Epac1 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for a fluorescence-based assay with this compound.
References
- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1). | Sigma-Aldrich [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CE3F4 - Immunomart [immunomart.com]
Minimizing non-specific binding of (R)-CE3F4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of (R)-CE3F4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Exchange Protein directly Activated by cAMP 1 (Epac1).[1][2][3] It functions as an uncompetitive inhibitor, meaning it binds to the complex formed between Epac1 and its activator, cyclic AMP (cAMP). This binding prevents Epac1 from activating its downstream effector, Rap1, a small GTPase involved in various cellular processes. This compound exhibits approximately 10-fold selectivity for Epac1 over its isoform Epac2.[1]
Q2: What are the common causes of non-specific binding of this compound?
As a hydrophobic small molecule, this compound is prone to non-specific binding driven by several factors:
-
Hydrophobic Interactions: The primary driver of non-specific binding for hydrophobic compounds is their tendency to interact with hydrophobic surfaces on proteins, lipids, and plasticware.
-
Aggregation: At higher concentrations, this compound can form aggregates. These aggregates can trap proteins non-specifically, leading to confounding results.
-
Electrostatic Interactions: Although less dominant than hydrophobic interactions for this molecule, electrostatic interactions with charged surfaces can also contribute to non-specific binding.
Q3: How can I detect non-specific binding in my experiments?
To determine if you are observing non-specific binding, it is crucial to include proper controls in your experimental design. A key control is to measure the binding or effect of this compound in the absence of its specific target, Epac1. This can be achieved by using cells that do not express Epac1, or by using a scrambled or inactive version of the protein. A significantly high signal in the absence of the target suggests non-specific binding.
Troubleshooting Guides
Issue 1: High background signal in cell-based assays.
High background in cell-based assays can be caused by this compound binding to off-target proteins or accumulating in cellular membranes.
Troubleshooting Steps:
-
Optimize this compound Concentration: Determine the optimal concentration of this compound by performing a dose-response curve. Use the lowest concentration that gives a robust specific signal.
-
Incorporate Blocking Agents: Pre-incubate cells with a blocking agent to saturate non-specific binding sites.
-
Add a Surfactant to the Buffer: Including a low concentration of a non-ionic surfactant can help to disrupt non-specific hydrophobic interactions.[4][5][6]
-
Increase Wash Steps: Increase the number and duration of wash steps after incubation with this compound to remove loosely bound, non-specific molecules.
Recommended Buffer Additives for Cell-Based Assays
| Additive | Recommended Concentration | Purpose |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Blocks non-specific protein binding sites.[4] |
| Casein | 0.1 - 0.5% (w/v) | An alternative protein-based blocking agent. |
| Tween-20 | 0.01 - 0.05% (v/v) | Reduces non-specific hydrophobic interactions.[5][6] |
Issue 2: Non-specific staining in immunohistochemistry (IHC).
Non-specific staining in IHC can arise from the binding of this compound to various tissue components.
Troubleshooting Steps:
-
Use a Blocking Solution: Before applying this compound, incubate the tissue sections with a blocking solution to minimize non-specific binding.[7][8]
-
Optimize Antibody Dilutions: If using an antibody for detection, ensure it is used at the optimal dilution to maximize the signal-to-noise ratio.
-
Include Appropriate Controls: Use tissue sections known not to express Epac1 as a negative control to assess the level of non-specific staining.
Comparison of Blocking Agents for IHC
| Blocking Agent | Recommended Concentration | Key Considerations |
| Normal Goat Serum | 5 - 10% (v/v) | Should match the species of the secondary antibody.[7] |
| Bovine Serum Albumin (BSA) | 1 - 3% (w/v) | A common and effective protein blocker. |
| Casein | 0.5 - 1% (w/v) | Can be more effective than BSA in some cases.[9][10] |
Issue 3: this compound Aggregation.
Aggregation of this compound can lead to significant non-specific effects.
Troubleshooting Steps:
-
Solubility and Storage: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before diluting into aqueous buffers. Store stock solutions at -20°C or -80°C.
-
Optimize Buffer Conditions: Certain buffer components can help prevent aggregation.
-
Sonication: Briefly sonicating the final working solution can help to break up small aggregates.
Buffer Modifications to Reduce Aggregation
| Buffer Component | Recommended Concentration | Mechanism |
| Tween-20 | 0.01 - 0.05% (v/v) | Surfactants can help to keep hydrophobic molecules in solution.[5][6] |
| Arginine and Glutamate | 50 mM each | This combination can suppress protein aggregation and may help with small molecules.[11][12] |
| Lowering Ionic Strength | Varies | For hydrophobic interactions, lowering the salt concentration can sometimes reduce aggregation.[11] |
Experimental Protocols
Protocol 1: General Protocol for Minimizing Non-Specific Binding in a Cell-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Blocking (Optional but Recommended):
-
Wash cells once with pre-warmed phosphate-buffered saline (PBS).
-
Incubate cells with a blocking buffer (e.g., cell culture medium containing 1% BSA) for 30-60 minutes at 37°C.
-
-
This compound Incubation:
-
Prepare a working solution of this compound in your assay buffer. Consider including 0.01% Tween-20 in the buffer.
-
Remove the blocking buffer and add the this compound working solution to the cells.
-
Incubate for the desired time at 37°C.
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells 3-5 times with PBS.
-
-
Downstream Analysis: Proceed with your specific assay protocol (e.g., cell lysis for a pull-down assay, or fixation and staining for imaging).
Protocol 2: General Protocol for Immunohistochemistry with this compound
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform antigen retrieval if necessary for your target protein (Epac1).
-
Blocking:
-
Wash sections with PBS.
-
Incubate sections with a blocking solution (e.g., PBS with 5% normal goat serum and 1% BSA) for 1 hour at room temperature in a humidified chamber.[7]
-
-
This compound Incubation:
-
Dilute this compound to the desired concentration in a buffer containing 1% BSA and 0.05% Tween-20.
-
Apply the this compound solution to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the sections 3 times for 5 minutes each with PBS containing 0.05% Tween-20.
-
-
Detection: Proceed with the detection method (e.g., incubation with a primary antibody against a downstream target of Epac1, followed by a fluorescently labeled secondary antibody).
Visualizations
Caption: The Epac1 signaling pathway and the inhibitory action of this compound.
References
- 1. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Blocking in IHC | Abcam [abcam.com]
- 8. Comparison of Different Antibody Clones for Immunohistochemistry Detection of Programmed Cell Death Ligand 1 (PD-L1) on Non–Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
(R)-CE3F4 vs. ESI-09: A Comparative Guide to Epac Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is critical for the accurate investigation of cellular signaling pathways. This guide provides a detailed comparison of two prominent Epac (Exchange protein directly activated by cAMP) inhibitors, (R)-CE3F4 and ESI-09, focusing on their mechanism of action, isoform selectivity, and potency, supported by experimental data.
Exchange proteins directly activated by cAMP (Epac) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1][2] They function as key intracellular cAMP sensors, operating alongside the well-established Protein Kinase A (PKA) to mediate a variety of cellular processes.[2][3] Given their role in conditions such as cardiac hypertrophy, cancer, and inflammatory responses, Epac proteins have emerged as significant therapeutic targets.[4][5] This has driven the development of specific inhibitors to dissect their physiological and pathophysiological functions.[4]
Mechanism of Action: A Tale of Two Inhibition Kinetics
A fundamental difference between this compound and ESI-09 lies in their mechanism of inhibiting Epac activity.
This compound is characterized as a nonclassical uncompetitive inhibitor with respect to the allosteric agonist, cAMP.[6] This means it does not bind to the same site as cAMP and preferentially interacts with the cAMP-bound, activated form of Epac1.[6] By binding to a subdomain interface within the cAMP-binding domain (CNBD), this compound stabilizes a mixed-intermediate state of Epac1, which ultimately prevents the access of its substrate, Rap1, to the catalytic domain.[6] A key feature of this uncompetitive inhibition is that the inhibitory potency of this compound increases with higher concentrations of the agonist (cAMP).[7]
ESI-09 , in contrast, functions as a competitive inhibitor .[8][9] It directly competes with cAMP for binding to the cyclic nucleotide-binding domain of both Epac1 and Epac2.[9] The inhibitory effect of ESI-09 can be overcome by increasing the concentration of cAMP.[8] It has been demonstrated that ESI-09's inhibitory action is specific and not a result of non-specific protein denaturation at pharmacologically relevant concentrations.[9]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and ESI-09 against the two major Epac isoforms, Epac1 and Epac2.
| Inhibitor | Target | IC50 | Selectivity |
| This compound | Epac1 | 5.8 µM[10] | ~10-fold selective for Epac1 over Epac2[11] |
| Epac2 | ~66 µM (for racemic CE3F4)[10] | ||
| ESI-09 | Epac1 | 3.2 µM[12][13][14] | Pan-Epac inhibitor |
| Epac2 | 1.4 µM[12][13][14] |
Signaling Pathway and Inhibition Points
The diagram below illustrates the canonical Epac signaling pathway and the distinct points of intervention for this compound and ESI-09.
Caption: Epac signaling cascade and inhibitor mechanisms.
Experimental Protocols
The determination of inhibitor potency and mechanism relies on robust experimental assays. Below are outlines of key methodologies.
Guanine Nucleotide Exchange Factor (GEF) Assay
This fluorescence-based assay is a primary method for screening and characterizing Epac inhibitors.[5][6]
Objective: To measure the rate of GDP release from Rap1, which is catalyzed by the GEF activity of Epac.
Principle: The assay utilizes a fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-GDP) pre-loaded onto Rap1. Upon Epac-mediated exchange for unlabeled GTP, the fluorescence properties of the probe change, allowing for real-time monitoring of the exchange reaction.
Workflow Diagram:
References
- 1. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 5. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
Validating Epac1 Inhibition by (R)-CE3F4 with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Epac1 inhibitor (R)-CE3F4 with genetic knockout models for target validation. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways and workflows to objectively assess the on-target effects of this compound.
Introduction to Epac1 and this compound
Exchange protein directly activated by cAMP 1 (Epac1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in cAMP-mediated signaling pathways, independent of Protein Kinase A (PKA). Upon binding of the second messenger cyclic AMP (cAMP), Epac1 activates the small GTPase Rap1, which in turn modulates a variety of cellular processes including cell adhesion, proliferation, and inflammation. Given its involvement in numerous pathophysiological conditions, Epac1 has emerged as a promising therapeutic target.
This compound is a potent and selective small molecule inhibitor of Epac1. It acts as an uncompetitive inhibitor, meaning it preferentially binds to the Epac1:cAMP complex to prevent the activation of Rap1.[1][2] this compound exhibits approximately 10-fold higher selectivity for Epac1 over its isoform Epac2, making it a valuable tool for dissecting the specific roles of Epac1.[1]
The Gold Standard: Validation with Knockout Models
The most definitive method to validate the on-target effects of a pharmacological inhibitor is to compare its activity in wild-type (WT) models with corresponding knockout (KO) models, where the target protein is absent. If the inhibitor has no effect in the KO model, it provides strong evidence that its mechanism of action is indeed through the intended target.
Comparative Data: this compound vs. Epac1 Knockout Models
While direct head-to-head quantitative data from a single study comparing the effects of this compound in wild-type versus Epac1 knockout models is not extensively available in published literature, a strong correlation can be drawn from independent studies on the inhibitor's effects and the phenotypes of Epac1 knockout mice.
A key study in the context of pulmonary fibrosis demonstrated that the pharmacological inhibition of Epac1 with AM-001, whose effects were mimicked by CE3F4, produced an anti-fibrotic outcome.[3] Importantly, this study also showed that Epac1 knockout mice were protected from bleomycin-induced pulmonary fibrosis, displaying reduced extracellular matrix deposition and lower levels of profibrotic markers.[3] This provides compelling qualitative evidence that this compound achieves its therapeutic effect through the specific inhibition of Epac1.
Phenotypic Comparison
The following table summarizes the concordance between the reported effects of Epac1 inhibition (using selective inhibitors like this compound and AM-001) and the observed phenotypes in Epac1 knockout mice, further validating the on-target activity of this compound.
| Biological Process/Disease Model | Effect of Epac1 Inhibition (with this compound or similar inhibitors) | Phenotype of Epac1 Knockout Mice | Concordance |
| Pulmonary Fibrosis | Reduced fibroblast proliferation and expression of profibrotic markers.[3] | Protected from bleomycin-induced lung fibrosis.[3] | High |
| Cardiac Arrhythmias | Shortened duration of pacing-induced atrial fibrillation.[4] | Altered cardiac function and response to stress.[5] | Moderate |
| Vascular Function | Reduced neointima formation after vascular injury (with pan-Epac inhibitor ESI-09).[6] | Reduced neointima formation after vascular injury.[6] | High |
| Metabolic Regulation | Not extensively reported for this compound. | Impaired glucose tolerance, β-cell dysfunction, and development of metabolic syndrome.[7] | N/A |
| Hemostasis | Not extensively reported for this compound. | Prolonged bleeding time and decreased platelet function. | N/A |
Alternative Epac1 Inhibitors
For a comprehensive evaluation, it is useful to compare this compound with other known Epac inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Key Features |
| This compound | Epac1 > Epac2 | Uncompetitive | High selectivity for Epac1.[1] |
| AM-001 | Epac1 | Non-competitive | Selective for Epac1; protects against cardiac stress.[8][9] |
| ESI-09 | Epac1 and Epac2 | Competitive | Pan-Epac inhibitor; recapitulates Epac1 knockout phenotypes in vivo.[6][10] |
Experimental Protocols
Generation of Epac1 Knockout (KO) Cells
Objective: To create a cell line lacking Epac1 expression for use as a negative control in validating the on-target effects of this compound.
Methodology (based on CRISPR/Cas9):
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting early exons of the EPAC1 gene to induce frame-shift mutations.
-
Vector Construction: Clone the designed gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the Cas9/gRNA plasmids into the wild-type cell line of interest (e.g., HEK293, HUVEC) using a suitable transfection reagent.
-
Single-Cell Sorting: 24-48 hours post-transfection, sort GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Expand the single-cell clones.
-
Genotyping: Extract genomic DNA from the expanded clones and perform PCR amplification of the targeted region followed by Sanger sequencing to identify clones with frame-shift mutations.
-
Protein Knockout Validation: Perform Western blot analysis on lysates from genotypically confirmed KO clones to verify the absence of the Epac1 protein.
Rap1 Activation Assay (Pull-down Assay)
Objective: To measure the level of active, GTP-bound Rap1, a direct downstream effector of Epac1, in response to stimuli and inhibitors.
Methodology:
-
Cell Culture and Treatment: Culture wild-type and Epac1 KO cells to 80-90% confluency. Treat cells with an Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP) in the presence or absence of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-down of Active Rap1: Incubate equal amounts of protein lysate with RalGDS-RBD (Rap binding domain of RalGDS) agarose beads. RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for Rap1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification: Quantify the band intensities using densitometry software. The amount of pulled-down Rap1 reflects the level of active Rap1 in the cell lysate.
Visualizations
Epac1 Signaling Pathway
Caption: The Epac1 signaling cascade.
Experimental Workflow for this compound Validation
Caption: Workflow for validating this compound using knockout cells.
Logical Relationship of Validation
Caption: The logic of using knockout models for inhibitor validation.
Conclusion
The use of Epac1 knockout models provides the most rigorous validation for the on-target activity of the Epac1 inhibitor this compound. The strong concordance between the phenotypes of Epac1 knockout mice and the observed effects of Epac1 inhibition in various disease models robustly supports the specificity of this compound. For researchers and drug development professionals, employing a dual strategy of pharmacological inhibition with this compound and genetic knockout of Epac1 offers a powerful approach to unequivocally establish the role of Epac1 in biological processes and to validate it as a therapeutic target.
References
- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Pharmacological inhibition of Epac1 protects against pulmonary fibrosis by blocking FoxO3a neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Inhibition of Epac1 suppresses mitochondrial fission and reduces neointima formation induced by vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exchange protein activated by cAMP 1 (Epac1)-deficient mice develop β-cell dysfunction and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EPAC1 Pharmacological Inhibition with AM-001 Prevents SARS-CoV-2 and Influenza A Virus Replication in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability, pharmacokinetics, and biodistribution in mice of the EPAC1 inhibitor this compound entrapped in liposomes and lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Epac1 interactions with the allosteric inhibitor AM-001 by co-solvent molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-CE3F4 and Racemic CE3F4 as Epac1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the enantiomerically pure (R)-CE3F4 and its racemic mixture as inhibitors of the Exchange protein directly activated by cAMP 1 (Epac1). Epac1 is a crucial guanine nucleotide exchange factor (GEF) that mediates cAMP signaling and is implicated in various physiological and pathological processes, making it an attractive target for drug development. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes the relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison
The following table summarizes the inhibitory potency and selectivity of this compound and racemic CE3F4 against Epac1 and its isoform, Epac2. The data clearly indicates the superior performance of the (R)-enantiomer.
| Compound | Target | IC50 (µM) | Notes |
| This compound | Epac1 | 4.2[1] | More potent than the racemic mixture and the (S)-enantiomer.[2][3][4] |
| Epac2 | 44[1] | Demonstrates approximately 10-fold selectivity for Epac1 over Epac2.[2][3][4] | |
| Racemic CE3F4 | Epac1 | 10.7[5][6] - 23[7][8] | A mixture of (R)- and (S)-enantiomers. |
| Epac2 | 66[5][6] | ||
| (S)-CE3F4 | Epac1 | 56[5] | Significantly less potent than the (R)-enantiomer. |
Mechanism of Action
Both this compound and racemic CE3F4 function as uncompetitive inhibitors of Epac1.[3] This means they do not bind to the free enzyme but rather to the Epac1-cAMP complex, preventing the subsequent activation of the small G-protein, Rap1.[3] This mode of action is distinct from competitive inhibitors that would vie with cAMP for the same binding site.
Signaling Pathway
The canonical signaling pathway inhibited by CE3F4 is depicted below. The binding of cAMP to Epac1 induces a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap1. Activated Rap1-GTP then engages downstream effectors. CE3F4 intercepts this cascade by binding to the cAMP-activated Epac1, thereby inhibiting Rap1 activation.
Experimental Protocols
In Vitro Epac1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay quantifies the ability of Epac1 to catalyze the exchange of GDP for GTP on Rap1 and measures the inhibitory effect of CE3F4 compounds. A common method involves monitoring the change in fluorescence of a GDP analog, such as 2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate (mant-GDP), as it is displaced from Rap1.
Materials:
-
Recombinant human Epac1 protein
-
Recombinant human Rap1b protein
-
mant-GDP
-
GTP solution
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
This compound and racemic CE3F4 stock solutions in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm)
Procedure:
-
Rap1-mant-GDP Loading: Incubate Rap1b with a 5-fold molar excess of mant-GDP in the presence of 5 mM EDTA at room temperature for 1 hour in the dark. Stop the loading reaction by adding MgCl₂ to a final concentration of 10 mM.
-
Assay Preparation: In a 96-well plate, add assay buffer containing the Rap1-mant-GDP complex.
-
Compound Addition: Add varying concentrations of this compound, racemic CE3F4, or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiation of Exchange Reaction: Add a solution containing Epac1 and a high concentration of unlabeled GTP (e.g., 100 µM) to initiate the exchange reaction.
-
Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence over time as mant-GDP is displaced by GTP.
-
Data Analysis: Calculate the initial rates of the reaction for each compound concentration. Plot the rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Rap1 Activation Assay
This assay measures the level of active, GTP-bound Rap1 in cultured cells following stimulation and treatment with inhibitors. The most common method is a pull-down assay using a protein domain that specifically binds to Rap1-GTP.
Materials:
-
HEK293 cells
-
Cell culture medium and reagents
-
Epac agonist (e.g., 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, 8-pCPT-2'-O-Me-cAMP)
-
This compound and racemic CE3F4
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, protease inhibitors
-
Rap1 activation assay kit (containing RalGDS-RBD beads)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Plate HEK293 cells and grow to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours. Pre-incubate the cells with desired concentrations of this compound, racemic CE3F4, or DMSO for 30 minutes.
-
Stimulation: Stimulate the cells with an Epac agonist (e.g., 50 µM 8-pCPT-2'-O-Me-cAMP) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Clarify the lysates by centrifugation.
-
Pull-Down of Active Rap1: Incubate a portion of the cell lysate with RalGDS-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to Rap1-GTP.
-
Washing: Pellet the beads by centrifugation and wash them three times with Lysis Buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of pulled-down (active) Rap1.
-
Total Rap1 Analysis: Run a separate gel with a small fraction of the initial cell lysate to determine the total amount of Rap1 in each sample, which serves as a loading control.
-
Quantification: Use densitometry to quantify the bands corresponding to active and total Rap1. The ratio of active to total Rap1 reflects the level of Rap1 activation.
Conclusion
The experimental data unequivocally demonstrates that This compound is a more potent and selective inhibitor of Epac1 compared to the racemic mixture.[2][3][4] Its approximately 2.5-fold higher potency and 10-fold selectivity for Epac1 over Epac2 make it a superior tool for investigating the specific roles of Epac1 in cellular signaling.[1][2][3][4] For researchers and drug development professionals, the use of the enantiomerically pure this compound is highly recommended to ensure maximal efficacy and to minimize potential off-target effects associated with the less active (S)-enantiomer present in the racemic mixture.
References
- 1. Membranes prime the RapGEF EPAC1 to transduce cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A cell-based, quantitative and isoform-specific assay for exchange proteins directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of (R)-CE3F4 Effects with siRNA Knockdown of Epac1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for studying the function of Exchange protein directly activated by cAMP 1 (Epac1): the pharmacological inhibitor (R)-CE3F4 and siRNA-mediated knockdown. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of these techniques.
Introduction to Epac1 Modulation
Epac1 is a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1 and is a key mediator of cAMP signaling in numerous cellular processes.[1][2] Understanding the specific roles of Epac1 is crucial for drug development and basic research. Two primary methods for investigating Epac1 function are the use of selective pharmacological inhibitors and genetic knockdown via small interfering RNA (siRNA). This compound has emerged as a potent and selective uncompetitive inhibitor of Epac1, while siRNA offers a method to reduce Epac1 protein expression directly.[1][3] This guide provides a comparative analysis of these two approaches.
Comparative Analysis of this compound and Epac1 siRNA
| Feature | This compound | siRNA Knockdown of Epac1 |
| Mechanism of Action | Uncompetitive inhibitor: Binds to the Epac1-cAMP complex, stabilizing an inactive conformation and preventing Rap1 activation.[3][4] | Post-transcriptional gene silencing: Degrades Epac1 mRNA, leading to reduced protein expression.[5] |
| Specificity | Preferential for Epac1 over Epac2 (approximately 10-fold selectivity).[1][6] Minimal off-target effects on PKA.[7] | Highly specific to the Epac1 mRNA sequence. Specificity can be validated by using non-targeting control siRNA.[5] |
| Kinetics of Effect | Rapid onset of action, dependent on compound administration and cellular uptake. | Delayed onset, typically requiring 24-72 hours for significant protein depletion.[8][9] |
| Reversibility | Reversible upon washout of the compound. | Transient effect; protein expression recovers as siRNA is diluted or degraded. |
| Application | Acute studies, dose-response analyses, and in vivo experiments.[7] | Studies requiring sustained loss of Epac1 function, target validation.[5] |
Quantitative Data Summary
The following tables summarize the quantitative data related to the efficacy of this compound and siRNA knockdown of Epac1.
Table 1: Inhibitory Potency of CE3F4 Enantiomers and Racemate against Epac Isoforms
| Compound | Target | IC50 (µM) |
| This compound | Epac1 | 5.8 [7] |
| (S)-CE3F4 | Epac1 | 56[7] |
| Racemic CE3F4 | Epac1 | 10.7[7][10] |
| Racemic CE3F4 | Epac2(B) | 66[7][10] |
Table 2: Example of siRNA Knockdown Efficiency of Epac1
| Treatment | Target | Method of Quantification | Knockdown Efficiency |
| Epac1 siRNA cocktail | Epac1 | Western Blot | >90% reduction in protein levels compared to scrambled siRNA control.[11] |
| siGENOME SMARTpool M-007676-01 | Epac1 | Not specified | Abolished epinephrine-induced Rap1 activation.[5] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Epac1 Signaling Pathway and Points of Inhibition.
Caption: Comparative Experimental Workflow.
Experimental Protocols
This compound Inhibition of Epac1 Activity
This protocol is a generalized procedure for assessing the inhibitory effect of this compound on Epac1-mediated Rap1 activation in cultured cells.
-
Cell Culture: Plate cells (e.g., HEK293) in appropriate culture vessels and grow to 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium. A vehicle control (e.g., DMSO) should be prepared in parallel.
-
Treatment: Pre-incubate the cells with the various concentrations of this compound or vehicle control for a specified period (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with an Epac-selective cAMP analog, such as 8-pCPT-2'-O-Me-cAMP (007), to activate Epac1.[12]
-
Lysis and Assay: After stimulation, lyse the cells and perform a Rap1 activation assay (e.g., pull-down assay using a GST-fusion of the RalGDS-Rap binding domain).
-
Analysis: Analyze the amount of activated (GTP-bound) Rap1 by Western blotting and densitometry. The inhibitory effect of this compound is determined by comparing the levels of activated Rap1 in treated versus vehicle control cells.
siRNA-Mediated Knockdown of Epac1
This protocol provides a general guideline for knocking down Epac1 expression using siRNA.
-
siRNA Preparation: Resuspend lyophilized Epac1-specific siRNA and a non-targeting (scrambled) control siRNA in nuclease-free water to create stock solutions.
-
Cell Seeding: Seed cells in antibiotic-free medium 24 hours prior to transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the Epac1 siRNA or scrambled control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[8]
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.[8][9]
-
Validation of Knockdown: Harvest a subset of the cells to assess the efficiency of Epac1 knockdown by Western blotting or qPCR.
-
Functional Assay: The remaining cells can be used for functional assays, such as cAMP-induced Rap1 activation, as described in the this compound protocol.
Conclusion
Both this compound and siRNA-mediated knockdown are valuable tools for investigating the physiological and pathological roles of Epac1. This compound offers a rapid and reversible means to inhibit Epac1 function, making it ideal for acute studies and dose-response experiments. In contrast, siRNA knockdown provides a highly specific method for reducing Epac1 protein levels, which is advantageous for target validation and studies requiring prolonged inhibition. The cross-validation of results obtained from both methodologies can provide a more robust understanding of Epac1 signaling and its therapeutic potential. Researchers should consider the specific experimental question, required timeline, and desired level of protein modulation when choosing between these complementary techniques.
References
- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Epac-Rap1 signaling pathway controls cAMP-mediated exocytosis of Weibel-Palade bodies in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CE3F4 - Immunomart [immunomart.com]
- 11. The Interaction of Epac1 and Ran Promotes Rap1 Activation at the Nuclear Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(R)-CE3F4: A Selective Epac1 Inhibitor with No Direct Impact on PKA Activity
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comparative analysis of (R)-CE3F4, a known inhibitor of Exchange protein directly activated by cAMP 1 (Epac1), and its effect, or lack thereof, on Protein Kinase A (PKA) activity. Experimental data and methodologies are presented to clarify the distinct roles of these critical components of the cAMP signaling pathway.
This compound has emerged as a potent and selective pharmacological tool for investigating the physiological and pathophysiological roles of Epac1.[1][2] It is the more active enantiomer of the racemic mixture CE3F4, exhibiting a 10-fold higher potency for inhibiting Epac1 compared to its (S)-counterpart.[2][3] Crucially, multiple studies have demonstrated that CE3F4, and by extension its more active (R)-enantiomer, does not influence the activity of Protein Kinase A (PKA), another primary effector of intracellular cyclic AMP (cAMP).[4][5][6] This selectivity makes this compound an invaluable tool for dissecting the specific contributions of the Epac signaling axis from those of the PKA pathway.
Mechanism of Action: this compound vs. PKA Modulators
This compound functions as an uncompetitive inhibitor of Epac1.[3][7] This means it does not bind to the same site as the endogenous agonist cAMP, but rather to the cAMP-Epac1 complex, preventing the subsequent activation of the small GTPase Rap1.[3][5] This is in stark contrast to typical PKA inhibitors, which are often competitive antagonists that vie with cAMP for binding to the regulatory subunits of the PKA holoenzyme.
The PKA signaling cascade is initiated by the binding of hormones and neurotransmitters to G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the production of cAMP.[8][9] This rise in intracellular cAMP leads to the activation of PKA, which then phosphorylates a multitude of downstream substrates to regulate a wide array of cellular processes, including metabolism, gene transcription, and cell growth.[8][10][11]
Comparative Analysis of Inhibitor Activity
The following table summarizes the inhibitory activity of this compound against Epac isoforms and its lack of effect on PKA. For comparison, a generic PKA inhibitor is included.
| Compound | Target | Mechanism of Action | IC50 | Effect on PKA Activity |
| This compound | Epac1 | Uncompetitive Inhibitor | 4.2 µM[1] | None [4][6] |
| Epac2 | Inhibitor | 44 µM[1] | None | |
| Generic PKA Inhibitor (e.g., H-89) | PKA | Competitive Inhibitor | Variable | Inhibits |
Experimental Protocols
Epac1 Inhibition Assay:
The inhibitory effect of this compound on Epac1 activity is typically measured using a fluorescence-based guanine nucleotide exchange factor (GEF) assay.
-
Reagents: Purified full-length human Epac1, Rap1b, and a fluorescent GDP analog (e.g., BODIPY-FL-GDP).
-
Procedure:
-
Rap1b is pre-loaded with the fluorescent GDP analog.
-
Epac1 is incubated with varying concentrations of this compound.
-
The exchange reaction is initiated by the addition of a saturating concentration of GTP and an Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP).
-
The decrease in fluorescence, corresponding to the release of the fluorescent GDP analog, is monitored over time.
-
-
Data Analysis: The initial rates of nucleotide exchange are plotted against the inhibitor concentration to determine the IC50 value.
PKA Activity Assay:
The lack of this compound's effect on PKA activity can be confirmed using a kinase activity assay.
-
Reagents: Purified PKA catalytic subunit, a specific PKA substrate peptide (e.g., Kemptide), and [γ-³²P]ATP.
-
Procedure:
-
The PKA catalytic subunit is incubated with the substrate peptide and varying concentrations of this compound in a kinase reaction buffer.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
After a defined incubation period, the reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., via phosphocellulose paper binding).
-
-
Data Analysis: The amount of incorporated radiolabel is quantified using a scintillation counter. The activity in the presence of this compound is compared to the vehicle control.
Visualizing the Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of Epac1 and PKA and the specific point of intervention for this compound.
Figure 1: Simplified signaling diagram illustrating the divergence of the Epac1 and PKA pathways downstream of cAMP and the specific inhibitory action of this compound on Epac1.
Figure 2: A streamlined workflow of the Epac1 inhibition assay used to determine the potency of this compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Protein kinase A - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Protein Kinase A [vivo.colostate.edu]
A Comparative Guide to (R)-CE3F4 and Other Non-Competitive Epac Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-CE3F4 with other non-competitive Exchange Protein directly Activated by cAMP (Epac) inhibitors. The following sections detail their performance based on experimental data, outline experimental methodologies, and visualize key pathways and workflows.
Exchange proteins directly activated by cyclic AMP (Epac) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. They are crucial mediators of cellular processes downstream of the second messenger cyclic AMP (cAMP).[1] The two major isoforms, Epac1 and Epac2, represent important therapeutic targets in various diseases, including cardiovascular disorders, cancer, and inflammatory conditions. This has spurred the development of specific inhibitors to modulate their activity.
This guide focuses on this compound, a well-characterized Epac1-selective inhibitor, and compares it to other notable non-competitive Epac inhibitors. Unlike competitive inhibitors that bind to the same site as the endogenous agonist cAMP, non-competitive and uncompetitive inhibitors bind to allosteric sites, offering potential advantages in terms of specificity and mechanism of action.[2][3]
Performance Comparison of Epac Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected non-competitive and isoform-selective Epac inhibitors. This quantitative data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Type | Target(s) | IC50 (Epac1) | IC50 (Epac2) | Reference |
| This compound | Uncompetitive | Epac1 > Epac2 | 4.2 µM | 44 µM | [4] |
| (S)-CE3F4 | Uncompetitive | Epac1 | 56 µM | Not Reported | [5] |
| Racemic CE3F4 | Uncompetitive | Epac1 > Epac2 | 10.7 µM | 66 µM (Epac2B) | [5] |
| AM-001 | Non-competitive | Epac1 | Not Reported | Not Reported | [1][6] |
| EPAC 5376753 | Non-competitive (Allosteric) | Epac1 | 4 µM (in cells) | Not Reported | [7][8] |
| ESI-05 | Non-competitive | Epac2 | Ineffective | 0.4 µM - 0.43 µM | [2][9][10][11] |
Mechanism of Action
This compound is distinguished as an unconventional uncompetitive inhibitor .[12] It does not compete with cAMP for its binding site. Instead, it binds to the cAMP-bound Epac1, forming a ternary complex. This binding event stabilizes an inactive conformation of Epac1, preventing the subsequent activation of Rap1.[12][13] The inhibitory potency of this compound increases with higher concentrations of the agonist cAMP, a characteristic feature of uncompetitive inhibition.[14]
AM-001 and EPAC 5376753 are classified as non-competitive allosteric inhibitors of Epac1.[3][7] They bind to a site on the enzyme that is distinct from both the cAMP and the Rap1 binding sites. This allosteric modulation induces a conformational change that inhibits the catalytic activity of Epac1, irrespective of cAMP binding.
ESI-05 is a selective non-competitive inhibitor of Epac2 .[2][9][10][11] Its mechanism involves binding to the cAMP binding domain of Epac2, thereby preventing its activation.[2]
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the canonical Epac signaling pathway and the distinct mechanisms of inhibition by uncompetitive and non-competitive inhibitors.
Experimental Protocols
The following are generalized protocols for common assays used to characterize Epac inhibitors.
Fluorescence-Based Rap1 GDP/GTP Exchange Assay
This assay measures the guanine nucleotide exchange factor (GEF) activity of Epac by monitoring the change in fluorescence of a labeled GDP analog.
Principle: A fluorescently labeled GDP analog, such as MANT-GDP or BODIPY-GDP, is loaded onto Rap1. The fluorescence of this analog changes upon its dissociation from Rap1, which is catalyzed by active Epac in the presence of excess unlabeled GTP. Inhibitors of Epac will reduce the rate of this fluorescence change.[15][16][17][18][19]
Materials:
-
Purified Epac protein (Epac1 or Epac2)
-
Purified Rap1 protein
-
Fluorescent GDP analog (e.g., MANT-GDP, BODIPY-FL-GDP)
-
GTP solution
-
cAMP or other Epac agonist
-
Test inhibitors (e.g., this compound)
-
Assay buffer (e.g., HEPES-based buffer with MgCl2 and DTT)
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Loading Rap1 with fluorescent GDP: Incubate purified Rap1 with a molar excess of the fluorescent GDP analog in a low-magnesium buffer, often in the presence of EDTA to facilitate nucleotide exchange. After incubation, the reaction is stopped by adding an excess of MgCl2.
-
Assay setup: In a microplate well, combine the assay buffer, the Epac agonist (e.g., cAMP), and the test inhibitor at various concentrations.
-
Initiating the reaction: Add the fluorescent GDP-loaded Rap1 to the wells.
-
Measuring GEF activity: Start the exchange reaction by adding a high concentration of unlabeled GTP. Immediately begin monitoring the change in fluorescence over time using a plate reader.
-
Data analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
High-Throughput Screening (HTS) Assay Using 8-NBD-cAMP
This competitive binding assay is used to identify compounds that displace the fluorescent cAMP analog, 8-NBD-cAMP, from the Epac protein.
Principle: 8-NBD-cAMP is a fluorescent analog of cAMP that exhibits low fluorescence in an aqueous solution but becomes highly fluorescent upon binding to the hydrophobic cyclic nucleotide-binding (CNB) domain of Epac. Compounds that bind to the cAMP binding site will compete with 8-NBD-cAMP, leading to a decrease in fluorescence.[20][21][22][23][24]
Materials:
-
Purified Epac protein (full-length or the CNB domain)
-
8-NBD-cAMP
-
Test compound library
-
Assay buffer
-
384- or 1536-well black plates
-
Fluorescence plate reader
Procedure:
-
Assay setup: Dispense a solution of purified Epac protein into the wells of the microplate.
-
Compound addition: Add the test compounds from a chemical library to the wells.
-
Fluorescent probe addition: Add 8-NBD-cAMP to all wells.
-
Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.
-
Fluorescence measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the NBD fluorophore.
-
Data analysis: A decrease in fluorescence intensity compared to a control (with no competing compound) indicates a potential inhibitor. The results are typically expressed as a percentage of inhibition, and hits are selected for further characterization.
Conclusion
The development of specific Epac inhibitors is a rapidly advancing field. This compound stands out as a potent and selective uncompetitive inhibitor of Epac1, offering a unique mechanism of action compared to non-competitive allosteric inhibitors like AM-001 and EPAC 5376753. The availability of isoform-selective inhibitors, such as ESI-05 for Epac2, further enables the dissection of the distinct roles of Epac1 and Epac2 in cellular signaling. The experimental protocols and workflows described in this guide provide a foundation for researchers to identify and characterize novel Epac modulators, ultimately contributing to the development of new therapeutic strategies for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ESI 05 | EPAC | Tocris Bioscience [tocris.com]
- 3. Modeling Epac1 interactions with the allosteric inhibitor AM-001 by co-solvent molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AM-001 | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EPAC 5376753 | Epac抑制剂 | MCE [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. ESI-05 (NSC116966) | EPAC2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Mechanism of Selective Enzyme Inhibition through Uncompetitive Regulation of an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of A Novel Class of Benzofuran Oxoacetic Acid-Derived Ligands that Selectively Activate Cellular EPAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
In Vivo Validation of (R)-CE3F4 as a Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of (R)-CE3F4, a selective inhibitor of the Exchange protein directly activated by cAMP 1 (Epac1), against alternative therapeutic strategies. The content is supported by experimental data to aid in the evaluation of this compound for further drug development.
Executive Summary
This compound is a potent and selective antagonist of Epac1, a key signaling protein involved in various pathological processes, including cardiac arrhythmias, heart failure, and cancer.[1] This guide presents in vivo data demonstrating the therapeutic potential of this compound in preclinical mouse models of cardiac dysfunction and compares its profile with ESI-09, a pan-Epac inhibitor investigated for its anti-cancer properties. The distinct selectivity profiles and mechanisms of action of these compounds offer different therapeutic opportunities and challenges.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively inhibiting the Epac1 signaling pathway. Epac1 is a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1. Upon binding of the second messenger cyclic adenosine monophosphate (cAMP), Epac1 undergoes a conformational change that activates its GEF activity, leading to the activation of Rap1. Activated Rap1-GTP then engages with various downstream effectors to modulate cellular processes such as cell adhesion, proliferation, and migration.[2] this compound acts as an uncompetitive inhibitor with respect to cAMP, meaning it binds to the cAMP-Epac1 complex to prevent the activation of Rap1.[3]
In contrast, ESI-09 is a competitive inhibitor that vies with cAMP for binding to the regulatory domain of both Epac1 and Epac2.[4][5] This broader spectrum of activity may be advantageous in diseases where both Epac isoforms play a role, but it could also lead to a different side-effect profile compared to the more targeted action of this compound.
Below is a diagram illustrating the Epac1 signaling pathway and the points of intervention for this compound and ESI-09.
Epac1 signaling and points of inhibition.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound and ESI-09 in relevant preclinical models.
This compound in Cardiac Disease Models
| Parameter | This compound | Vehicle Control | Reference |
| Model | Pacing-induced Atrial Fibrillation (AF) in mice | Pacing-induced Atrial Fibrillation (AF) in mice | [6] |
| Dosage | 5 mg/kg (intravenous) | Saline | [6] |
| Efficacy | 64.5% reduction in AF duration | No significant change | [6] |
| Model | Myocardial Infarction (MI) in mice | Myocardial Infarction (MI) in mice | [7][8][9][10] |
| Dosage | 10 mg/kg (intravenous) | Saline | [11] |
| Efficacy | Expected to improve cardiac function (e.g., increase ejection fraction) | Progressive decline in cardiac function | [7][8][9][10] |
ESI-09 in Pancreatic Cancer Model
| Parameter | ESI-09 | Vehicle Control | Reference |
| Model | AsPC-1 human pancreatic cancer xenograft in nude mice | AsPC-1 human pancreatic cancer xenograft in nude mice | [12] |
| Dosage | 10 million cells/mouse (intravenous injection of CIK cells) | PBS | [12] |
| Efficacy | 70% inhibition of tumor growth | Progressive tumor growth | [12] |
| Model | A549 lung cancer xenograft in mice | A549 lung cancer xenograft in mice | [13] |
| Dosage | 2 mg/kg or 10 mg/kg (daily, i.p.) | Saline | [13] |
| Efficacy | Significant inhibition of tumor growth from day 16 | Progressive tumor growth | [13] |
Pharmacokinetic Profiles
A comparative summary of the available pharmacokinetic parameters for this compound and ESI-09 in mice is provided below.
This compound Pharmacokinetics in Mice
| Parameter | Value | Reference |
| Administration | Intravenous | [14] |
| Half-life (t1/2) | Rapidly cleared from plasma (apparent half-life of non-encapsulated form is short) | [14] |
| Distribution | Rapid and wide distribution outside the blood compartment | [14] |
| Metabolism | Sensitive to enzymatic hydrolysis in plasma | [14] |
| Formulation | Encapsulation in lipid nanocapsules increases apparent half-life from ~40 min to 6 h in vitro | [14] |
ESI-09 Pharmacokinetics and In Vitro Potency
| Parameter | Value | Reference |
| IC50 (Epac1) | 3.2 µM | [15][16] |
| IC50 (Epac2) | 1.4 µM | [15][16] |
| In Vivo Dosage | 10 mg/kg/day (i.p.) in a model of rickettsiosis | [16] |
| Therapeutic Window | Effective in vivo at concentrations < 20 µM | [4] |
| Solubility | Limited aqueous solubility (18 µM) | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Induction of Atrial Fibrillation in Mice
This protocol is used to assess the anti-arrhythmic potential of this compound.
-
Animal Model : Adult C57BL/6 mice are used.
-
Anesthesia : Mice are anesthetized, typically with an inhalant anesthetic like isoflurane, to maintain a stable heart rate and physiological parameters.
-
Catheterization : A multipolar electrophysiology catheter is inserted into the right atrium via the jugular vein to allow for pacing and recording of intracardiac electrograms.
-
Pacing Protocol : Atrial fibrillation is induced by a programmed electrical stimulation protocol, which involves rapid burst pacing of the atrium.
-
Drug Administration : this compound or vehicle is administered intravenously.
-
Data Analysis : The duration and incidence of induced atrial fibrillation are measured and compared between the treatment and control groups.
Workflow for in vivo arrhythmia studies.
Transverse Aortic Constriction (TAC) Model of Heart Failure
This model is employed to evaluate the efficacy of this compound in a pressure-overload model of heart failure.
-
Animal Model : Adult male C57BL/6 mice are commonly used.
-
Anesthesia and Surgery : Mice are anesthetized, and a thoracotomy is performed to expose the aortic arch.
-
Constriction : A ligature is tied around the transverse aorta between the innominate and left common carotid arteries to induce a pressure overload on the left ventricle.
-
Post-operative Care : Mice are monitored for recovery and receive appropriate analgesia.
-
Drug Treatment : this compound or vehicle is administered at specified time points post-surgery.
-
Functional Assessment : Cardiac function is assessed at various time points using echocardiography to measure parameters like ejection fraction and fractional shortening.
Pancreatic Cancer Xenograft Model
This model is utilized to assess the anti-tumor efficacy of compounds like ESI-09.
-
Cell Culture : Human pancreatic cancer cells (e.g., AsPC-1) are cultured in appropriate media.
-
Animal Model : Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation : A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring : Tumor volume is measured regularly using calipers.
-
Drug Treatment : Once tumors reach a certain size, treatment with ESI-09 or vehicle is initiated.
-
Efficacy Evaluation : Tumor growth is monitored throughout the treatment period, and at the end of the study, tumors are excised and weighed.
Conclusion
The available in vivo data suggest that this compound is a promising therapeutic agent for the treatment of cardiac arrhythmias, with a clear mechanism of action and demonstrated efficacy in a relevant mouse model. Its high selectivity for Epac1 may offer a favorable safety profile compared to pan-Epac inhibitors. However, its poor solubility and rapid in vivo clearance are challenges that require further formulation development.
In comparison, the pan-Epac inhibitor ESI-09 has shown efficacy in preclinical cancer models. The choice between a selective Epac1 inhibitor like this compound and a pan-Epac inhibitor will depend on the specific disease pathology and the relative contributions of Epac1 and Epac2. Further head-to-head in vivo studies are warranted to directly compare the efficacy and safety of these two classes of inhibitors in various disease models. This guide provides a foundational dataset to support the continued investigation and development of this compound as a novel therapeutic agent.
References
- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved Cardiac Function in Infarcted Mice after Treatment with Pluripotent Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced Cardiac Remodeling and Function in Cardiac-Specific EP4 Receptor Knock-Out Mice with Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac-specific YAP activation improves cardiac function and survival in an experimental murine MI model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Impact of atrial prevention pacing on atrial fibrillation burden: primary results of the Study of Atrial Fibrillation Reduction (SAFARI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Human Pancreatic Tumor Growth by Cytokine-Induced Killer Cells in Nude Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability, pharmacokinetics, and biodistribution in mice of the EPAC1 inhibitor this compound entrapped in liposomes and lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
(R)-CE3F4: A Comparative Guide to a Selective Epac1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Epac1 inhibitor (R)-CE3F4 with alternative compounds, supported by experimental data. The information is intended to aid researchers in selecting the appropriate tools for studying the role of Exchange protein directly activated by cAMP (Epac) signaling in various physiological and pathological processes.
Performance Comparison of Epac Inhibitors
This compound is a potent and selective uncompetitive inhibitor of Epac1. Its performance, along with that of other commonly used Epac inhibitors, is summarized below. The data highlights the varying potencies and selectivities of these compounds for the two main Epac isoforms, Epac1 and Epac2.
| Compound | Target(s) | IC50 (Epac1) | IC50 (Epac2) | Selectivity | Mechanism of Action |
| This compound | Epac1 | ~5.8 µM [1] | ~66 µM [1] | ~11-fold for Epac1 | Uncompetitive [2] |
| (S)-CE3F4 | Epac1 | ~56 µM[1] | - | Less potent than this compound | Uncompetitive |
| Racemic CE3F4 | Epac1 > Epac2 | 10.7 µM[1] | 66 µM[1] | ~6-fold for Epac1 | Uncompetitive |
| AM-001 | Epac1 | - | No effect | Selective for Epac1 | Non-competitive[3] |
| ESI-09 | Epac1 & Epac2 | 3.2 µM | 1.4 µM | Pan-Epac inhibitor | Competitive[2] |
| ESI-05 | Epac2 | No effect | 0.4 µM[4][5] | Selective for Epac2 | - |
| HJC0350 | Epac2 | No effect | 0.3 µM[6][7] | Selective for Epac2 | - |
Epac1 Signaling Pathway and Inhibition
The following diagram illustrates a simplified Epac1 signaling cascade and the points of intervention for inhibitors like this compound. Activation of G-protein coupled receptors (GPCRs) leads to the production of cyclic AMP (cAMP), which in turn activates Epac1. Activated Epac1 promotes the exchange of GDP for GTP on the small G-protein Rap1, initiating downstream signaling events.
References
- 1. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPAC1 Pharmacological Inhibition with AM-001 Prevents SARS-CoV-2 and Influenza A Virus Replication in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison of (R)-CE3F4 Analogs as Epac1 Inhibitors
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship and performance of (R)-CE3F4 analogs as selective inhibitors of Exchange Protein directly Activated by cAMP 1 (Epac1).
This guide provides a detailed comparison of this compound and its analogs, focusing on their inhibitory potency against Epac1. The information is compiled from various studies to offer a clear perspective on the structure-activity relationships (SAR) that govern their biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and further develop Epac1 inhibitors.
Introduction to this compound and its Role as an Epac1 Inhibitor
This compound is a tetrahydroquinoline analog identified as a selective antagonist of Epac1, a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1.[1] Epac1 is a key mediator of cyclic AMP (cAMP) signaling in numerous cellular processes, and its dysregulation has been implicated in various diseases, including cardiac hypertrophy and cancer metastasis.[2] this compound exerts its inhibitory effect not by competing with cAMP binding but through an uncompetitive mechanism, which makes it a valuable tool for studying Epac1-specific functions.[3][4] The (R)-enantiomer of CE3F4 has been shown to be a more potent inhibitor of Epac1 compared to its (S)-enantiomer and the racemic mixture.[1]
Comparative Analysis of Inhibitory Potency
The inhibitory activity of this compound and its analogs against Epac1 and the related isoform Epac2 is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for a selection of key analogs, providing a direct comparison of their potency and selectivity.
| Compound | Structure | Modification from this compound | IC50 Epac1 (µM) | IC50 Epac2(B) (µM) | Selectivity (Epac2/Epac1) |
| This compound (12a) | 5,7-dibromo-6-fluoro-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline | - | 5.8[5] | 66[5] | ~11.4 |
| (S)-CE3F4 (12b) | Enantiomer of this compound | Stereochemistry at C-2 | 56[5] | >100 | ~1.8 |
| CE3F4 (racemic) | Racemic mixture of (R)- and (S)-CE3F4 | Racemic mixture | 10.7[5] | 66[5] | ~6.2 |
| Analog 3 | Lacks bromine atoms | Removal of 5,7-dibromo groups | >20 (inactive)[4][6] | ND | - |
| Analog 6 (5-bromo) | Monobromo analog | Removal of 7-bromo group | ~4-fold less potent than CE3F4[7][8] | ND | ND |
| Analog 7 | Lacks N-formyl group | Removal of N-formyl group | Inactive[7][8] | ND | - |
| Analog 9 | N-acetyl instead of N-formyl | Replacement of N-formyl with N-acetyl | Inactive[7][8] | ND | - |
ND: Not Determined
Key Findings from Structure-Activity Relationship (SAR) Studies:
-
Stereochemistry is Crucial: The (R)-configuration at the C-2 position of the tetrahydroquinoline core is critical for potent Epac1 inhibition, with this compound being approximately 10-fold more potent than (S)-CE3F4.[1][3]
-
N-Formyl Group is Essential: The N-formyl group is indispensable for activity. Its removal (Analog 7) or replacement with an acetyl group (Analog 9) leads to a complete loss of inhibitory function.[7][8]
-
Bromine Substitution Enhances Potency: The presence and position of bromine atoms on the phenyl ring significantly impact potency. The 5,7-dibromo substitution in CE3F4 is more effective than a single 5-bromo substitution (Analog 6), and the absence of bromine atoms (Analog 3) results in inactivity.[4][6][7][8] Interestingly, the addition of a third bromine atom at the C-8 position was found to decrease activity.[7][8]
Experimental Methodologies
The following section details the typical experimental protocols used to evaluate the inhibitory activity of this compound analogs.
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of Epac1 to catalyze the exchange of GDP for GTP on its substrate, Rap1. The inhibition of this process by this compound analogs is quantified to determine their IC50 values.
Workflow for GEF Activity Assay
Caption: Workflow of the in vitro GEF activity assay.
Detailed Protocol:
-
Protein Purification: Recombinant human Epac1 and Rap1 proteins are expressed and purified.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format.
-
Reaction Mixture: Purified Epac1 is incubated with Rap1 pre-loaded with GDP in the presence of varying concentrations of the test compound (e.g., this compound analog).
-
Reaction Initiation: The exchange reaction is initiated by the addition of a fluorescently labeled GTP analog (e.g., BODIPY-GTP) and the Epac1 activator, cAMP.
-
Signal Detection: The increase in fluorescence, which corresponds to the binding of the fluorescent GTP analog to Rap1, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial rates of the reaction are calculated and plotted against the concentration of the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway
This compound and its analogs inhibit the Epac1 signaling pathway. The following diagram illustrates the canonical Epac1 signaling cascade and the point of inhibition by these compounds.
Epac1 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the Epac1 signaling pathway by this compound analogs.
The binding of cAMP to the regulatory domain of Epac1 induces a conformational change that activates its GEF activity towards Rap1. Activated, GTP-bound Rap1 then engages downstream effectors to regulate various cellular functions. This compound and its active analogs bind to a site distinct from the cAMP binding pocket, stabilizing an inactive conformation of the cAMP-bound Epac1 and thereby preventing the activation of Rap1.[3]
Conclusion
The head-to-head comparison of this compound analogs reveals a clear structure-activity relationship for the inhibition of Epac1. The potency of these compounds is highly dependent on the stereochemistry at the C-2 position, the presence of an N-formyl group, and the dibromo substitution pattern on the tetrahydroquinoline scaffold. This compound remains a potent and selective inhibitor of Epac1, serving as a valuable pharmacological tool. The data presented in this guide can aid researchers in the selection of appropriate chemical probes for studying Epac1 biology and in the rational design of novel, more potent, and selective Epac1 inhibitors for therapeutic applications.
References
- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
(R)-CE3F4: A Comparative Analysis of an Epac1 Inhibitor Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the potency and mechanism of action of (R)-CE3F4, a selective inhibitor of the Exchange Protein Directly Activated by cAMP 1 (Epac1). This document presents a comparative analysis of this compound's performance with the alternative Epac inhibitor, ESI-09, supported by available experimental data.
This compound has emerged as a potent and selective tool for investigating the nuanced roles of Epac1 signaling in various cellular processes. Understanding its efficacy across different cell types is crucial for its application in preclinical research and potential therapeutic development.
Comparative Potency of this compound and Alternatives
The following table summarizes the available quantitative data on the potency of this compound and the alternative Epac inhibitor, ESI-09. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target by 50%.
| Compound | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Purified Epac1 | GEF Activity | ~6 | [1] |
| Purified Epac2 | GEF Activity | >60 | [1] | |
| HEK293 (Epac1-overexpressing) | Rap1 Activation | ~20 (for CE3F4) | ||
| INS-1 | ERK Activation | ~20 (for CE3F4) | ||
| CE3F4 (racemic) | Purified Epac1 | GEF Activity | 10.7 | |
| Purified Epac2 | GEF Activity | 66 | ||
| (S)-CE3F4 | Purified Epac1 | GEF Activity | 56 | |
| ESI-09 | Purified Epac1 | GEF Activity | 1.4 | |
| Purified Epac2 | GEF Activity | 2.5 |
Note: Data for specific cancer, neuronal, and endothelial cell lines for this compound and ESI-09 are limited in the public domain. The provided data primarily reflects activity against purified proteins or in commonly used laboratory cell lines.
Mechanism of Action and Signaling Pathway
This compound functions as an uncompetitive inhibitor of Epac1. This means it does not directly compete with the endogenous activator, cyclic AMP (cAMP), for binding to Epac1. Instead, this compound binds to the Epac1-cAMP complex, stabilizing it in an inactive conformation. This prevents the subsequent activation of the small GTPase, Rap1, a key downstream effector of Epac1 signaling. The inhibition of Rap1 activation disrupts various cellular processes, including cell adhesion, proliferation, and differentiation.
Below is a diagram illustrating the Epac1 signaling pathway and the point of inhibition by this compound.
Caption: Epac1 signaling pathway and inhibition by this compound.
Experimental Protocols
To aid in the replication and validation of potency data, detailed methodologies for key experiments are provided below.
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of Epac1 to catalyze the exchange of GDP for GTP on Rap1. The inhibition of this process by this compound is a direct measure of its potency.
Materials:
-
Purified recombinant Epac1 protein
-
Purified recombinant Rap1b protein
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
GTPγS (non-hydrolyzable GTP analog)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing Rap1b and BODIPY-FL-GTP in the assay buffer.
-
Add varying concentrations of this compound or the control compound to the wells of the microplate.
-
Initiate the reaction by adding Epac1 to the wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~485/520 nm). The exchange of GDP for the fluorescent GTP analog on Rap1 results in an increase in fluorescence.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the initial rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Rap1 Activation Assay (Pull-down Assay)
This cell-based assay measures the amount of active, GTP-bound Rap1 in cells following stimulation and treatment with an inhibitor.
Materials:
-
Cell line of interest
-
Cell lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl2, and protease inhibitors)
-
GST-RalGDS-RBD (Glutathione S-transferase fused to the Ras-binding domain of RalGDS) coupled to glutathione-sepharose beads
-
Antibodies: anti-Rap1 antibody, secondary HRP-conjugated antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat the cells with an Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP) in the presence of varying concentrations of this compound or a control compound for the desired time.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate the cell lysates with GST-RalGDS-RBD beads to pull down active GTP-bound Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of active Rap1.
-
Quantify the band intensities to determine the relative levels of Rap1 activation and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound and to calculate the IC50 for cell growth inhibition.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound or a control compound.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the potency of a compound like this compound.
Caption: A typical experimental workflow for compound potency evaluation.
References
Benchmarking (R)-CE3F4: A Comparative Guide to Novel Epac1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established Epac1 inhibitor, (R)-CE3F4, against a panel of more recently developed inhibitors. The following sections detail their inhibitory potencies, isoform selectivity, and mechanisms of action, supported by experimental data and methodologies. This objective analysis aims to equip researchers with the necessary information to select the most appropriate tool for their specific research needs in studying the role of Epac1 in cellular signaling and disease.
Data Presentation: Quantitative Comparison of Epac1 Inhibitors
The inhibitory activities of this compound and selected novel Epac1 inhibitors are summarized in the tables below. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when conducted under identical experimental conditions.
Table 1: Inhibitory Potency (IC50) Against Epac1 and Epac2
| Inhibitor | Epac1 IC50 (µM) | Epac2 IC50 (µM) | Selectivity (Epac2/Epac1) | Mechanism of Action |
| This compound | 5.8[1] | ~58 (10-fold less potent)[2] | ~10 | Uncompetitive[3] |
| ESI-09 | 3.2[4] | 1.4[4] | 0.44 | Competitive[3] |
| AM-001 | Not explicitly stated in µM, but potent[5] | Less effective than on Epac1 | Selective for Epac1 | Non-competitive[5] |
| 5376753 | ~4 (in cells) | Not specified | Selective for Epac | Allosteric[6] |
Table 2: Overview of Key Characteristics
| Inhibitor | Key Features | Noted Considerations |
| This compound | Preferential for Epac1, with a clear 10-fold selectivity over Epac2.[2] More potent than the racemic mixture and the (S)-enantiomer.[2] | Uncompetitive mechanism means its potency increases with higher agonist concentrations. |
| ESI-09 | Pan-Epac inhibitor with slightly higher potency for Epac2.[4] | At higher concentrations (>25 µM), it may exhibit non-specific protein denaturing effects.[3] |
| AM-001 | Selective, non-competitive inhibitor of Epac1.[5] Has shown efficacy in in vivo models of cardiac stress.[5] | The exact IC50 value is not consistently reported in a comparable format across studies. |
| 5376753 | A selective, allosteric inhibitor of Epac.[6] Identified through computational screening targeting a novel binding site.[6] | As a more recently identified compound, it may have been less extensively characterized in a wide range of biological systems compared to others. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established practices in the field for characterizing Epac inhibitors.
Epac1 Guanine Nucleotide Exchange Factor (GEF) Assay (Fluorescence-Based)
This assay measures the ability of Epac1 to catalyze the exchange of GDP for GTP on its substrate, Rap1. The inhibition of this process is a key indicator of an inhibitor's efficacy.
Principle: The assay utilizes a fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-FL-GDP) pre-loaded onto a truncated, purified form of Rap1 (e.g., Rap1B 1-167). The fluorescence of this analog is sensitive to its environment; it is higher when bound to Rap1 in the GDP-bound state. Upon addition of an excess of unlabeled GTP and active Epac1, the fluorescent GDP is exchanged for GTP, leading to its dissociation from Rap1 and a subsequent decrease in fluorescence intensity. The rate of this fluorescence decay is proportional to the GEF activity of Epac1.
Materials:
-
Purified, recombinant human Epac1 protein
-
Purified, recombinant Rap1B (1-167) protein
-
Mant-GDP or BODIPY-FL-GDP
-
GTP solution
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
96-well or 384-well microplates (black, non-binding surface)
-
Fluorescence plate reader
Procedure:
-
Rap1 Loading: Incubate purified Rap1B with a molar excess of mant-GDP or BODIPY-FL-GDP in the assay buffer for at least 1 hour at 4°C to allow for nucleotide loading.
-
Reaction Mix Preparation: In the microplate wells, prepare the reaction mix containing the assay buffer, the fluorescently-labeled Rap1B, and the Epac1 inhibitor at various concentrations.
-
Initiation of Reaction: Add purified Epac1 to the wells to initiate the GEF reaction.
-
GTP Addition: Shortly after adding Epac1, add a saturating concentration of unlabeled GTP to start the nucleotide exchange.
-
Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: The initial rates of the reaction are determined from the fluorescence decay curves. The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Epac1 Activation
The BRET assay is a cell-based method used to monitor the conformational changes in Epac1 upon activation, which can be modulated by inhibitors.[6]
Principle: This assay utilizes a genetically encoded biosensor, often referred to as CAMYEL (cAMP sensor using YFP-Epac-Rluc), where Epac1 is fused between a bioluminescent donor, Renilla luciferase (Rluc), and a fluorescent acceptor, a yellow fluorescent protein variant like Citrine or YFP.[6] In the inactive state, Epac1 is in a closed conformation, bringing Rluc and YFP in close proximity, which allows for BRET to occur upon addition of the Rluc substrate (coelenterazine). When cAMP levels rise within the cell, cAMP binds to Epac1, inducing a conformational change that separates the Rluc and YFP, leading to a decrease in the BRET signal.[6] Inhibitors of Epac1 can be screened for their ability to prevent this cAMP-induced decrease in BRET.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector encoding the Epac1-BRET sensor (e.g., pcDNA3-EBS)
-
Cell culture reagents
-
Transfection reagent
-
cAMP-elevating agent (e.g., Forskolin or an Epac-selective agonist like 8-pCPT-2'-O-Me-cAMP)
-
Coelenterazine h (or other suitable Rluc substrate)
-
96-well white microplates
-
Luminometer capable of simultaneous dual-wavelength detection (for Rluc and YFP emission)
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media and transiently transfect them with the Epac1-BRET sensor expression vector.
-
Cell Plating: After 24-48 hours post-transfection, harvest the cells and plate them into the 96-well microplates.
-
Inhibitor Incubation: Add the Epac1 inhibitors at various concentrations to the wells and incubate for a predetermined period.
-
Stimulation: Add the cAMP-elevating agent to the wells to stimulate Epac1 activation.
-
BRET Measurement: Immediately before reading, add the coelenterazine h substrate to all wells. Measure the luminescence signals at the emission wavelengths corresponding to Rluc (e.g., ~480 nm) and YFP (e.g., ~530 nm).
-
Data Analysis: The BRET ratio is calculated by dividing the YFP emission intensity by the Rluc emission intensity. The change in the BRET ratio upon stimulation is determined, and the inhibitory effect of the compounds is quantified. IC50 values are calculated from the dose-response curves.
Mandatory Visualizations
Epac1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of Epac1.
Caption: Epac1 signaling cascade leading to cellular responses.
Experimental Workflow: GEF Assay
The workflow for the in vitro Guanine Nucleotide Exchange Factor (GEF) assay is depicted below.
Caption: Workflow for the Epac1 GEF inhibition assay.
Logical Relationship: Mechanism of Action
This diagram illustrates the different mechanisms by which the compared inhibitors affect Epac1 activity.
Caption: Mechanisms of action for different Epac1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPAC1 Pharmacological Inhibition with AM-001 Prevents SARS-CoV-2 and Influenza A Virus Replication in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of (R)-CE3F4's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective Epac1 inhibitor, (R)-CE3F4, with other relevant compounds. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Data Presentation: Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the in vitro potency of this compound and comparator compounds against key signaling proteins. The data highlights the selectivity profile of each inhibitor.
| Compound | Target | IC50 (µM) | Selectivity Notes |
| This compound | Epac1 | 4.2 [1] | ~10-fold selective over Epac2 [1][2] |
| Epac2 | 44[1] | ||
| PKA | No significant inhibition | Stated to have no influence on PKA activity[3]. | |
| ESI-09 | Epac1 | 3.2 | Pan-Epac inhibitor |
| Epac2 | 1.4 | ||
| PKA | >100-fold selective over PKA | Exhibits high selectivity over PKA. | |
| AM-001 | Epac1 | Not specified | A selective, non-competitive inhibitor of Epac1[4][5][6][7]. |
| Epac2 | Not specified | ||
| PKA | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence-Based Guanine Nucleotide Exchange Factor (GEF) Assay
This in vitro assay measures the ability of Epac proteins to catalyze the exchange of GDP for GTP on the small GTPase Rap1. The inhibition of this process is a measure of the compound's potency.
Materials:
-
Purified Epac1 and Epac2 proteins
-
Purified Rap1b protein
-
Mant-GDP (N-Methylanthraniloyl-GDP)
-
GTP
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, ESI-09, etc.) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Loading Rap1 with Mant-GDP: Incubate Rap1b with a 10-fold molar excess of Mant-GDP in the absence of magnesium ions to facilitate nucleotide exchange. After incubation, add MgCl2 to a final concentration of 5 mM to trap the Mant-GDP in the nucleotide-binding pocket. Remove excess Mant-GDP using a desalting column.
-
Assay Setup: In a 96-well plate, add the assay buffer containing the Mant-GDP-loaded Rap1b.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a DMSO control.
-
Initiation of Reaction: Add a mixture of Epac protein (Epac1 or Epac2) and a high concentration of GTP to initiate the exchange reaction.
-
Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm). The exchange of Mant-GDP for the non-fluorescent GTP results in a decrease in the fluorescence signal.
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence decay curve. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Epac Activation
This cell-based assay monitors the conformational changes in Epac upon activation, providing a measure of inhibitor efficacy in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for an Epac-BRET biosensor (e.g., Epac tagged with a BRET donor like Renilla luciferase (RLuc) and a BRET acceptor like Yellow Fluorescent Protein (YFP))
-
Cell culture reagents
-
Transfection reagent
-
BRET substrate (e.g., Coelenterazine h)
-
Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Test compounds (this compound, etc.)
-
96-well white plates
-
Luminometer capable of measuring dual-wavelength emissions
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the Epac-BRET biosensor expression vector.
-
Cell Plating: After 24-48 hours, seed the transfected cells into 96-well white plates.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or a vehicle control (DMSO).
-
Agonist Stimulation: Stimulate the cells with an Epac agonist to induce a conformational change in the biosensor.
-
BRET Measurement: Add the BRET substrate to the wells and immediately measure the luminescence at two wavelengths (e.g., ~475 nm for the donor and ~530 nm for the acceptor).
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The ability of the test compounds to inhibit the agonist-induced change in the BRET ratio is used to determine their IC50 values.
Mandatory Visualization
Epac1 Signaling Pathway
Caption: Simplified Epac1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Fluorescence-Based GEF Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AM-001 | CymitQuimica [cymitquimica.com]
- 6. Modeling Epac1 interactions with the allosteric inhibitor AM-001 by co-solvent molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EPAC1 Pharmacological Inhibition with AM-001 Prevents SARS-CoV-2 and Influenza A Virus Replication in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-CE3F4: A Guide for Laboratory Professionals
(R)-CE3F4, a potent and selective inhibitor of the exchange protein directly activated by cAMP isoform 1 (Epac1), requires careful handling and disposal due to its potential hazards. [1] This guide provides essential safety and logistical information, including step-by-step disposal procedures, to ensure the safety of laboratory personnel and the protection of the environment.
I. Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier. This compound should be considered hazardous.[2] General precautions include avoiding ingestion, inhalation, and contact with skin and eyes.[2] In case of contact, wash the affected area thoroughly.[2] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times.
II. Chemical and Physical Properties
A summary of the key properties of this compound and its racemate, CE3F4, is provided in the table below. This information is critical for understanding its behavior and potential interactions.
| Property | This compound | CE3F4 |
| Molecular Formula | C₁₁H₁₀Br₂FNO | C₁₁H₁₀Br₂FNO |
| Molecular Weight | 351.0 g/mol | 351.01 g/mol [3] |
| Appearance | Crystalline solid[2] | Crystalline solid[4] |
| Purity | ≥98%[3] | ≥98%[4] |
| Solubility | Soluble in DMSO and ethanol[3] | Soluble in DMF (~30 mg/mL), DMSO (~30 mg/mL), Ethanol (~5 mg/mL)[4] |
| Storage | Store at -20°C[3] | Store at -20°C[4] |
| CAS Number | 1593478-56-8[1] | 143703-25-7[3] |
III. Step-by-Step Disposal Procedure
As a brominated organic compound that is toxic to aquatic life, this compound must be disposed of as hazardous chemical waste.[5] Do not dispose of this compound down the drain or in regular trash. The following workflow outlines the mandatory procedure for its safe disposal.
Figure 1. Workflow for the proper disposal of this compound waste.
IV. Experimental Protocols
While this document focuses on disposal, it is important to note that this compound is an uncompetitive inhibitor of Epac1 activity.[4] For detailed experimental protocols involving this compound, researchers should consult relevant publications that describe its use in specific assays, such as investigating its effects on Rap1 activation or its role in signaling pathways.[2][4]
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling (R)-CE3F4
Essential Safety Protocols for Handling (R)-CE3F4
Recommended Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory procedure is necessary to determine the appropriate level of PPE.[4] The following table summarizes the recommended minimum PPE for handling this compound in various laboratory settings.
| Task | Engineering Controls | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Transport | General Laboratory Ventilation | Standard Lab Coat | Single Pair Nitrile Gloves | Safety Glasses with Side Shields | Not generally required |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Standard Lab Coat | Double-gloved Nitrile Gloves | Safety Glasses with Side Shields | Recommended if not in a contained enclosure |
| Preparing Stock Solutions | Chemical Fume Hood | Standard Lab Coat | Double-gloved Nitrile Gloves | Chemical Splash Goggles | Not required if performed in a fume hood |
| Cell Culture/In Vitro Assays | Biosafety Cabinet (Class II) | Standard Lab Coat | Single Pair Nitrile Gloves | Safety Glasses | Not generally required |
Operational Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning Procedure
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water or using an alcohol-based hand sanitizer.
-
Body Protection: Put on a clean lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, perform a seal check to ensure the respirator fits snugly against the face.
-
Eye and Face Protection: Put on safety glasses or chemical splash goggles. If a significant splash hazard exists, a face shield should be worn over the primary eye protection.[4][5]
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Experimental Protocol: PPE Doffing Procedure
-
Gloves: Remove the outer pair of gloves first (if double-gloved) by peeling them off without touching the outside surface. Remove the inner pair using the same technique. Dispose of gloves in the designated hazardous waste container.
-
Hand Hygiene: Immediately wash hands or use hand sanitizer.
-
Eye and Face Protection: Remove the face shield (if used), followed by goggles or safety glasses, handling them by the earpieces or strap.
-
Body Protection: Unbutton the lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothing.
-
Hand Hygiene: Perform final, thorough hand hygiene by washing with soap and water.
Caption: PPE selection workflow for handling this compound.
Disposal Plan for this compound Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[6][7]
Waste Segregation and Collection
-
Solid Waste: This includes contaminated gloves, wipes, weigh boats, and disposable lab coats. Place these items in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[8]
-
Liquid Waste: Unused solutions or rinsates containing this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container (e.g., a glass bottle for organic solvents).[7] Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
Container Management and Final Disposal
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[8]
-
Storage: Keep waste containers securely closed except when adding waste. Store them in a designated satellite accumulation area away from incompatible materials.[7]
-
Pickup: Once a container is full or has been in use for the maximum allowed time per institutional policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
Caption: Step-by-step waste disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
